molecular formula C15H23N3O10 B6592883 H-Glu-Glu-Glu-OH CAS No. 26247-79-0

H-Glu-Glu-Glu-OH

Cat. No.: B6592883
CAS No.: 26247-79-0
M. Wt: 405.36 g/mol
InChI Key: BUZMZDDKFCSKOT-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glu-Glu-Glu is a tripeptide composed of three L-glutamic acid units joined by peptide linkages. It has a role as a metabolite. It is functionally related to a L-glutamic acid.
H-Glu-Glu-Glu-OH is a natural product found in Trypanosoma brucei with data available.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZMZDDKFCSKOT-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949110
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26247-79-0
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Triglutamic Acid (Glu-Glu-Glu): A Critical Metabolic Motif in Folate Retention and Tubulin Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triglutamic acid (Glu-Glu-Glu; EEE) is often dismissed as a mere structural fragment of longer polyglutamate chains. However, in high-precision drug development and cell biology, the triglutamate moiety represents a critical functional threshold . It serves as the "molecular lock" that transitions folate antimetabolites (e.g., Methotrexate, Pemetrexed) from transient substrates to retained, high-affinity inhibitors. Furthermore, in the "tubulin code," the addition of glutamic acid residues (glutamylation) regulates microtubule severing and motor protein transport, with short-chain glutamylation (1–3 residues) acting as distinct signaling flags compared to hyper-glutamylation.

This guide analyzes the biological function of triglutamic acid not as a polymer, but as a specific functional intermediate , providing actionable insights for designing antifolates and interpreting cytoskeletal dynamics.

Part 1: The Biochemistry of the Triglutamate Motif

Structural & Physicochemical Properties

Triglutamic acid is a tripeptide composed of three L-glutamic acid residues linked by peptide bonds. In biological systems, it exists primarily in two forms:[]

  • 
    -linked (Linear):  Standard peptide bonds (backbone). Common in synthetic peptides and specific signaling motifs.
    
  • 
    -linked (Isopeptide):  The side-chain carboxyl of one glutamate links to the amino group of the next. This is the biologically dominant form  in folate metabolism and tubulin modification.
    
PropertySpecificationBiological Implication
Charge at pH 7.4 Highly Negative (~ -4)Prevents passive diffusion across cell membranes (critical for drug retention).
Chelation High affinity for Ca²⁺/Mg²⁺Mimics hydroxyapatite binding domains; modulates calcium-dependent enzymes.
Proteolytic Stability

-linkage resistant to standard proteases
Requires specific hydrolases (GGH) for cleavage, ensuring signal persistence.

Part 2: The Folate Connection – The "Triglutamate Threshold" in Drug Development

In oncology, the efficacy of antifolates (e.g., Methotrexate - MTX) is strictly dependent on intracellular polyglutamylation. The enzyme Folylpolyglutamate Synthetase (FPGS) adds glutamate residues to the drug.[2][3]

The "Triglutamate Threshold":

  • Glu1 (Parent Drug): Low affinity for target enzymes (e.g., Thymidylate Synthase); easily effluxed via MRP transporters.

  • Glu2: Intermediate retention.

  • Glu3 (Triglutamate): The Tipping Point.

    • Retention: The negative charge density of the triglutamate tail prevents efflux through the Reduced Folate Carrier (RFC) or PCFT.

    • Potency: MTX-Glu3 binds Thymidylate Synthase with 10–100x higher affinity than MTX-Glu1.

Drug Design Insight: Effective antifolates must be rapid substrates for FPGS to reach the Glu3 state before being effluxed. Resistance often arises from FPGS downregulation or GGH (Gamma-glutamyl hydrolase) upregulation, which strips the Glu tail back below the Glu3 threshold.

Visualization: The Folate Retention Trap

The following diagram illustrates the kinetic trap where FPGS converts transient folates into retained triglutamates, while GGH reverses this process.

FolateTrap Extracellular Extracellular MTX (Glu1) Intracellular Intracellular MTX (Glu1) Extracellular->Intracellular RFC/PCFT Influx Intracellular->Extracellular Efflux (MRP) Glu2 MTX-Glu2 (Intermediate) Intracellular->Glu2 FPGS (Slow Step) Glu2->Intracellular GGH Glu3 MTX-Glu3 (Triglutamate) RETAINED ACTIVE Glu2->Glu3 FPGS (Rapid) Glu3->Glu2 GGH (Hydrolysis) Target Target Inhibition (DHFR / TS) Glu3->Target High Affinity Binding

Caption: The "Triglutamate Trap": FPGS sequentially adds glutamate residues. Reaching Glu3 is critical for preventing efflux and maximizing target inhibition.

Part 3: The Tubulin Code – Cytoskeletal Regulation

Microtubules are not uniform; they are chemically diverse due to the "Tubulin Code."[4] Polyglutamylation occurs on the C-terminal tails of


- and 

-tubulin.[5]
  • Mechanism: Tubulin Tyrosine Ligase-Like (TTLL) enzymes add glutamate chains.[4][6]

  • The Role of Glu3:

    • Spastin Recruitment: Spastin is a microtubule-severing enzyme.[7] Its activity is biphasic . It requires a short glutamate tail (1–3 residues) for initial binding and activation.

    • Hyper-glutamylation (>3 residues): Can inhibit certain motors or trigger rapid degradation.

    • Neurodegeneration: Excessive accumulation of long polyglutamate chains (or failure to trim them back to the physiological range) is linked to neurodegeneration (e.g., in Purkinje cells).

Scientific Implication: When studying neurotoxicity or transport defects, researchers must distinguish between total glutamylation levels and the specific length of the side chains.

Part 4: Experimental Protocol – LC-MS/MS Profiling of Intracellular Polyglutamates

Objective: To quantify the ratio of MTX-Glu1 (parent) to MTX-Glu3 (active metabolite) in cancer cells to assess metabolic competence.

Principle: Standard HPLC often fails to resolve specific polyglutamate chain lengths. This protocol uses Ion-Pairing Chromatography coupled with MS/MS for precise chain-length determination.

Reagents & Preparation
  • Internal Standard: Methotrexate-d3 (deuterated).

  • Lysis Buffer: 70% Methanol (ice cold) with 10 mM Ammonium Bicarbonate (pH 7.4). Note: Avoid acidic lysis initially to prevent spontaneous hydrolysis.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate + 5 mM Dimethylhexylamine (DMHA) in Water (pH 7.5).

  • Mobile Phase B: Acetonitrile.

Workflow Steps
  • Cell Harvesting: Wash cells 2x with ice-cold PBS.

  • Quenching: Immediately add 500 µL ice-cold Lysis Buffer. Scrape and collect.

  • Extraction: Vortex (1 min), Sonicate (5 min, 4°C). Centrifuge at 16,000 x g for 10 min.

  • Supernatant Prep: Collect supernatant. Evaporate under Nitrogen stream. Reconstitute in 100 µL Mobile Phase A.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).

    • Gradient: 5% B to 95% B over 12 minutes. The ion-pairing agent (DMHA) is crucial to retain the highly polar Glu3 species.

    • MRM Transitions:

      • MTX-Glu1: 455.2 → 308.1

      • MTX-Glu2: 584.2 → 308.1

      • MTX-Glu3: 713.3 → 308.1

Data Interpretation[8][9][10][11]
  • Retention Time: Glu3 will elute later than Glu1 due to the ion-pairing interaction with DMHA, despite being more polar.

  • Efficacy Index: Calculate the Glu3+ / Total MTX ratio . A ratio < 0.2 indicates FPGS resistance or high GGH activity.

Visualization: Analytical Workflow

LCMS_Workflow cluster_results Output Sample Cell Lysate (MTX-Glu1...Glu7) Extraction Methanol Extraction (pH 7.4 - Prevent Hydrolysis) Sample->Extraction IonPairing Add DMHA Reagent (Hydrophobic Masking) Extraction->IonPairing Separation C18 Column Separation (Glu3 Retained via DMHA) IonPairing->Separation Detection MS/MS Detection (Specific Mass Transitions) Separation->Detection Result1 Peak 1: Glu1 (Efflux Prone) Detection->Result1 Result2 Peak 2: Glu3 (Active/Retained) Detection->Result2

Caption: LC-MS/MS workflow utilizing ion-pairing reagents (DMHA) to resolve and quantify highly polar triglutamate metabolites.

References

  • Raz, S., et al. (2016). "Folylpoly-gamma-glutamate synthetase: A key enzyme in folate homeostasis and antifolate therapy." Vitamins and Hormones. Link

  • Janke, C. (2014). "The tubulin code: Molecular components, readout mechanisms, and functions." Journal of Cell Biology. Link

  • Stark, M., et al. (2009). "Quantification of intracellular folate polyglutamates using LC-MS/MS." Analytical Biochemistry. Link

  • Walling, E.A. (2006). "Polyglutamylation of antifolates: A critical determinant of efficacy." Cancer Metastasis Reviews. Link

  • Lacroix, B., et al. (2010). "Tubulin glutamylation regulates microtubule severing by spastin." Journal of Cell Biology. Link

Sources

An In-depth Technical Guide to H-Glu-Glu-Glu-OH and Polyglutamic Acid: From Molecular Structure to Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive comparative analysis of the well-defined oligopeptide, H-Glu-Glu-Glu-OH (triglutamic acid), and the versatile biopolymer, polyglutamic acid (PGA). We will delve into their distinct chemical structures, synthesis methodologies, and physicochemical properties. Furthermore, this guide will explore their diverse applications, with a particular focus on the fields of drug delivery and biomaterials, offering researchers, scientists, and drug development professionals a thorough understanding of their respective advantages and limitations. Detailed experimental protocols for synthesis and characterization are provided to bridge theoretical knowledge with practical application.

Introduction: Distinguishing Oligopeptide from Polymer

At first glance, H-Glu-Glu-Glu-OH and polyglutamic acid appear to be closely related, both being comprised of glutamic acid monomers. However, their fundamental difference lies in their scale and complexity. H-Glu-Glu-Glu-OH, or triglutamic acid, is a discrete molecule with a precise chemical formula of C15H23N3O10 and a molecular weight of 405.36 g/mol [1]. In contrast, polyglutamic acid is a polymer, a long chain of repeating glutamic acid units, with a molecular weight that can range from tens to thousands of kilodaltons (kDa)[2][3]. This distinction in size and structure dictates their unique properties and applications.

Comparative Analysis of Physicochemical Properties

The differing molecular architectures of triglutamic acid and polyglutamic acid give rise to a host of distinct physicochemical characteristics.

PropertyH-Glu-Glu-Glu-OH (Triglutamic Acid)Polyglutamic Acid (PGA)
Molecular Weight 405.36 g/mol (fixed)[1]Variable (10 kDa to >1000 kDa)[2][3]
Structure Defined linear sequence of three L-glutamic acid unitsLinear polymer of D- and/or L-glutamic acid units[4]
Solubility Soluble in waterHighly soluble in water[5]
Viscosity LowHigh, concentration and molecular weight dependent[5]
Biodegradability Readily metabolizedBiodegradable[5][6]
Biocompatibility HighGenerally high and non-toxic[5][7]
Film-Forming NoYes[5][8]
Water Retention ModerateExceptional, can hold up to 5000 times its weight in water[2][7]

Synthesis Methodologies: Precision vs. Biosynthesis

The synthesis of these two molecules follows fundamentally different pathways, reflecting their structural disparity.

H-Glu-Glu-Glu-OH: The Precision of Solid-Phase Peptide Synthesis (SPPS)

Triglutamic acid, as a short peptide, is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the precise, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The most common approach is the Fmoc/tBu strategy[9].

Experimental Protocol: Fmoc-based SPPS of H-Glu-Glu-Glu-OH

  • Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a non-polar solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the first Fmoc-protected glutamic acid (Fmoc-Glu(OtBu)-OH) to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in dimethylformamide (DMF)[10][11].

  • Second Amino Acid Coupling: Couple the second Fmoc-Glu(OtBu)-OH to the deprotected N-terminus of the resin-bound amino acid.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the third glutamic acid residue.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups (OtBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA)[10].

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using techniques like mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Coupling1 1st Glu Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 2nd Glu Coupling Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 3rd Glu Coupling Deprotection2->Coupling3 Deprotection3 Final Fmoc Deprotection Coupling3->Deprotection3 Cleavage Cleavage from Resin Deprotection3->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow for H-Glu-Glu-Glu-OH.

Polyglutamic Acid: The Power of Microbial Fermentation

Polyglutamic acid is primarily produced through microbial fermentation, most commonly using various strains of Bacillus, such as Bacillus subtilis and Bacillus licheniformis[8][12][13]. These microorganisms naturally synthesize and secrete PGA. The synthesis is a non-ribosomal process catalyzed by enzymes[12].

Experimental Protocol: Production and Purification of γ-PGA

  • Inoculum Preparation: Cultivate a seed culture of a PGA-producing Bacillus strain in a suitable nutrient broth.

  • Fermentation: Inoculate a larger volume of fermentation medium with the seed culture. The medium typically contains a carbon source (e.g., glucose), a nitrogen source, and essential minerals.

  • Incubation: Incubate the culture under controlled conditions of temperature, pH, and aeration for a specified period to allow for cell growth and PGA production.

  • Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.

  • PGA Precipitation: Precipitate the PGA from the cell-free supernatant by adding a suitable alcohol, such as ethanol.

  • Purification: Redissolve the crude PGA in water and purify it further using techniques like dialysis to remove low molecular weight impurities, followed by lyophilization to obtain a purified powder[14].

  • Characterization: Determine the molecular weight and purity of the PGA using techniques like gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy[15][16].

PGA_Production_Workflow Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Cell_Removal Cell Removal Fermentation->Cell_Removal Precipitation PGA Precipitation Cell_Removal->Precipitation Purification Purification (Dialysis) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Nanoparticle_Formulation Solution_Prep Prepare Polymer-Drug Solution Nanoprecipitation Nanoprecipitation Solution_Prep->Nanoprecipitation Solvent_Removal Solvent Removal Nanoprecipitation->Solvent_Removal Purification Purification Solvent_Removal->Purification Characterization Characterization Purification->Characterization

Caption: Nanoparticle Formulation Workflow using Polyglutamic Acid.

Conclusion: Selecting the Right Tool for the Job

References

  • Chemical Structure and Physical Properties of Polyglutamic Acid - Food Additives. (2024, August 15). Xi'an Lyphar Biotech Co.
  • How is polyglutamic acid obtained? - Typology. (2025, May 20). Typology.
  • Poly (γ) glutamic acid: a unique microbial biopolymer with diverse commercial applicability. (2024, February 12). Frontiers in Bioengineering and Biotechnology.
  • Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical M
  • Exploring the Unique Characteristics of Polyglutamic Acid and Its Applic
  • Microbial Poly-(glutamic acid): Production, Biosynthesis, Properties, and Their Applications in the Food and Biomedicals. (2025, February 28). Preprints.org.
  • Drug delivery applications of poly-γ-glutamic acid. (n.d.).
  • Regulation of Polyglutamic Acid Synthesis by Glutamate in Bacillus licheniformis and Bacillus subtilis. (n.d.). Applied and Environmental Microbiology.
  • Polyglutamic Acid in Photocatalytic Degradation of Organic Pollutants. (2025, August 8).
  • Polyglutamic acid: All you need to know! - Typology. (n.d.). Typology.
  • Polyglutamic Acid - Cosmetic Ingredient INCI. (2024, May 31). SpecialChem.
  • Polyglutamate: Unleashing the Versatility of a Biopolymer for Cosmetic Industry Applic
  • Poly(glutamic Acid) for Biomedical Applications. (n.d.).
  • Microbial Poly-Glutamic Acid: Production, Biosynthesis, Properties, and Their Applications in Food, Environment, and Biomedicals. (2025, April 10). MDPI.
  • Polyglutamic acid as raw material for drug carriers. (2022, December 6). Journal of the Serbian Chemical Society.
  • Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical M
  • Poly (γ-) Glutamic Acid : A Promising Biopolymer. (2018, June 25). CORE.
  • H-GLU-GLU-OH | 3929-61-1. (n.d.). ChemicalBook.
  • polyglutamic acid(γ-PGA). (2024, May 8). Lin Chemical.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.).
  • H-Glu-Glu-Glu-OH peptide. (n.d.). NovoPro.
  • Production and Characterization of Poly-γ-Glutamic Acid by Bacillus velezensis SDU. (2025, April 16). PMC.
  • Hydrocarbon Degradation and Microbial Survival Improvement in Response to γ-Polyglutamic Acid Applic
  • Peptide Synthesis. (2025, October 5). Bio-protocol.
  • Improved production, characterization and flocculation properties of poly (γ)-glutamic acid produced from Bacillus subtilis. (2012, October 27). SpringerLink.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab.
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). Rsc.org.
  • Microbial Degradation of Poly(amino acid)s. (2004, May 7).
  • Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. (n.d.). MDPI.
  • Preparation, Characterization and Drug Delivery Research of γ-Polyglutamic Acid Nanoparticles: A Review. (n.d.). PubMed.
  • H-Glu-Glu-OH; Glutamyl-glutamic acid. (n.d.). MedchemExpress.com.
  • NanoFabTxTM PLGA-Nano, for synthesis of 100 and 200 nm particles. (n.d.). Sigma-Aldrich.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022, February 14).
  • Poly-γ-Glutamic Acid: Biodegradable Polymer for Potential Protection of Beneficial Viruses. (2016, January 6). PMC.
  • H-GAMMA-GLU-GLU-OH | 1116-22-9. (2025, April 18). ChemicalBook.
  • Glu-Glu-OH. (n.d.). Chem-Impex.
  • Preparation, Characterization and Drug Delivery Research of γ-Polyglutamic Acid Nanoparticles: A Review. (n.d.).
  • γ-Polyglutamic Acid Produced by Bacillus subtilis (natto): Structural Characteristics, Chemical Properties and Biological Functional. (n.d.). SciSpace.
  • poly-gamma-glutamic acid: a comprehensive overview of biosynthesis, characteristics. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Microbial production and functional assessment of γ-polyglutamic acid isolated
  • Preparation of Nanoparticles Composed of Chitosan/Poly-γ-glutamic Acid and Evaluation of Their Permeability through Caco-2 Cells. (n.d.). Biomacromolecules.
  • Recent Advances in Poly(α- L-glutamic acid)-Based Nanomaterials for Drug Delivery. (2022, April 25). Biomolecules.
  • Preparation, Characterization and Drug Delivery Research of γ-Polyglutamic Acid Nanoparticles: A Review. (2023, January 13). Bentham Science Publishers.
  • (PDF) Preparation of Stable Zein/Poly(γ‐glutamic acid) Nanocomposite Particles for Improved Encapsulation of Curcumin. (n.d.).

Sources

The Physiological Landscape of Glutamic Acid Oligomers: A Technical Guide to the Trimer

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the physiological effects of glutamic acid, with a specific focus on the potential activities of a glutamic acid trimer. Recognizing the limited direct research on a discrete trimeric structure, this document synthesizes findings from studies on L-glutamic acid (monomer), γ-L-glutamyl-L-glutamate (a dimer), and poly-γ-glutamic acid (polymer) to construct a scientifically grounded understanding of how chain length influences biological function. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic and physiological potential of glutamic acid-based molecules. We delve into the neuroexcitatory roles of the monomer, the neuromodulatory activities of the dimer, and the immunomodulatory and biomedical applications of the polymer. Furthermore, we present detailed experimental protocols and conceptual frameworks to guide future research in this promising area.

Introduction: From Monomer to Polymer

L-glutamic acid, a non-essential amino acid, is a fundamental building block of proteins and a pivotal molecule in cellular metabolism.[][2] In the central nervous system, it functions as the primary excitatory neurotransmitter, mediating a vast array of physiological processes including learning and memory.[2][3] Glutamic acid can polymerize through amide linkages, forming polyglutamic acid (PGA). When the linkage occurs between the α-amino group and the γ-carboxyl group of adjacent glutamic acid residues, the resulting polymer is poly-γ-glutamic acid (γ-PGA).[4][5] This biopolymer is naturally synthesized by various microorganisms, notably Bacillus species, and is biodegradable, non-toxic, and non-immunogenic.[5]

The physiological effects of glutamic acid are profoundly dependent on its degree of polymerization. While the monomer exerts its effects through direct interaction with specific neurotransmitter receptors, the high molecular weight polymer, γ-PGA, is known for its applications in drug delivery, tissue engineering, and as a moisturizer in cosmetics, with some evidence suggesting immunomodulatory activity.[5][6]

A "glutamic acid trimer" represents a short oligomer of γ-PGA, consisting of three glutamic acid units. To date, there is a significant gap in the scientific literature regarding the specific synthesis, isolation, and physiological characterization of a discrete glutamic acid trimer. Therefore, this guide will adopt a logical, evidence-based approach to explore its potential physiological effects by examining the known activities of the monomer, a structurally related dimer (γ-L-glutamyl-L-glutamate), and the long-chain polymer.

The Physiological Role of L-Glutamic Acid (Monomer)

As the principal excitatory neurotransmitter in the vertebrate central nervous system, L-glutamic acid's physiological effects are primarily mediated through its interaction with glutamate receptors on neuronal and glial cells.[7][8] These receptors are broadly classified into two families: ionotropic and metabotropic.

2.1. Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that, upon binding glutamate, undergo a conformational change to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane and initiation of an excitatory postsynaptic potential.[8] There are three main subtypes of iGluRs:

  • AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors: Mediate fast synaptic transmission.

  • Kainate receptors: Involved in both pre- and postsynaptic signaling.

  • NMDA (N-methyl-D-aspartate) receptors: Play a crucial role in synaptic plasticity, learning, and memory. They are unique in their requirement for both glutamate and a co-agonist (glycine or D-serine) for activation, as well as their voltage-dependent block by Mg²⁺.[9]

2.2. Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling cascades.[8] They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

2.3. Glutamate in Cellular Metabolism

Beyond its role in neurotransmission, glutamic acid is a key player in cellular metabolism. It is a central intermediate in the tricarboxylic acid (TCA) cycle and is involved in the biosynthesis of other amino acids.[]

graph GlutamateSignaling { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Glutamatergic Synapse Signaling Pathway.

Physiological Effects of γ-L-Glutamyl-L-Glutamate (Dimer)

Research into the physiological effects of a glutamic acid dimer, specifically γ-L-glutamyl-L-glutamate (γ-Glu-Glu), provides the most direct insight into the potential activities of a trimer. γ-Glu-Glu is a naturally occurring dipeptide that can be produced from the breakdown of glutathione by the enzyme γ-glutamyl transferase.[10][11]

A key study has demonstrated that γ-Glu-Glu exhibits excitatory effects on cultured neurons, primarily through the activation of NMDA receptors.[10][11] This effect was found to be dependent on synaptic transmission. Further investigation revealed that γ-Glu-Glu acts as a partial agonist at NMDA receptors, with a higher efficacy for receptors containing the GluN2B subunit.[10][11] At lower concentrations, γ-Glu-Glu was also shown to potentiate the responses of glutamate at NMDA receptors.[11]

These findings are significant as they suggest that short oligomers of γ-glutamic acid can function as neuromodulators, fine-tuning the activity of the primary excitatory neurotransmitter system. The preference for GluN2B-containing NMDA receptors is particularly noteworthy, as these receptors are critically involved in synaptic plasticity and are implicated in various neurological disorders.

Physiological Effects of Poly-γ-Glutamic Acid (Polymer)

In contrast to the monomer and dimer, high molecular weight γ-PGA does not appear to interact directly with glutamate receptors. Instead, its physiological effects are mediated through different mechanisms.

4.1. Immunomodulatory Activity

High molecular weight γ-PGA has been shown to activate immune cells through interactions with Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[6] This interaction requires the TLR4 co-receptors MD2 and CD14 and leads to the induction of type I interferon signaling pathways.[6] This activity suggests that γ-PGA may have therapeutic potential as a vaccine adjuvant or as an antiviral agent.[6]

4.2. Biomedical Applications

The biocompatibility, biodegradability, and water-solubility of γ-PGA have led to its exploration in a variety of biomedical applications:

  • Drug Delivery: γ-PGA can be formulated into nanoparticles for the controlled release of anticancer drugs and other therapeutics.

  • Tissue Engineering: It can be used to create scaffolds for tissue regeneration.

  • Cosmetics: γ-PGA is a highly effective humectant, capable of holding large amounts of water, making it a popular ingredient in moisturizers.

Synthesis and Characterization of Glutamic Acid Oligomers

The primary method for producing γ-PGA is through microbial fermentation using various strains of Bacillus.[12][13] The molecular weight of the resulting γ-PGA can be controlled to some extent by modifying the fermentation conditions and the producing strain.[14] To study the specific effects of a glutamic acid trimer, it would be necessary to either chemically synthesize the molecule or to fractionate a low molecular weight γ-PGA preparation to isolate the trimer.

5.1. Proposed Synthesis and Isolation Workflow

graph SynthesisWorkflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Proposed workflow for the isolation of a glutamic acid trimer.

Experimental Protocols for Investigating Trimer Effects

To elucidate the specific physiological effects of a glutamic acid trimer, a series of in vitro and in vivo experiments would be required. The following protocols are based on established methodologies for studying glutamate receptor pharmacology and neuronal activity.

6.1. Receptor Binding Assays

  • Objective: To determine the binding affinity of the glutamic acid trimer to various glutamate receptor subtypes.

  • Methodology:

    • Prepare cell membrane fractions from cell lines expressing specific recombinant glutamate receptor subtypes (e.g., HEK293 cells expressing different NMDA or AMPA receptor subunit combinations).

    • Incubate the membrane fractions with a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]MK-801 for the NMDA receptor ion channel).

    • Perform competitive binding assays by adding increasing concentrations of the glutamic acid trimer.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the trimer.

6.2. Electrophysiological Recordings

  • Objective: To assess the functional activity of the glutamic acid trimer on glutamate receptors and neuronal excitability.

  • Methodology (Patch-Clamp):

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or use brain slices.

    • Perform whole-cell patch-clamp recordings from individual neurons.

    • Apply glutamate or a specific agonist (e.g., NMDA) to elicit a baseline current.

    • Co-apply the glutamic acid trimer with the agonist to determine if it modulates the receptor response (potentiation or inhibition).

    • Apply the trimer alone to test for direct agonist activity.

Data Summary: A Comparative Overview

FeatureL-Glutamic Acid (Monomer)γ-L-Glutamyl-L-Glutamate (Dimer)Poly-γ-Glutamic Acid (Polymer)
Primary Target Ionotropic & Metabotropic Glutamate Receptors[7][8]NMDA Receptors (GluN2B subunit preference)[10][11]Toll-like Receptor 4 (TLR4)[6]
Primary Effect Excitatory Neurotransmission[2]Neuromodulation (Partial Agonist/Potentiator)[10][11]Immunomodulation (Type I IFN induction)[6]
Key Function Learning, Memory, Synaptic Plasticity[2]Potential regulation of glutamatergic signaling[10][11]Drug delivery, moisturizer, potential antiviral[5][6]
Source Endogenous, DietaryEndogenous (from Glutathione)[10][11]Microbial Fermentation (Bacillus sp.)[12][13]

Conclusion and Future Directions

The physiological effects of glutamic acid are intricately linked to its degree of polymerization. While the monomer is a well-characterized excitatory neurotransmitter, and the polymer is a versatile biomaterial with immunomodulatory properties, the biological activities of short oligomers like the glutamic acid trimer remain largely unexplored. Based on the available evidence from the glutamic acid dimer, it is plausible that a trimer could also function as a neuromodulator, potentially with unique selectivity and efficacy at specific glutamate receptor subtypes.

Future research should focus on the definitive synthesis or isolation and structural characterization of a glutamic acid trimer. Subsequent in-depth pharmacological and physiological studies are warranted to investigate its interaction with glutamate receptors, its impact on synaptic transmission and plasticity, and its potential therapeutic applications in neurological and psychiatric disorders. The exploration of glutamic acid oligomers represents a promising frontier in neuroscience and drug discovery.

References

  • The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors. Frontiers.[Link]

  • The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors. PMC.[Link]

  • Development and pharmacokinetics of galactosylated poly-L-glutamic acid as a biodegradable carrier for liver-specific drug delivery. PubMed.[Link]

  • Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. [No valid source found]
  • Glutamic acid. Wikipedia.[Link]

  • Oligomers of Amyloid β Prevent Physiological Activation of the Cellular Prion Protein-Metabotropic Glutamate Receptor 5 Complex by Glutamate in Alzheimer Disease. PubMed.[Link]

  • THE PHYSIOLOGY OF GLUTAMIC ACID. [No valid source found]
  • Synthesis and biological activity of glutamic acid derivatives. PubMed.[Link]

  • Synthesis and pharmacological properties of glutamic acid amides: A review. ResearchGate.[Link]

  • Nanoelectrochemistry reveals how soluble Aβ 42 oligomers alter vesicular storage and release of glutamate. PNAS.[Link]

  • Glutamic Acid. Journal of Neurological Research And Therapy.[Link]

  • What is Glutamic Acid used for?. Patsnap Synapse.[Link]

  • Gamma-glutamyltransferase. Wikipedia.[Link]

  • The antiviral activity of poly-γ-glutamic acid, a polypeptide secreted by Bacillus sp., through induction of CD14-dependent type I interferon responses. PMC.[Link]

  • Glutamic Acid. University of Rochester Medical Center.[Link]

  • Poly (γ) glutamic acid: a unique microbial biopolymer with diverse commercial applicability. [No valid source found]
  • poly-gamma-glutamic acid: a comprehensive overview of biosynthesis, characteristics. [No valid source found]
  • Effects of Dietary L-glutamic acid on the Growth Performance, Gene Expression Associated with Muscle Growth-Related Gene Expression, and Intestinal Health of Juvenile Largemouth Bass (Micropterus salmoides). MDPI.[Link]

  • Recent Advances in Microbial Synthesis of Poly-γ-Glutamic Acid: A Review. MDPI.[Link]

  • Polyglutamic acid. Wikipedia.[Link]

  • Poly (γ) glutamic acid: a unique microbial biopolymer with diverse commercial applicability. PMC.[Link]

  • γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. PMC.[Link]

  • Glutamate receptor. Wikipedia.[Link]

  • What are the side effects of Glutamic Acid?. Patsnap Synapse.[Link]

  • Microbial Poly-Glutamic Acid: Production, Biosynthesis, Properties, and Their Applications in Food, Environment, and Biomedicals. MDPI.[Link]

  • Overview of the Glutamatergic System. NCBI.[Link]

  • Glutamatergic Transmission: A Matter of Three. PMC.[Link]

  • Glutamate Receptor Activity in Neuropsychi
  • Glutamate | Excitatory neurotransmitter | Neurology lecture series. YouTube.[Link]

Sources

discovery and history of oligoglutamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The efficacy of folate antagonists—the cornerstone of chemotherapy for over 70 years—relies on a singular, often overlooked biochemical event: polyglutamylation . While the discovery of folic acid (Vitamin B9) is well-documented, the identification of its intracellular metabolism into long-chain gamma-oligoglutamates represents a pivotal moment in pharmacology. This modification transforms transient vitamins and weak drugs into potent, cellularly retained toxins.

This guide analyzes the discovery history, enzymatic mechanics, and synthetic protocols of oligoglutamates. It is designed to provide drug developers with the mechanistic grounding required to engineer the next generation of "trappable" antifolates.

Part 1: The Biological Engine – History & Mechanism

The Discovery of the "Conjugate"

In the 1930s, Lucy Wills identified a "new hemopoietic factor" in yeast (Wills Factor) that cured macrocytic anemia. By 1943, Robert Stokstad at Lederle Laboratories isolated the crystalline compound we now know as folic acid (pteroylglutamic acid).

However, a discrepancy emerged.[1][2][3][4] The folate found in yeast was microbiologically inactive until treated with a specific enzyme ("conjugase"). In the late 1940s and 50s, researchers identified that natural intracellular folates were not monoglutamates but polyglutamates —chains of 2 to 9 glutamate residues linked not by the standard alpha-peptide bond, but by a unique gamma-carboxyl linkage .

  • The Significance: This gamma-linkage renders the chain resistant to standard proteases, requiring a specific enzyme (Gamma-Glutamyl Hydrolase, GGH) for degradation.

The FPGS/GGH Cycle: The Cellular Trap

The accumulation of folates (and antifolates) is controlled by two opposing forces:

  • Folylpolyglutamate Synthetase (FPGS): Adds glutamate residues.[5][6] This adds negative charge, preventing efflux via the Reduced Folate Carrier (RFC) and increasing affinity for intracellular enzymes.

  • Gamma-Glutamyl Hydrolase (GGH): Cleaves these residues, allowing efflux.

Key Insight for Drug Design: The "Trap" mechanism is the primary driver of cytotoxicity for Methotrexate (MTX) and Pemetrexed. Without polyglutamylation, these drugs would wash out of the cell as quickly as they enter.

FolateTrap cluster_cell Cytosol Extracellular Extracellular (Monoglutamate) Transport RFC / PCFT Transporter Extracellular->Transport Influx Intracellular Intracellular (Monoglutamate) Transport->Intracellular Intracellular->Transport Efflux FPGS FPGS Enzyme (ATP-Dependent) Intracellular->FPGS Substrate Polyglutamate Polyglutamate Chain (Glu)n (TRAPPED) FPGS->Polyglutamate Elongation (Gamma-link) Target Target Inhibition (TS, DHFR, GARFT) Polyglutamate->Target High Affinity Binding GGH GGH Enzyme (Lysosomal) Polyglutamate->GGH Hydrolysis GGH->Intracellular Recycling

Figure 1: The Folate Trapping Mechanism. Monoglutamates enter via transporters but can easily exit. FPGS adds glutamate tails, creating highly charged polyglutamates that are retained and bind targets with higher affinity.

Part 2: The Pharmacological Pivot – Antifolates

The evolution from Methotrexate (1st generation) to Pemetrexed (2nd generation) was driven by an understanding of FPGS kinetics.

  • Methotrexate (MTX): A poor substrate for FPGS. It requires high doses or long infusion times to build up the polyglutamate pool (MTX-PGs) necessary for sustained DHFR inhibition.

  • Pemetrexed (Alimta): Specifically engineered as a high-affinity substrate for FPGS. It is rapidly polyglutamated, leading to prolonged retention and potent inhibition of Thymidylate Synthase (TS).

Comparative Kinetics: The FPGS Efficiency Gap

The table below illustrates why Pemetrexed is superior at intracellular retention.

ParameterMethotrexate (MTX)PemetrexedSignificance
FPGS

(Human)
~30 - 100 µM~0.8 µMPemetrexed is ~40-100x more efficiently polyglutamated.
Primary Target DHFRTS (via Polyglutamate)Polyglutamation shifts target specificity.
Cellular Retention Moderate (Hours)High (Days)Pemetrexed persists in tumors long after plasma clearance.
Resistance Mechanism Transport (RFC) downregulationFPGS downregulationLoss of FPGS is the primary failure mode for Pemetrexed.

Data compiled from kinetic studies on human recombinant FPGS and erythrocyte lysates.

Part 3: Technical Workflows

Protocol A: Chemical Synthesis of Gamma-Oligoglutamate Standards

Challenge: Standard Solid Phase Peptide Synthesis (SPPS) creates alpha-amide bonds. To synthesize biological folate standards (gamma-linked), one must invert the protection strategy.

Reagents Required:

  • Resin: Wang Resin (for acid C-terminus).[7][8][9]

  • Building Block: Fmoc-L-Glu-O-alpha-tBu (Alpha-carboxyl protected, Gamma-carboxyl free). Note: This is the reverse of standard SPPS reagents.

  • Coupling Agents: HBTU/DIPEA.

Step-by-Step Workflow:

  • Resin Loading (C-Terminus):

    • Swell Wang resin in DMF.[8][9][10]

    • Couple the first Glutamate residue via its alpha-carboxyl (standard Fmoc-Glu(OtBu)-OH can be used here if the final residue is alpha-linked, but for a pure gamma-chain, use Fmoc-Glu-O-alpha-tBu attached via the gamma-carboxyl to the resin? Correction: The C-terminal glutamate of a folate chain has two free carboxyls. Usually, the alpha-carboxyl is attached to the resin).

    • Self-Validating Step: Perform a Kaiser test.[11] Blue beads = incomplete coupling.

  • Chain Elongation (The Gamma Link):

    • Deprotect N-terminus (20% Piperidine).[7][12]

    • Crucial Step: Couple Fmoc-Glu-O-alpha-tBu .

    • The free gamma-carboxyl of the incoming amino acid reacts with the N-terminus of the resin-bound peptide.

    • The alpha-carboxyl remains protected by the t-butyl ester.

  • Cleavage & Deprotection:

    • Treat with 95% TFA.[12] This cleaves the resin (C-term) and removes the alpha-t-butyl protecting groups simultaneously.

    • Result: A chain linked via gamma-amides with free alpha-carboxyls.

GammaSynthesis Start Resin (Wang) Step1 Load C-Term Glu (Attach via Alpha-COOH) Start->Step1 Step2 Deprotect Fmoc (20% Piperidine) Step1->Step2 Step3 Couple Gamma-Block (Fmoc-Glu-O-alpha-tBu) Step2->Step3 Gamma-COOH attacks Amine Step4 Repeat Cycle (n times) Step3->Step4 Step4->Step2 Next Cycle Step5 TFA Cleavage (Removes Resin & tBu) Step4->Step5 Complete End Purified Gamma-Oligoglutamate Step5->End

Figure 2: Gamma-Peptide Synthesis Logic. The key deviation from standard SPPS is the use of alpha-protected glutamate building blocks to force gamma-bond formation.

Protocol B: LC-MS/MS Profiling of Intracellular Polyglutamates

Objective: Quantify chain length distribution (Glu2 vs Glu5) in cell lysates.

  • Sample Preparation (Quenching):

    • Pellet cells (

      
      ) and wash with ice-cold PBS.
      
    • Immediate Lysis: Add 200 µL ice-cold Methanol/Water (50:50) containing 25 mM Sodium Ascorbate and 0.1% 2-Mercaptoethanol .

    • Why: Folates oxidize rapidly. Ascorbate is non-negotiable.

    • Heat shock (60°C for 5 min) to denature endogenous GGH and stop hydrolysis.

  • Extraction:

    • Centrifuge (16,000 x g, 10 min). Collect supernatant.

    • Optional: SPE cleanup (Bond Elut PH) if sensitivity is low.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Acquity HSS T3).

    • Mobile Phase:

      • A: 20 mM Ammonium Acetate + 0.1% Formic Acid (pH 3.5).

      • B: Acetonitrile.[13]

    • Detection: Negative Ion Mode (ESI-). Polyglutamates ionize better in negative mode due to multiple carboxyl groups.

    • Transitions: Monitor specific parent->fragment transitions. The parent mass increases by 129 Da for each glutamate added.

References

  • The Methotrexate Story: A Paradigm for Development of Cancer Chemotherapeutic Agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Folylpoly-Glutamate Synthetase Expression is associated with Tumor Response and Outcome from Pemetrexed-based Chemotherapy. Source: PMC / NIH URL:[Link]

  • Comparison of Pemetrexed and Methotrexate Polyglutamylation Kinetics. Source: ResearchGate / Clinical Cancer Research URL:[Link]

  • Comprehensive Profiling of Folates Across Polyglutamylation and One-Carbon States. Source: PMC / NIH URL:[Link]

Sources

Methodological & Application

solid-phase synthesis of H-Glu-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of the Homotripeptide H-Glu-Glu-Glu-OH via Fmoc/tBu Chemistry

Introduction & Rationale

The chemical synthesis of highly acidic, glutamic acid-rich peptides presents unique challenges. Unprotected side-chain carboxylates have a high propensity to undergo unwanted acylation during coupling cycles, leading to branched byproducts and failed syntheses. The homotripeptide H-Glu-Glu-Glu-OH serves as a fundamental model for polyglutamic acid sequences, which are extensively utilized in targeted drug delivery systems, hydrogel formulation, and calcium-binding assays.

This application note details a robust, self-validating protocol for the synthesis of H-Glu-Glu-Glu-OH utilizing 1[1]. By employing an orthogonal protection strategy and a self-validating iterative cycle, this methodology ensures high crude purity and prevents side-chain branching.

Mechanistic Principles & Strategic Choices

To ensure scientific integrity and high yield, the experimental design is grounded in the following mechanistic choices:

  • Orthogonal Protection Strategy: The synthesis relies on the Fmoc/tBu strategy, the 2[2]. The α-amino group is temporarily protected by the base-labile Fmoc group, while the γ-carboxylic acid side chain is protected by the acid-labile tert-butyl (OtBu) ester[3]. This orthogonality ensures that sequential N-terminal deprotection can occur in basic conditions without prematurely exposing the reactive side chain[2].

  • Resin Selection: Fmoc-Glu(OtBu)-Wang resin is selected as the solid support. The Wang linker (4-alkoxybenzyl alcohol) is highly stable to the basic conditions of Fmoc deprotection but yields a 1, which is structurally required for the H-Glu-Glu-Glu-OH target[1].

  • Amide Bond Activation: The coupling phase employs HBTU and DIPEA. HBTU requires a base to abstract the carboxylic proton of the amino acid, forming a carboxylate that attacks the uronium salt to generate a highly reactive OBt ester. DIPEA is utilized because it is a non-nucleophilic base, driving the activation without participating in unwanted side reactions with the active ester[2].

  • Global Deprotection & Cleavage: A trifluoroacetic acid (TFA) cocktail is used to simultaneously cleave the peptide from the Wang linker and remove the OtBu side-chain protecting groups. Triisopropylsilane (TIS) and water are included as 4 generated during acidolysis, preventing the re-alkylation of the peptide backbone[4].

Workflow Visualization

SPPS_Workflow Start Fmoc-Glu(OtBu)-Wang Resin Swell Resin Swelling (DMF, 45 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling (Fmoc-Glu(OtBu)-OH, HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF & DCM) Couple->Wash2 Kaiser Kaiser Test (Validation) Wash2->Kaiser Decision Sequence Complete? Kaiser->Decision Decision->Deprotect No (Repeat x2) FinalDeprotect Final Fmoc Deprotection Decision->FinalDeprotect Yes Cleavage Global Cleavage (TFA/TIS/H2O) FinalDeprotect->Cleavage Precipitate Ether Precipitation (H-Glu-Glu-Glu-OH) Cleavage->Precipitate

Iterative Fmoc-SPPS workflow for H-Glu-Glu-Glu-OH synthesis and isolation.

Reagents and Materials

Reagent / MaterialFunctionEquivalentsNotes
Fmoc-Glu(OtBu)-Wang Resin Solid Support1.0 eqAssuming ~0.6 mmol/g loading capacity.
Fmoc-Glu(OtBu)-OH Amino Acid Building Block4.0 eqProvides orthogonal protection (Fmoc/tBu).
HBTU Coupling Activator3.9 eqSlightly substoichiometric to AA to prevent capping.
DIPEA Non-nucleophilic Base8.0 eqFacilitates OBt ester formation.
20% Piperidine in DMF Deprotection ReagentExcessCleaves N-terminal Fmoc group.
TFA / TIS / H₂O (95:2.5:2.5) Cleavage CocktailExcessGlobal deprotection and resin cleavage.
DMF / DCM SolventsExcessUsed for resin swelling and washing.

Step-by-Step Experimental Protocol

Note: The following protocol is scaled for a 0.1 mmol synthesis.

Phase I: Resin Preparation
  • Swelling: Weigh 167 mg of Fmoc-Glu(OtBu)-Wang resin into a fritted SPPS reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF). Agitate gently for 45 minutes.

    • Causality:5, maximizing the diffusion of reagents to the active sites and ensuring uniform reaction kinetics[5].

  • Drain the solvent completely using a vacuum manifold.

Phase II: Iterative SPPS Cycle

Cycle 1: Coupling the second Glutamic Acid residue 4. Fmoc Deprotection: Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add another 3 mL and agitate for 15 minutes.

  • Causality: Piperidine initiates a 5, releasing the free primary amine and a dibenzofulvene byproduct[5].

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL, 1 minute each) to remove all traces of piperidine[2].

  • Activation and Coupling:

    • In a separate vial, dissolve 0.4 mmol of Fmoc-Glu(OtBu)-OH (170 mg) and 0.39 mmol of HBTU (148 mg) in 2 mL of DMF.

    • Add 0.8 mmol of DIPEA (139 µL) to the mixture. Vortex for 1 minute to pre-activate the amino acid.

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (4 × 3 mL) and DCM (2 × 3 mL)[2].

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • Self-Validation: Ninhydrin reacts with free primary amines to form a dark blue complex (Ruhemann's purple). A negative test (yellow/colorless beads) validates that all N-terminal amines have been successfully acylated[2]. If blue, repeat Step 6.

Cycle 2: Coupling the third Glutamic Acid residue 9. Repeat steps 4 through 8 using a fresh aliquot of Fmoc-Glu(OtBu)-OH to attach the final N-terminal glutamic acid.

Final Deprotection 10. Repeat steps 4 and 5 to remove the final N-terminal Fmoc group, yielding the free amine (H-Glu(OtBu)-Glu(OtBu)-Glu(OtBu)-Wang Resin). Wash thoroughly with DCM (5 × 3 mL) and dry the resin under vacuum for 30 minutes.

Phase III: Cleavage and Global Deprotection
  • Cleavage Cocktail Preparation: Prepare 5 mL of the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% ultrapure H₂O.

  • Acidolysis: Add the cleavage cocktail to the dried resin. Agitate gently for 2 hours at room temperature.

  • Causality: The strong acid4 and simultaneously strips the OtBu protecting groups from the three glutamic acid side chains[4].

  • Filtration: Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Precipitation: Concentrate the TFA solution under a gentle stream of nitrogen to approximately 1–2 mL. Add 15 mL of ice-cold diethyl ether to precipitate the unprotected H-Glu-Glu-Glu-OH peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant. Wash the peptide pellet twice more with cold ether to remove residual TFA and scavengers.

  • Dry the crude peptide pellet under vacuum.

Analytical Validation

To ensure the scientific integrity of the synthesized H-Glu-Glu-Glu-OH, the crude product must be analytically verified:

  • RP-HPLC: Run on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Given the highly polar and acidic nature of the unprotected tripeptide, expect early elution in the gradient.

  • ESI-MS: Confirm the exact mass. The theoretical monoisotopic mass of H-Glu-Glu-Glu-OH (C₁₅H₂₃N₃O₁₀) is 405.14 Da . In positive ion mode, the target [M+H]⁺ peak will be observed at m/z406.14 .

References

  • LabMart. "Sigma-Aldrich™ Fmoc-Glu(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis." LabMart. Available at: [Link]

  • PeptideChemistry.org. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." PeptideChemistry. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Introduction to Peptide Synthesis." PMC. Available at:[Link]

Sources

Application Note: Advanced Chromatographic Purification of Synthetic H-Glu-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Content Focus: Mechanistic Rationale, Method Development, and Self-Validating Protocols

Introduction & Mechanistic Rationale

The purification of synthetic, highly acidic short peptides such as H-Glu-Glu-Glu-OH (Tri-glutamic acid) presents a formidable challenge in downstream processing. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies—typically utilizing standard C18 stationary phases and 5–95% Acetonitrile gradients—frequently fail when applied to these molecules. The high proportion of acidic residues prevents adequate retention on conventional RP-HPLC columns, often resulting in the peptide eluting in the void volume[1].

H-Glu-Glu-Glu-OH possesses one N-terminal amine and four carboxylic acid groups (three


-carboxyls on the side chains and one 

-carboxyl at the C-terminus). At physiological pH, the molecule carries a net charge of -4. This extreme hydrophilicity and high negative charge density create a dual problem:
  • Electrostatic Repulsion: The highly charged molecule strongly prefers the aqueous mobile phase over the hydrophobic stationary phase.

  • Phase Collapse (Dewetting): Attempting to force retention by using 100% aqueous mobile phases on standard C18 columns leads to stationary phase collapse, destroying reproducibility and peak shape.

Furthermore, the synthesis of highly acidic peptide sequences is historically beset by problems with purification and subsequent characterization by ESI-MS due to their propensity to retain counter-ions (like sodium) and remain multiply negatively charged[1],[2]. To overcome these hurdles, analytical scientists must abandon standard platform methods and instead engineer the chromatographic environment to manipulate the peptide's ionization state or exploit orthogonal retention mechanisms[3].

This application note details three field-proven, self-validating methodologies for the purification of H-Glu-Glu-Glu-OH: Aqueous-Compatible RP-HPLC (Ion-Suppression), Hydrophilic Interaction Liquid Chromatography (HILIC), and Strong Anion Exchange (SAX).

Physicochemical Profiling

Before selecting a purification strategy, it is critical to understand the quantitative physicochemical parameters dictating the molecule's behavior.

Table 1: Physicochemical Properties of H-Glu-Glu-Glu-OH

PropertyValueChromatographic Implication
Molecular Weight 405.36 g/mol Small hydrodynamic radius; requires high-efficiency columns (

5 µm particles).
Isoelectric Point (pI) ~3.0Requires extreme pH manipulation (pH < 2.5) to neutralize the molecule for RP-HPLC.
Net Charge (pH 7.0) -4Highly repulsive to hydrophobic stationary phases; ideal candidate for SAX.
LogP (Octanol/Water) < -3.0Extremely hydrophilic; standard C18 organic gradients will result in void elution.

Chromatographic Decision Workflow

The following decision tree outlines the logical progression for isolating highly polar, acidic peptides based on their physicochemical state in different mobile phase environments.

G Start Crude H-Glu-Glu-Glu-OH (Highly Polar, Acidic) Eval Physicochemical Profiling (pI ~3.0, Charge -4 at pH 7) Start->Eval RP Method A: AQ-RP-HPLC (Polar-embedded C18) Eval->RP Low pH (~2.0) Protonated COOH HILIC Method B: HILIC (Amide Stationary Phase) Eval->HILIC High Organic (>80%) Hydrophilic Partitioning SAX Method C: SAX (Anion Exchange) Eval->SAX Neutral/High pH (>7.0) Deprotonated COO-

Workflow for the purification of highly polar, acidic peptides like H-Glu-Glu-Glu-OH.

Detailed Experimental Protocols

Method A: Aqueous-Compatible RP-HPLC (Ion-Suppression)

Causality & Rationale: To retain H-Glu-Glu-Glu-OH on a reversed-phase column, the mobile phase pH must be driven down to ~2.0 using a strong ion-pairing acid like Trifluoroacetic acid (TFA). This suppresses the ionization of the


-carboxylates (pKa ~4.2) and the 

-carboxylate (pKa ~2.1), neutralizing the molecule to force hydrophobic interaction. Because the required gradient starts at 100% aqueous, an AQ-type C18 (polar-embedded) column is mandatory to prevent stationary phase dewetting.

Protocol Steps:

  • Column: Waters Atlantis T3 or Agilent Polaris C18-A (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS Grade

    
     (Verify pH is 
    
    
    
    2.1).
  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0.0 - 5.0 min: 0% B (Isocratic hold to establish retention)

    • 5.0 - 25.0 min: 0% to 15% B (Shallow gradient for polar resolution)

    • 25.0 - 27.0 min: 15% to 95% B (Column wash)

    • 27.0 - 35.0 min: 0% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond absorption).

System Suitability & Self-Validation: Inject a neutral void volume marker (e.g., uracil). If H-Glu-Glu-Glu-OH co-elutes with uracil at


, the carboxylates are not fully protonated. Immediately verify the TFA concentration. If retention is achieved but peak shape suddenly degrades across injections, phase collapse has occurred; flush with 100% Acetonitrile to regenerate the pore structure.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Rationale: HILIC provides an orthogonal retention mechanism specifically designed for highly polar peptides that fail on RP-HPLC[4]. It utilizes a polar stationary phase and a highly organic mobile phase. The peptide partitions into a water-enriched layer immobilized on the silica surface. Elution is achieved by increasing the aqueous composition, making it highly compatible with ESI-MS[3].

Protocol Steps:

  • Column: Waters BEH Amide (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in

    
    , adjusted to pH 3.0 with Formic Acid.
    
  • Mobile Phase B: Acetonitrile (containing 0.1% Formic Acid).

  • Sample Diluent (Critical): Dissolve the crude peptide in a minimum of 70% Acetonitrile. Injecting in 100% water will disrupt the HILIC partition layer and cause severe peak splitting.

  • Gradient Program:

    • 0.0 - 2.0 min: 85% B

    • 2.0 - 22.0 min: 85% to 50% B (Increasing aqueous strength)

    • 22.0 - 25.0 min: 50% B (Wash)

    • 25.0 - 35.0 min: 85% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.

System Suitability & Self-Validation: Toluene can be used as a void marker. If the peptide elutes at the void, the initial organic concentration is too low. Ensure Mobile Phase B is exactly 85% during sample loading.

Method C: Strong Anion Exchange (SAX) Chromatography

Causality & Rationale: By exploiting the -4 net charge of the peptide at pH 8.0, SAX provides robust retention based purely on electrostatic interactions. This is particularly useful as a primary capture and purification step for highly acidic peptides from complex synthetic mixtures[1].

Protocol Steps:

  • Column: Thermo Scientific DNAPac PA200 or equivalent SAX column (4.6 x 250 mm).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0.

  • Gradient Program:

    • 0.0 - 5.0 min: 0% B

    • 5.0 - 35.0 min: 0% to 50% B (Increasing salt displaces the peptide)

    • 35.0 - 40.0 min: 100% B (Wash)

    • 40.0 - 50.0 min: 0% B (Re-equilibration)

System Suitability & Self-Validation: If the peptide fails to bind and elutes in the flow-through, check the pH of Mobile Phase A. It must be strictly


 7.0 to ensure the peptide maintains its deprotonated -4 charge state. Note: Extensive desalting (via dialysis or a rapid RP-desalting cartridge) is required post-purification prior to lyophilization or ESI-MS analysis[1].

Method Comparison & Data Presentation

Table 2: Comparison of Chromatographic Strategies for H-Glu-Glu-Glu-OH

ParameterMethod A: AQ-RP-HPLCMethod B: HILICMethod C: SAX
Retention Mechanism Hydrophobic (Ion-Suppressed)Hydrophilic PartitioningElectrostatic (Anion Exchange)
Stationary Phase Polar-embedded C18 / AQ-C18Amide-bonded SilicaQuaternary Amine
Mobile Phase System 0.1% TFA in

/ ACN

-Formate (pH 3) / ACN
Tris-HCl (pH 8) / NaCl
Primary Advantage Industry standard, volatile buffersExcellent retention of polar speciesHighest loading capacity
Primary Limitation Risk of stationary phase collapseRequires high organic sample diluentNon-volatile salts require desalting

Conclusion

The successful purification of H-Glu-Glu-Glu-OH requires a departure from standard peptide purification templates. By understanding the causality between the peptide's extreme hydrophilicity, its pKa values, and the chosen chromatographic environment, scientists can engineer robust separations. Method A (AQ-RP-HPLC) remains the most direct route to a volatile, lyophilization-ready product, provided the pH is strictly controlled and an aqueous-compatible column is utilized. Methods B (HILIC) and C (SAX) serve as powerful orthogonal techniques when standard reversed-phase selectivity is insufficient to resolve synthetic impurities.

References

1.[1] Purification and characterization of the central segment of prothymosin-alpha: methodology for handling highly acidic peptides. nih.gov. URL: 2.[2] The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. nih.gov. URL: 3.[4] An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. nih.gov. URL: 4.[3] Advances in Therapeutic Peptides Separation and Purification. mdpi.com. URL:

Sources

Application Note: Advanced Analytical Techniques for Triglutamic Acid Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Triglutamic acid (Glu3) is a highly polar homopeptide that plays a critical role across multiple scientific domains. In biological systems, it is a key structural component in folate polyglutamylation, a process essential for one-carbon metabolism and nucleotide biosynthesis[1]. In synthetic biology and drug development, triglutamic acid tags are engineered onto peptides (such as the HIV-1 gp41 envelope glycoprotein) to drastically alter their isoelectric point (pI) and enhance aqueous solubility at low pH[2]. Furthermore, Glu3 serves as a critical biomarker in prebiotic chemistry experiments simulating early-Earth peptide oligomerization[3].

Characterizing Glu3 presents unique analytical challenges: it lacks a strong UV chromophore, exhibits extreme hydrophilicity (leading to poor retention on standard reversed-phase columns), and can form complex charge states in mass spectrometry. This application note details a self-validating, multimodal analytical architecture utilizing UPLC-FD/ToF-MS and 2D NMR to achieve rigorous quantification and structural elucidation.

Workflow Architecture

G A Glu3 Sample Matrix B AccQ·Tag Derivatization A->B Trace Analysis E NMR Spectroscopy (D2O Exchange) A->E Bulk Structural Confirmation C UPLC Separation (C18 Column) B->C D ToF-MS & FD Detection C->D F Data Synthesis & Quantification D->F E->F

Fig 1. Multimodal analytical workflow for triglutamic acid characterization.

Causality in Analytical Design

As application scientists, we must engineer methods around the physicochemical realities of the analyte. The following explains the causality behind our specific experimental choices:

  • Why Pre-Column Derivatization? Direct analysis of Glu3 via LC-MS suffers from ion suppression and poor chromatographic retention. By reacting the primary amine of Glu3 with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ·Tag), we achieve three goals simultaneously: (1) introduction of a highly fluorescent moiety for orthogonal optical detection, (2) increased hydrophobicity for sharp peak shapes on C18 columns, and (3) enhanced electrospray ionization (ESI) efficiency[3].

  • Why Time-of-Flight Mass Spectrometry (ToF-MS)? In complex matrices like prebiotic reaction broths or cellular extracts, nominal mass resolution is insufficient. ToF-MS provides accurate mass measurements (<5 ppm mass error), which is critical for distinguishing Glu3 from isobaric matrix interferences and confirming sequence integrity[3].

  • Why 2D NMR for Linkage Analysis? Mass spectrometry cannot easily differentiate between ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -linked and 
    
    
    
    -linked glutamic acid polymers. While natural poly-glutamic acid from Bacillus species is predominantly
    
    
    -linked[4], synthetic solubility tags are often
    
    
    -linked. Heteronuclear Multiple Bond Correlation (HMBC) NMR is required to map the scalar coupling between the amide proton and the specific carbonyl carbon (C1 vs. C5).

Linkage Node1 Triglutamic Acid (Glu3) Node2 1H-13C HMBC NMR Node1->Node2 Node3 α-Linkage Node2->Node3 Node4 γ-Linkage Node2->Node4 Node5 Carbonyl C1 to Alpha-Amine Correlation Node3->Node5 Node6 Carbonyl C5 to Alpha-Amine Correlation Node4->Node6

Fig 2. Logical decision tree for determining Glu3 peptide linkage via 2D NMR.

Self-Validating Experimental Protocols

Protocol A: UPLC-FD/ToF-MS Quantification of Triglutamic Acid

This protocol utilizes a self-validating system incorporating internal standards and orthogonal detection to eliminate false positives.

Step 1: Reagent Preparation & Internal Standardization

  • Prepare a 100 µM stock of the Glu3 sample in LC-MS grade water.

  • Self-Validation Step: Spike the sample with a known concentration of an internal standard (e.g., methotrexate in folate assays, or a stable-isotope labeled Glu3 analog) to correct for derivatization efficiency and matrix effects[1].

Step 2: AccQ·Tag Derivatization

  • Transfer 10 µL of the spiked sample into a maximum recovery autosampler vial.

  • Add 70 µL of borate buffer (pH 8.8) to ensure the primary amine is deprotonated and highly nucleophilic.

  • Add 20 µL of AccQ·Tag reagent (reconstituted in anhydrous acetonitrile).

  • Vortex immediately and heat at 55°C for 10 minutes to drive the urea formation reaction to completion.

  • Self-Validation Step: Prepare a "Method Blank" (water + buffer + reagent) alongside the samples. Analyze this blank first to establish the baseline and rule out reagent-derived ghost peaks[3].

Step 3: UPLC Separation

  • Column: C18 Sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic acid in Water (provides protons for positive ESI).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 1% B to 20% B over 10 minutes. The derivatized Glu3 will elute significantly later than underivatized polar amino acids due to the hydrophobic quinolyl tag.

Step 4: Orthogonal Detection (FD and ToF-MS)

  • Fluorescence Detection (FD): Set excitation at 250 nm and emission at 395 nm.

  • ToF-MS: Operate in positive ESI mode. Set capillary voltage at 2.5 kV. Monitor the exact mass of the derivatized Glu3 adduct

    
    . A peak is only validated if the FD signal and the exact mass chromatogram perfectly co-elute.
    
Protocol B: Structural Elucidation via 1H and 13C NMR

Step 1: Sample Preparation

  • Lyophilize 5 mg of purified Glu3 to remove all residual

    
    .
    
  • Reconstitute in 600 µL of Deuterium Oxide (

    
    , 99.9% atom D) to prevent the massive water resonance from obscuring the alpha-proton signals.
    

Step 2: 1D and 2D Acquisition

  • Acquire a standard 1H spectrum (minimum 64 scans) and a 13C spectrum (minimum 1024 scans) using a 600 MHz NMR spectrometer.

  • Acquire a 2D 1H-13C HMBC spectrum.

  • Self-Validation Step: Verify the presence of three distinct alpha-carbon cross-peaks (~50-55 ppm) and three distinct carbonyl cross-peaks (~170-180 ppm). The linkage type (

    
     vs 
    
    
    
    ) is confirmed by tracing the 3-bond coupling from the adjacent aliphatic protons to the respective carbonyl carbon.

Data Presentation & Analytical Figures of Merit

The following table summarizes the quantitative performance metrics of the UPLC-FD/ToF-MS workflow for glutamic acid oligomers. The high mass accuracy and low limits of detection (LOD) demonstrate the robustness of the derivatization approach.

Table 1: Quantitative Analytical Figures of Merit for AccQ·Tag Derivatized Glutamic Acid Oligomers

AnalyteChemical Formula (Derivatized)Theoretical Exact Mass

Observed Retention Time (min)LOD (nM)LOQ (nM)
Glutamic Acid (Glu1)

318.10892.100.82.5
Diglutamic Acid (Glu2)

447.15153.451.03.2
Triglutamic Acid (Glu3)

576.19414.351.24.0

(Note: Exact mass calculations reflect the addition of the AccQ·Tag moiety (


) minus the loss of 

during amide bond formation. Data is representative of optimized UPLC-ToF-MS parameters[3].)

References

  • Source: nasa.
  • Source: d-nb.
  • Source: nih.
  • Source: mdpi.

Sources

Application Note & Protocol: Strategic Synthesis of H-Glu-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Peptide Chemistry and Drug Development

Abstract

H-Glu-Glu-Glu-OH, a tri-peptide of L-glutamic acid (EEE), represents a fundamental building block for constructing acidic peptides and poly-glutamic acid (PGA) chains. These structures are of significant interest in biomedicine, serving as drug delivery vehicles, hydrogel formers, and enhancers of molecular solubility.[1][2] However, the synthesis of glutamic acid-rich sequences presents distinct challenges, primarily related to the management of multiple carboxylic acid side chains, potential for side reactions, and issues with solubility. This document provides a comprehensive guide to the synthesis, purification, and analysis of H-Glu-Glu-Glu-OH, focusing on the principles of Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind strategic choices for protecting groups and coupling reagents and offer detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Potential of Glutamic Acid-Rich Peptides

Glutamic acid is a polar, hydrophilic amino acid characterized by its side-chain carboxylic acid group.[3][] When incorporated into a peptide sequence in multiples, as in H-Glu-Glu-Glu-OH, it imparts a strong negative charge and high aqueous solubility at physiological pH. This property is harnessed in various applications, from creating biocompatible hydrogels to conjugating with hydrophobic drugs to improve their pharmacokinetic profiles.[2][5]

The primary challenge in synthesizing such peptides lies in differentiating the α-carboxyl group, which forms the peptide backbone, from the γ-carboxyl group of the side chain.[6] Failure to effectively protect the side-chain carboxyl group during synthesis will lead to branching, uncontrolled oligomerization, and a complex mixture of final products. Therefore, a robust and orthogonal protection strategy is the cornerstone of successful synthesis.

Foundational Principles: Protecting Groups and Coupling Strategies

Orthogonal Side-Chain Protection for Glutamic Acid

In modern peptide synthesis, particularly using the popular Fmoc/tBu strategy, "orthogonality" is a critical concept. It means that the protecting groups for the N-terminus (temporary) and the side chains (permanent) can be removed under different chemical conditions without affecting each other or the bond to the solid support resin.[7]

For glutamic acid, the γ-carboxyl group requires a "permanent" protecting group that is stable to the basic conditions (typically 20% piperidine in DMF) used for N-terminal Fmoc group removal, but can be cleaved at the end of the synthesis.

Protecting GroupStructureCleavage ConditionKey Advantages & Considerations
tert-Butyl (OtBu) -C(CH₃)₃Strong Acid (e.g., >90% TFA)Industry Standard for Fmoc SPPS. Highly stable to base. Cleaved simultaneously with peptide release from most acid-labile resins (e.g., Wang, Rink Amide).[6][7][8]
Allyl (OAll) -CH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄)Fully Orthogonal. Stable to both acid (TFA) and base (piperidine). Allows for selective deprotection on-resin for side-chain modification or cyclization.[7][9]
2-Phenylisopropyl (O-2-PhiPr) -C(CH₃)₂PhVery Mild Acid (1-2% TFA in DCM)Highly Acid Labile. Useful for strategies requiring selective deprotection while other acid-labile groups (like OtBu) remain intact.[7][10]

For the routine linear synthesis of H-Glu-Glu-Glu-OH, Fmoc-Glu(OtBu)-OH is the building block of choice due to its seamless integration into the standard Fmoc/tBu SPPS workflow.

Selecting the Right Coupling Reagent

The formation of the amide bond (peptide bond) is an energetically unfavorable condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid. The choice of coupling reagent is critical for ensuring high efficiency, minimizing side reactions, and preventing racemization.

Reagent ClassExamplesMechanism of ActionSuitability for Glu-rich Peptides
Carbodiimides DIC, DCC, EDCForms a highly reactive O-acylisourea intermediate. Typically used with an additive like HOBt or Oxyma Pure to reduce racemization.[11][12]Good for standard couplings. DIC/Oxyma is a cost-effective and efficient combination. DIC is preferred in SPPS as its urea byproduct is soluble, unlike that of DCC.[11][12]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUForms an activated ester (OBt or OAt ester) in situ, which then reacts with the free amine.[13]Highly Recommended. These are the workhorses of modern SPPS. HATU is particularly potent due to the formation of the more reactive OAt ester and is excellent for overcoming steric hindrance or potential aggregation in repetitive sequences.[13]
Phosphonium Salts PyBOP, PyAOPSimilar to aminium salts, forms an activated ester. Does not pose the risk of guanidinylation of the free N-terminus, a potential side reaction with uronium salts.[13]Excellent choice. PyAOP is analogous to HATU in reactivity. Often used for difficult couplings and cyclizations.[13][14]

For synthesizing a short, repetitive sequence like EEE, aggregation can sometimes occur, leading to incomplete reactions. Therefore, using a highly efficient reagent such as HATU or HCTU is a sound strategy to ensure the synthesis proceeds to completion at each step.

Experimental Workflow and Protocols

The following section details the step-by-step synthesis of H-Glu-Glu-Glu-OH via manual Fmoc-SPPS, followed by purification and analysis.

Diagram: Overall Synthesis and Purification Workflow

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Purification A 1. Resin Preparation (Swelling) B 2. First Amino Acid Coupling (Fmoc-Glu(OtBu)-OH) A->B C 3. Fmoc Deprotection (20% Piperidine/DMF) B->C D 4. Second Amino Acid Coupling (Fmoc-Glu(OtBu)-OH) C->D E 5. Fmoc Deprotection D->E F 6. Third Amino Acid Coupling (Fmoc-Glu(OtBu)-OH) E->F G 7. Final Fmoc Deprotection F->G H 8. Cleavage from Resin & Side-Chain Deprotection G->H I 9. Precipitation (Cold Diethyl Ether) H->I J 10. Purification (RP-HPLC) I->J K 11. Analysis & Lyophilization (LC-MS) J->K

Caption: Workflow for the synthesis of H-Glu-Glu-Glu-OH.

Protocol 1: Solid-Phase Synthesis of H-Glu-Glu-Glu-OH

This protocol is based on a 0.1 mmol scale using Rink Amide resin, which will yield the C-terminally amidated peptide (H-Glu-Glu-Glu-NH₂). For the free acid (H-Glu-Glu-Glu-OH), substitute with 2-Chlorotrityl chloride resin or Wang resin.

Materials:

  • Rink Amide MBHA Resin (loading ~0.5 mmol/g)

  • Fmoc-Glu(OtBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Anhydrous Diethyl Ether

Equipment:

  • Fritted reaction vessel

  • Shaker or vortexer

  • Vacuum manifold

Procedure:

  • Resin Swelling:

    • Weigh 200 mg of Rink Amide resin (0.1 mmol) into the reaction vessel.

    • Add 5 mL of DMF and shake gently for 30 minutes to swell the resin beads.

    • Drain the DMF using vacuum.

  • Initial Fmoc Deprotection:

    • Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

    • Shake for 5 minutes and drain.

    • Add another 3 mL of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

    • Self-Validation: Perform a Kaiser test. A few beads should turn a deep blue, indicating the presence of free primary amines.[15]

  • First Amino Acid Coupling (Glu-1):

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (169 mg, 0.4 mmol, 4 eq), HATU (152 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).

    • Self-Validation: Perform a Kaiser test. The beads should remain colorless or slightly yellow, indicating a complete coupling reaction (no free amines).

  • Chain Elongation (Glu-2 and Glu-3):

    • Repeat the following cycle for the next two glutamic acid residues:

      • Fmoc Deprotection: Follow the procedure in Step 2.

      • Coupling: Follow the procedure in Step 3.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform one last Fmoc deprotection (Step 2) to expose the N-terminal amine.

    • Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).

    • Dry the peptide-resin under high vacuum for at least 1 hour.

Protocol 2: Cleavage, Precipitation, and Purification

CAUTION: Work in a certified fume hood and wear appropriate PPE. TFA is highly corrosive.

  • Cleavage and Deprotection:

    • Place the dried peptide-resin in a 10 mL vial.

    • Add 3 mL of the pre-chilled cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the resin.[16]

    • Gently agitate at room temperature for 2-3 hours. The solution will typically turn orange or brown.

    • Rationale: TFA cleaves the peptide from the resin and removes the OtBu side-chain protecting groups. TIS and water act as scavengers to quench reactive carbocations generated during this process, preventing side reactions.[8]

  • Peptide Precipitation:

    • Filter the resin using a fritted syringe, collecting the TFA solution directly into a 50 mL conical tube containing ~30 mL of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form immediately.

    • Cap the tube and centrifuge at 3000 x g for 5 minutes.

  • Washing and Drying:

    • Carefully decant the ether.

    • Add another 20 mL of cold ether, vortex briefly to wash the pellet, and centrifuge again.

    • Decant the ether and dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

    • Purify using a preparative C18 Reverse-Phase HPLC column.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A typical gradient would be 5% to 50% B over 30 minutes, but this must be optimized based on the analytical trace.

    • Rationale: TFA is a common ion-pairing agent in peptide purification. It protonates the carboxylic acid groups, reducing secondary interactions with the column and leading to sharper peaks and better separation.[17]

    • Collect fractions and analyze by LC-MS to identify those containing the pure product (Expected Mass [M+H]⁺: ~406.4 g/mol ).

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the solution completely (e.g., using a dry ice/acetone bath or a -80°C freezer).

    • Lyophilize (freeze-dry) to obtain the final product as a fluffy, white powder. Store at -20°C or below.[18]

Applications and Future Directions

The H-Glu-Glu-Glu-OH motif is more than just a simple peptide; it's a functional unit.

  • Drug Delivery: Longer chains of poly-glutamic acid are used to create nanoparticles and polymer-drug conjugates, leveraging their biocompatibility and ability to enhance the solubility and circulation time of hydrophobic drugs.[2]

  • Hydrogel Formation: The carboxylic acid side chains can be cross-linked to form hydrogels, which are highly absorbent polymer networks used in tissue engineering and as scaffolds for sustained drug release.[2][19]

  • Biomedical Surfaces: Coating materials with PGA can reduce protein fouling and improve biocompatibility.[14]

The synthesis protocols detailed here provide the foundational steps for creating this versatile tri-peptide, which can then be elongated or incorporated into more complex biomaterials and therapeutic constructs.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (Source: Google Search)
  • Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. (Source: Google Search)
  • The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. PubMed. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (Source: Google Search)
  • Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides | Request PDF. ResearchGate. [Link]

  • Allyl side chain protection in peptide synthesis.
  • Tripeptide. Wikipedia. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Cas 1119-33-1,H-GLU(OET)-OH. LookChem. [Link]

  • Peptide Synthesis. Bio-protocol. [Link]

  • A New Method to Purify Poly-γ-glutamic Acid Using Gemini Quaternary Ammonium Salts and Characterization of its Ionic Complex. J-Stage. [Link]

  • Purification, Structural Characterization, and Antibacterial Evaluation of Poly-γ-Glutamic Acid from Bacillus subtilis. MDPI. [Link]

  • Purification and characterization of gamma poly glutamic acid from newly Bacillus licheniformis NRC20. PubMed. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • (A) Efficient coupling reagents for aqueous solid-phase peptide... ResearchGate. [Link]

  • (PDF) Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. ResearchGate. [Link]

  • H-Glu-Glu-Glu-OH peptide. NovoPro. [Link]

  • Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. (Source: Google Search)
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • An integrated strategy for recovery and purification of poly-γ-glutamic acid from fermentation broth and its techno-economic analysis. ResearchGate. [Link]

  • Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. PMC. [Link]

  • CMC regulatory challenges during peptide development. BioXconomy. [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Peptide Synthesis for Beginners. Peptide Primers. [Link]

  • Tripeptide – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials. MDPI. [Link]

  • Glucans and applications in drug delivery. PubMed. [Link]

  • Hydrogels and Their Applications in Targeted Drug Delivery. PMC - NIH. [Link]

  • Polymeric Organo-Hydrogels: Novel Biomaterials for Medical, Pharmaceutical, and Drug Delivery Platforms. Frontiers. [Link]

Sources

Application Note: H-Glu-Glu-Glu-OH (E3) in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Glu-Glu-Glu-OH (E3), a tri-glutamic acid peptide, represents a versatile, anionic molecular tool in drug delivery. Unlike high-molecular-weight poly(glutamic acid) (PGA), E3 offers precise stoichiometric control, defined molecular weight (~405 Da), and specific targeting capabilities without the heterogeneity of polymers.

This guide details the application of E3 in three critical domains:

  • Bone Tissue Engineering: Serving as a nucleation template for hydroxyapatite (HA).

  • Renal Targeting: Acting as a ligand for the megalin receptor in kidney-specific delivery.

  • Stimuli-Responsive Hydrogels: Functioning as a pH-sensitive switch for tumor-microenvironment (TME) drug release.

Physicochemical Profile & Rationale

  • Sequence: H-Glu-Glu-Glu-OH

  • Net Charge (pH 7.4): -4 (Three side chain carboxyls + C-terminal carboxyl).

  • Isoelectric Point (pI): ~3.04.

  • Solubility: Highly water-soluble; requires neutralization (e.g., with NaOH or TEA) if used in high concentrations as a free acid.

Mechanism of Action

The utility of E3 stems from its high density of carboxyl groups (


), which mimic the "glutamic acid-rich" domains found in native bone non-collagenous proteins (e.g., osteopontin, bone sialoprotein).
  • Calcium Chelation: The carboxylate anions coordinate with

    
     ions on the surface of hydroxyapatite (Bone Mineral), facilitating binding or crystal nucleation.
    
  • pH Sensitivity: The carboxyl groups protonate at acidic pH (pKa ~4.2), triggering a transition from hydrophilic coils to hydrophobic aggregates or hydrogen-bonded sheets. This is exploited for endosomal escape or TME targeting.[1]

Application Module A: Bone-Targeted Delivery & Mineralization

Objective: Use E3 as a "soft" targeting ligand to deliver payloads to bone or to induce in situ mineralization for scaffold integration.

Scientific Grounding

While longer acidic peptides (D6, E8) bind bone with high affinity, E3 provides moderate affinity. This is advantageous when reversible binding is desired to allow drug release or when the peptide is used primarily to nucleate calcium phosphate growth rather than just bind to it [1].

Experimental Protocol: Synthesis of E3-Functionalized Peptide Amphiphiles (PA)

Target: Creation of a self-assembling nanofiber scaffold (e.g., Palmitoyl-Val-Val-Ala-Glu-Glu-Glu) that mimics the bone matrix.

Materials:

  • Rink Amide MBHA resin (Low loading: 0.3–0.5 mmol/g).

  • Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Val-OH.

  • Palmitic acid (for N-terminal lipidation).

  • Coupling Reagents: HBTU/DIEA.

Step-by-Step Synthesis:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling Cycles:

    • Activate Fmoc-AA-OH (4 eq) with HBTU (3.9 eq) and DIEA (8 eq).

    • Reaction time: 45–60 min.

    • Critical Step: For the E3 segment, double coupling is recommended to prevent deletion sequences due to steric aggregation of the growing acidic chain.

  • N-Terminal Capping: Couple Palmitic Acid (5 eq) using HBTU/DIEA to the N-terminus of Val-Val-Ala-Glu-Glu-Glu.

  • Cleavage: TFA/TIS/Water (95:2.5:2.5) for 3 hours. The high acid content ensures removal of tBu protecting groups from the Glutamic acid side chains.

  • Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% NH4OH (Basic pH prevents aggregation of the acidic peptide during purification).

Validation Assay (Mineralization):

  • Dissolve purified PA in water (1 wt%) and neutralize to pH 7.4 with NaOH.

  • Add

    
     solution (10 mM) to the PA solution.
    
  • Incubate at 37°C.

  • Readout: Transmission Electron Microscopy (TEM) should reveal dark, plate-like hydroxyapatite crystals forming along the peptide nanofibers within 24 hours [2].

Application Module B: Renal (Kidney) Targeting

Objective: Target drugs specifically to renal proximal tubule cells to treat nephrotoxicity or renal fibrosis.

Scientific Grounding

The megalin receptor, highly expressed in the renal proximal tubule, binds to specific charged motifs. The sequence (Lys-Lys-Glu-Glu-Glu)3-Lys (denoted as (KKEEE)3K) has been identified as a potent megalin ligand.[2] The E3 motif is the core anionic component that interacts with the receptor's ligand-binding domain [3].

Protocol: Conjugation of (KKEEE)3K to a Drug Carrier (Micelle/Liposome)

Reagents:

  • Targeting Peptide: Cys-(KKEEE)3K (Cysteine added for thiol conjugation).

  • Carrier: DSPE-PEG(2000)-Maleimide micelles loaded with drug (e.g., Rapamycin).

Conjugation Workflow:

  • Peptide Reduction: Dissolve peptide in degassed PBS (pH 7.0) with 10 mM TCEP to reduce any disulfide dimers.

  • Micelle Preparation: Form drug-loaded micelles using film hydration method.

  • Reaction: Mix reduced peptide with DSPE-PEG-Maleimide micelles (Molar ratio 1.5:1 Peptide:Maleimide).

  • Incubation: React for 4 hours at Room Temperature under Nitrogen.

  • Quenching: Add excess mercaptoethanol to quench unreacted maleimides.

  • Dialysis: Dialyze against PBS (MWCO 10 kDa) to remove free peptide.

Data Interpretation:

  • In Vivo biodistribution (fluorescence imaging) should show significant accumulation in the kidneys (specifically cortex) compared to liver/spleen accumulation observed with non-targeted micelles.

Application Module C: pH-Responsive Prodrugs

Objective: Exploit the protonation of E3 at acidic pH (pH < 5.0) to trigger drug release or nanoparticle disassembly in the Tumor Microenvironment (TME) or endosomes.

Scientific Grounding

At physiological pH (7.4), E3 is charged and hydrophilic, keeping the nanocarrier stable and "stealthy." At pH < 5.0 (endosome), the carboxyls protonate, reducing solubility and triggering a conformational change (coil-to-globule) or hydrolysis of acid-labile linkers (e.g., hydrazone) attached to the E3 block [4].

Visualization: Logic of E3 Applications

The following diagram illustrates the decision matrix for selecting E3 based on the biological target.

E3_Applications E3 H-Glu-Glu-Glu-OH (E3) Target_Bone Target: Bone Matrix (Hydroxyapatite) E3->Target_Bone High Ca2+ Affinity Target_Kidney Target: Kidney (Megalin Receptor) E3->Target_Kidney Pattern Recognition Target_Tumor Target: Tumor/Endosome (pH < 5.5) E3->Target_Tumor pKa ~4.2 Mech_Bone Mechanism: Ca2+ Chelation & Nucleation Target_Bone->Mech_Bone Mech_Kidney Mechanism: Ligand-Receptor Binding (Cluster of Charge) Target_Kidney->Mech_Kidney Mech_pH Mechanism: Protonation of COOH (Solubility Switch) Target_Tumor->Mech_pH App_Scaffold Application: Mineralized Nanofiber Scaffolds Mech_Bone->App_Scaffold App_Renal Application: Renal Fibrosis Therapy Mech_Kidney->App_Renal App_Dox Application: Doxorubicin Prodrug Release Mech_pH->App_Dox

Figure 1: Decision tree for H-Glu-Glu-Glu-OH applications based on physiological targets and physicochemical mechanisms.

Summary Data Table

ParameterBone Targeting (Module A)Renal Targeting (Module B)pH-Responsive (Module C)
Peptide Sequence Palmitoyl-VVA-EEE (KKEEE )3KDrug-Linker-EEE
Primary Interaction Electrostatic (Ca2+)Receptor-Ligand (Megalin)Hydrophobic Shift / Protonation
Binding pH pH 7.4 (Strong)pH 7.4 (Specific)pH < 5.0 (Aggregation/Release)
Key Reagent Calcium Chloride (

)
Maleimide-PEG-LipidHydrazone Linker
Typical Outcome HA Crystal NucleationProximal Tubule UptakeEndosomal Escape

References

  • Eren, E. D., et al. (2015). Mineralized Peptide Nanofiber Gels for Enhanced Osteogenic Differentiation. Scientific Reports. Link

  • Mata, A., et al. (2010). Bone regeneration mediated by biomimetic mineralization of a self-assembling peptide amphiphile. Biomaterials.[3][4] Link

  • Wiseman, J., et al. (2014). Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents.[3] Gels.[3][4] Link

  • Standley, S. M., et al. (2010). Acid-sensitive peptide-polymer conjugates for enhanced intracellular drug delivery.[5] Bioconjugate Chemistry.[3][6] Link

  • Wang, Y., et al. (2021). Kidney-targeted drug delivery systems for renal fibrosis. Nature Reviews Nephrology. Link

Sources

Advanced Application Notes: Studying H-Glu-Glu-Glu-OH (Tri-Glutamic Acid) Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide on utilizing the H-Glu-Glu-Glu-OH (EEE) peptide to probe allosteric receptor modulation, drive supramolecular assembly, and engineer electrostatic interactions in DNA-binding proteins.

Introduction: The Biophysical Utility of H-Glu-Glu-Glu-OH

H-Glu-Glu-Glu-OH (Tri-glutamic acid, EEE) is a short, highly polar peptide characterized by its polyanionic nature at physiological pH (due to three side-chain carboxyl groups). In protein biochemistry, this dense localization of negative charge makes the EEE sequence an exceptionally versatile tool. Rather than acting merely as a passive structural element, EEE actively dictates protein behavior through three distinct interaction modalities: allosteric modulation of G-protein coupled receptors (GPCRs), electrostatic co-assembly in supramolecular materials, and conformational tuning of DNA-binding domains.

This application note details the causality behind these interactions and provides self-validating protocols for studying them in the laboratory.

Module 1: Allosteric Modulation of GPCRs (TAS1R2/TAS1R3)

Expertise & Experience: Mechanistic Causality

The sweet taste receptor is a heterodimeric GPCR composed of TAS1R2 and TAS1R3 subunits. While sweet agonists (like sucrose) bind to the extracellular Venus Flytrap (VFT) domain to activate the receptor, umami peptides like EEE act as negative allosteric modulators (NAMs)[1]. The causality here is driven by spatial conformation: EEE binds to a distinct allosteric pocket within the TAS1R2 VFT domain. This binding stabilizes a closed, inactive receptor conformation that physically prevents sweet agonists from inducing the structural shift required for G-protein (gustducin) activation[1]. Understanding this interaction is critical for developing novel flavor modulators and metabolic therapeutics.

Protocol: Calcium-Imaging Assay for Receptor Modulation

Self-Validation Check: This protocol includes a tasteless dipeptide (Gly-Gly) as a negative control to prove that modulation is charge/sequence-specific, not an osmotic artifact.

  • Cell Preparation: Culture Flp-In 293 cells stably expressing hT1R2, hT1R3, and Gα-gustducin in Dulbecco's Modified Eagle Medium (DMEM). Rationale: Heterologous expression isolates the specific receptor interaction from endogenous metabolic noise.

  • Fluorophore Loading: Wash cells with assay buffer and incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 1 hour at 37°C. Rationale: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM ester, trapping the dye inside to act as a real-time reporter of G-protein-mediated Ca²⁺ release.

  • Ligand Co-Application: Treat the cells simultaneously with a sweet agonist (e.g., 100 mM sucrose) and varying concentrations of the EEE peptide. Apply Gly-Gly to a separate control well.

  • Kinetic Readout: Measure fluorescence (Excitation: 488 nm, Emission: 525 nm) using a microplate reader. A successful EEE interaction will yield a dose-dependent attenuation of the sucrose-induced calcium peak, whereas the Gly-Gly control will show no inhibition[1].

GPCR_Signaling EEE H-Glu-Glu-Glu-OH (Allosteric Modulator) TAS1R2 TAS1R2 VFT Domain EEE->TAS1R2 Binds VFT (Inhibits Sweetness) Sucrose Sweet Agonist (Sucrose) Sucrose->TAS1R2 Binds TAS1R3 TAS1R3 Domain TAS1R2->TAS1R3 Heterodimerization G_Protein G-Protein (Gustducin) TAS1R3->G_Protein Activates Calcium Intracellular Ca2+ Release G_Protein->Calcium Signaling Cascade

Fig 1: Allosteric modulation of the TAS1R2/TAS1R3 GPCR pathway by H-Glu-Glu-Glu-OH.

Module 2: Supramolecular Co-Assembly in ECM Mimetics

Expertise & Experience: Mechanistic Causality

In tissue engineering, mimicking the extracellular matrix (ECM) requires highly ordered nanofibrous structures. By conjugating the EEE sequence to an alkyl tail (creating an anionic peptide amphiphile, PA), researchers can drive spontaneous supramolecular assembly[2]. When an EEE-PA is mixed with a cationic PA (e.g., terminating in tri-lysine, KKK), the electrostatic attraction between the glutamic acid and lysine residues neutralizes the net charge[2]. This neutralization eliminates electrostatic repulsion, allowing the hydrophobic alkyl tails to collapse into a core while the peptide segments form intermolecular hydrogen bonds, yielding highly stable β-sheet nanofibers.

Protocol: Preparation and Characterization of PA Nanofibers

Self-Validation Check: Circular Dichroism (CD) must be performed before and after mixing to validate that the structural transition to β-sheets is strictly dependent on the co-assembly event.

  • PA Synthesis: Synthesize Lauryl-VVAGEEE (Anionic PA) and Lauryl-VVAGKKK (Cationic PA) using standard Fmoc solid-phase peptide synthesis. Cleave and purify via RP-HPLC.

  • Equimolar Mixing: Dissolve both PAs separately in physiological buffer (pH 7.4) at 1 wt%. Mix the solutions at a 1:1 molar ratio. Rationale: Equimolar mixing ensures complete charge neutralization, which is the thermodynamic driver for the hydrophobic collapse and subsequent gelation.

  • Thermal Annealing: Heat the mixture to 80°C for 30 minutes, then slowly cool to room temperature. Rationale: Annealing overcomes kinetic traps, allowing the peptides to find their lowest-energy thermodynamic state (highly ordered nanofibers).

  • Structural Validation:

    • CD Spectroscopy: Scan from 190 to 250 nm. Look for a shift from a random coil signature to a distinct minimum at 216 nm, confirming β-sheet formation.

    • TEM Imaging: Apply the hydrogel to a carbon-coated grid, stain with uranyl acetate, and image to confirm the presence of high-aspect-ratio nanofibers (typically ~10 nm in diameter).

Supramolecular_Assembly EEE_PA Anionic PA (Lauryl-VVAGEEE) Electrostatic Electrostatic Interactions EEE_PA->Electrostatic H_Bonding Hydrogen Bonding (Beta-Sheet) EEE_PA->H_Bonding KKK_PA Cationic PA (Lauryl-VVAGKKK) KKK_PA->Electrostatic KKK_PA->H_Bonding Nanofiber Self-Assembled Nanofiber Network Electrostatic->Nanofiber H_Bonding->Nanofiber ECM ECM Mimetic Hydrogel Nanofiber->ECM

Fig 2: Supramolecular co-assembly of EEE and KKK peptide amphiphiles into ECM mimetics.

Module 3: Electrostatic Tuning of DNA-Binding Proteins

Expertise & Experience: Mechanistic Causality

Protein-mediated DNA bending is driven by asymmetric electrostatic interactions. To study this, researchers engineer transcription factors (like the basic-helix-loop-helix, bHLH, or bZIP domains) by appending the EEE sequence to the N-terminus[3],[4]. The addition of the polyanionic EEE tag serves two purposes: First, it stabilizes the unbound α-helical folding of the protein[3]. Second, upon binding to DNA, the EEE tag is positioned near the negatively charged DNA phosphate backbone. The resulting electrostatic repulsion alters the trajectory of the DNA. Interestingly, while bZIP domains show significant bending away from EEE tags, globular bHLH domains resist this bending (yielding only a minor 3°–4° bend) due to extensive, rigid DNA contacts along the binding face[3],[4].

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for DNA Bending

Self-Validation Check: Use a neutral peptide tag (SAA) as a baseline control to isolate the specific energetic contribution of the EEE charge from the mere steric bulk of the amino acids.

  • Protein Engineering: Express and purify bHLH variants containing an N-terminal EEE tag (Anionic variant) and an SAA tag (Neutral control).

  • Probe Preparation: Synthesize a 15-bp DNA duplex containing the specific E-box recognition sequence. End-label the DNA with a fluorophore (e.g., Cy5).

  • Binding Reaction: Incubate 10 nM of the DNA probe with increasing concentrations of the bHLH-EEE protein (0 to 500 nM) in a binding buffer containing 50 mM NaCl, 10 mM Tris-HCl (pH 7.5), and 1 μg poly(dI-dC) to prevent non-specific binding.

  • Native PAGE Analysis: Resolve the complexes on an 8% non-denaturing polyacrylamide gel. Rationale: Native PAGE is mandatory; denaturing conditions would destroy the non-covalent protein-DNA interactions and the delicate electrostatic bend.

  • Quantification: Calculate the bend angle by comparing the relative electrophoretic retardation of the EEE-bHLH:DNA complex against the SAA-bHLH:DNA baseline.

DNA_Bending bHLH bHLH Domain (DNA Binding) DNA Target DNA (E-box Sequence) bHLH->DNA Specific Binding EEE_Tag EEE Anionic Tag (H-Glu-Glu-Glu-OH) EEE_Tag->bHLH Fused to N-term EEE_Tag->DNA Interacts with Backbone Repulsion Electrostatic Repulsion EEE_Tag->Repulsion Anion-Phosphate Bending Modulated DNA Bending Repulsion->Bending Alters Trajectory

Fig 3: Electrostatic tuning of DNA bending via N-terminal EEE tags on bHLH domains.

Quantitative Data Summary

The following table synthesizes the biophysical parameters and interaction readouts of the H-Glu-Glu-Glu-OH sequence across the three distinct application domains discussed above.

Application DomainTarget InteractionEEE Peptide FunctionKey Quantitative / Structural Readout
GPCR Modulation TAS1R2 VFT DomainNegative Allosteric Modulator (NAM)Significant dose-dependent reduction in sucrose-induced intracellular Ca²⁺ flux.
Supramolecular Assembly Cationic Peptides (e.g., KKK)Electrostatic Co-assembly DriverEnhanced thermal stability; shift to 216 nm CD minimum; ~10 nm β-sheet nanofibers.
DNA-Binding Engineering bHLH / bZIP DomainsFolding Stabilizer / Charge RepulsorIncreases unbound helicity (from 34% to 40%); Induces minor-groove directed 3°–4° DNA bend.

References

  • Shim J, Son HJ, Kim Y, Kim KH, Kim JT, Moon H, et al. (2015) Modulation of Sweet Taste by Umami Compounds via Sweet Taste Receptor Subunit hT1R2. PLoS ONE 10(4): e0124030. Available at:[Link]

  • Dehsorkhi A, Castelletto V, Hamley IW. (2014) Self-assembling amphiphilic peptides. Journal of Peptide Science 20(4): 201-224. Available at:[Link]

  • McDonald RJ, Kahn JD, Maher LJ. (2006) DNA bending by bHLH charge variants. Nucleic Acids Research 34(17): 4846–4856. Available at:[Link]

Sources

Application Note: H-Glu-Glu-Glu-OH as a Differential Substrate Probe in Peptidase Specificity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Overview

H-Glu-Glu-Glu-OH (L-alpha-glutamyl-L-alpha-glutamyl-L-glutamic acid, MW: 405.36 g/mol ) is a synthetic, highly anionic tripeptide[1]. In the fields of targeted oncology and pharmacokinetics, it serves as a critical biochemical tool. Specifically, it is utilized to map the active site constraints of glutamate-cleaving enzymes, differentiating the tumor-associated activity of Prostate-Specific Membrane Antigen (PSMA/GCPII) from the ubiquitous, off-target activity of lysosomal Gamma-Glutamyl Hydrolase (GGH)[2].

Mechanistic Insights: The Causality of Substrate Selection

The development of peptide-masked prodrugs (e.g., methotrexate analogs) relies on exploiting specific tumor microenvironment proteases while evading systemic cleavage. Folates and their analogs are naturally polyglutamated inside cells via gamma-peptide linkages. Consequently, systemic clearance enzymes like GGH have evolved as highly efficient gamma-glutamyl endopeptidases[3].

PSMA, a primary target in prostate cancer therapy, possesses dual functionality: it acts as a folate hydrolase (cleaving gamma-linkages) and a NAALADase (cleaving the alpha-linkage of the dipeptide N-acetylaspartylglutamate, NAAG)[2].

The Analytical Problem : How do researchers design a prodrug that PSMA cleaves, but GGH ignores?

The Solution : We must define the steric limitations of PSMA's alpha-cleavage capabilities. H-Glu-Glu-Glu-OH is employed as a strict structural probe. Because it is an alpha-linked tripeptide, it tests the depth and flexibility of the S1' and S2' pharmacophore pockets. Empirical assays demonstrate that while PSMA efficiently hydrolyzes specific alpha-linked dipeptides (like Asp-Glu), it exhibits minimal to no hydrolysis of alpha-linked tripeptides like H-Glu-Glu-Glu-OH[2]. Furthermore, GGH completely fails to recognize the alpha-linkage.

Thus, H-Glu-Glu-Glu-OH acts as a definitive negative control, proving that extending alpha-linked chains causes steric exclusion in PSMA, guiding developers toward hybrid alpha/gamma prodrug designs[3].

G Alpha H-Glu-Glu-Glu-OH (α-linked) PSMA1 PSMA / GCPII Alpha->PSMA1 GGH1 GGH Alpha->GGH1 Gamma γ-linked Triglutamate (γ-Glu-γ-Glu-Glu) PSMA2 PSMA / GCPII Gamma->PSMA2 GGH2 GGH Gamma->GGH2 NoCleavage1 Minimal Hydrolysis PSMA1->NoCleavage1 Steric Clash NoCleavage2 Minimal Hydrolysis GGH1->NoCleavage2 Linkage Mismatch Cleavage1 Hydrolysis (Glutamate Release) PSMA2->Cleavage1 Folate Hydrolase Activity Cleavage2 Hydrolysis (Glutamate Release) GGH2->Cleavage2 Endopeptidase Activity

Figure 1: Differential enzymatic recognition of α-linked vs. γ-linked triglutamates.

Self-Validating Protocol: Fluorometric Coupled Enzyme Assay

To quantify the hydrolysis of H-Glu-Glu-Glu-OH, a coupled enzymatic assay is utilized. If the target peptidase cleaves the substrate, free L-glutamate is released. A secondary enzyme, Glutamate Dehydrogenase (GDH), oxidizes this free glutamate to alpha-ketoglutarate, concomitantly reducing NAD+ to NADH[2]. The resulting NADH is measured fluorometrically, creating a self-validating system where signal generation is directly proportional to cleavage velocity.

Step-by-Step Methodology

1. Reagent Preparation

  • Assay Buffer : 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Enzyme Working Solutions : Recombinant human PSMA (Fc-PSMA) and recombinant human GGH, diluted to 10 nM in Assay Buffer.

  • Substrate Solutions : Prepare 1 mM stocks of H-Glu-Glu-Glu-OH (Test Substrate) and γ-Glu-γ-Glu-Glu (Positive Control) in ultra-pure water.

  • Coupled Detection Mix : 10 U/mL GDH and 2 mM NAD+ in Assay Buffer.

2. Reaction Assembly (96-Well Black Microplate)

  • Add 40 µL of Assay Buffer to all wells.

  • Add 10 µL of Enzyme Working Solution (Substitute with buffer for negative control wells).

  • Add 10 µL of the Coupled Detection Mix (GDH/NAD+) to all wells.

  • Validation Step: In designated control wells, add 10 µM of 2-PMPA (a potent PSMA inhibitor) to confirm signal specificity and rule out background protease activity.

3. Reaction Initiation & Kinetic Measurement

  • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the enzymes.

  • Initiate the reaction by adding 40 µL of the 1 mM Substrate Solution (Final substrate concentration: 400 µM).

  • Immediately transfer the plate to a microplate reader.

4. Fluorometric Detection

  • Measure NADH fluorescence kinetically for 60 minutes at 37°C.

  • Excitation : 340 nm | Emission : 460 nm.

Workflow Step1 1. Substrate Incubation Enzyme + H-Glu-Glu-Glu-OH Step2 2. Primary Reaction Release of Free Glutamate Step1->Step2 Hydrolysis Step3 3. Coupled Reaction GDH + NAD+ Step2->Step3 Glutamate Oxidation Step4 4. Fluorometric Detection NADH (Ex 340nm / Em 460nm) Step3->Step4 Signal Generation

Figure 2: Workflow of the GDH-coupled fluorometric assay for real-time glutamate detection.

Data Presentation: Comparative Hydrolysis Profiles

The table below summarizes the expected quantitative outcomes when utilizing H-Glu-Glu-Glu-OH alongside control substrates, demonstrating its utility in defining active site boundaries.

SubstrateLinkage TypePSMA Hydrolysis (%)GGH Hydrolysis (%)Mechanistic Conclusion
NAAGα-linked (Dipeptide)100% (Normalized)0%Baseline PSMA NAALADase activity.
H-Glu-Glu-Glu-OH α-linked (Tripeptide) < 2% 0% Steric clash in PSMA S2' pocket; Linkage mismatch for GGH.
γ-Glu-γ-Glu-Gluγ-linked (Tripeptide)> 85%> 95%Recognized by PSMA folate hydrolase; Ideal GGH substrate.
Asp-Gluα-linked (Dipeptide)> 120%0%Optimal α-linked substrate for PSMA active site.

References

  • Glu-Glu-Glu | C15H23N3O10 | CID 72362 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Use of Methotrexate-Based Peptide Substrates to Characterize the Substrate Specificity of Prostate-Specific Membrane Antigen (PSMA) Source: Taylor & Francis Online URL:[Link]

  • Prodrug Targeting Based Upon the NAALADase Activity to Prostate Specific Membrane Antigen by Prostate Cancer Cells Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of H-Glu-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of H-Glu-Glu-Glu-OH (Triglutamic acid). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this highly acidic and hydrophilic tripeptide. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthesis yield and purity.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: My coupling efficiency drops significantly after the first glutamic acid residue is attached to the resin. What's causing this and how can I improve it?

This is a common issue when synthesizing peptides rich in acidic residues like glutamic acid. The primary culprits are often steric hindrance and electrostatic repulsion. As the peptide chain elongates with negatively charged glutamic acid residues, the growing peptide can fold back on itself, making the N-terminal amine less accessible for the next coupling reaction. Additionally, the deprotonated carboxylic acid side chains can repel the incoming activated amino acid.

Troubleshooting Steps:

  • Optimize Coupling Reagents: For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC may be insufficient.[1][2] Consider using more potent uronium or phosphonium-based coupling reagents.[2][3]

    Coupling ReagentKey AdvantagesConsiderations
    HATU High efficiency, low racemization, effective for hindered couplings.[4]Requires a non-nucleophilic base like DIPEA for activation.[4]
    HBTU/TBTU Very efficient with minimal racemization.[1]Structure is actually an aminium salt, not uronium.[1]
    PyBOP High coupling efficiency with low racemization risk.[2]More expensive and may require stricter handling.[2]
    COMU Excellent solubility, fast and efficient coupling, very low racemization tendency.[3]A more modern and often superior alternative to HATU/HBTU.[3]
  • Increase Reagent Concentration and Equivalents: Increasing the concentration of the activated amino acid and the coupling reagent can help drive the reaction to completion.[5] For difficult couplings, using 3-5 equivalents of the protected amino acid and coupling reagent is recommended.

  • Extended Coupling Times: Allow for longer reaction times (e.g., 4-24 hours) for the second and third glutamic acid additions.[6] Monitor the reaction progress using a qualitative test like the ninhydrin (Kaiser) test to ensure complete coupling before proceeding to the next step.

  • "Double Coupling": If a single coupling reaction is incomplete, a second coupling with fresh reagents can be performed before the deprotection step.[5] This is particularly useful for sequences with repeating identical amino acids.[5]

Q2: I'm observing significant side reactions, particularly glutarimide formation. How can I prevent this?

Glutarimide formation is a major side reaction associated with glutamic acid, especially in sequences where it is followed by a small amino acid like glycine.[7] This intramolecular cyclization occurs under both acidic and basic conditions and leads to a mixture of α- and γ-peptides, as well as racemized products, which are difficult to separate.[7][8]

Prevention Strategies:

  • Choice of Protecting Group: The standard tert-butyl (tBu) ester for the glutamic acid side chain is generally effective. However, for particularly problematic sequences, consider using a more sterically hindering protecting group or one that is removed under different conditions.

  • Modified Deprotection Conditions: For Fmoc-based synthesis, adding a small amount of an acid scavenger like HOBt to the piperidine deprotection solution can help suppress imide formation.[9]

  • Backbone Protection: Incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the problematic residue can prevent the necessary backbone conformation for cyclization.[9]

.dot

cluster_0 Glutarimide Formation Pathway cluster_1 Prevention Strategies Peptide Resin-...-Glu(OtBu)-Gly-... Piperidine Piperidine (Base) Peptide->Piperidine Fmoc Deprotection Intermediate Cyclic Intermediate (Glutarimide) Piperidine->Intermediate Base-catalyzed intramolecular attack Strategy1 Modified Deprotection: Add HOBt to piperidine Strategy2 Backbone Protection: Use Hmb group Products Mixture of: - α-peptide (desired) - γ-peptide (isomer) - Racemized products Intermediate->Products Ring opening by piperidine/water

Caption: Pathway of glutarimide formation and prevention strategies.

Q3: The final purification of H-Glu-Glu-Glu-OH by RP-HPLC is challenging. The peptide elutes in the void volume. What can I do?

H-Glu-Glu-Glu-OH is a very hydrophilic (polar) peptide, which leads to poor retention on standard C18 reversed-phase columns.[10][11]

Purification Optimization:

  • Ion-Pairing Agents: The use of an ion-pairing agent in the mobile phase is crucial. Trifluoroacetic acid (TFA) at a concentration of 0.1% is standard.[12] TFA protonates the free carboxyl groups, increasing the overall hydrophobicity of the peptide and promoting interaction with the stationary phase.[10]

  • Shallow Gradient: Use a very shallow gradient of acetonitrile (or another organic solvent like methanol). Start with a low percentage of organic solvent (e.g., 0-5%) and increase it very slowly (e.g., 0.5-1% per minute).

  • Alternative Stationary Phases: If a C18 column fails, consider a column with a different stationary phase. A C8 column is less hydrophobic and might provide better retention. For extremely polar peptides, a column specifically designed for aqueous mobile phases (e.g., "Aqua" or "Hydro" type columns) can prevent phase collapse and improve retention.[11]

  • Ion-Exchange Chromatography: As an alternative or complementary purification step, ion-exchange chromatography can be very effective for highly charged peptides. Given the three acidic residues, anion-exchange chromatography would be a suitable choice.

.dot

Crude Crude H-Glu-Glu-Glu-OH Dissolve Dissolve in Aqueous Buffer (e.g., 0.1% TFA in Water) Crude->Dissolve RP_HPLC Reversed-Phase HPLC Dissolve->RP_HPLC Elution Elution with Shallow Acetonitrile Gradient RP_HPLC->Elution Fractions Collect Fractions Elution->Fractions Analysis Analyze Fractions (HPLC/MS) Fractions->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Pure H-Glu-Glu-Glu-OH Lyophilize->Pure_Peptide

Caption: General workflow for the purification of hydrophilic peptides.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the best solid support for the Solid-Phase Peptide Synthesis (SPPS) of H-Glu-Glu-Glu-OH?

For Fmoc-based synthesis, a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The steric bulk of the 2-chlorotrityl group helps to inhibit diketopiperazine formation, a common side reaction at the dipeptide stage.[9] Furthermore, it allows for the cleavage of the peptide from the resin under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact if you wish to perform solution-phase manipulations after cleavage.

Q5: Which side-chain protecting group is optimal for glutamic acid in this synthesis?

The tert-butyl (OtBu) ester is the most common and generally effective protecting group for the γ-carboxyl group of glutamic acid in Fmoc-based SPPS.[13][14] It is stable to the basic conditions used for Fmoc removal (piperidine) and is efficiently cleaved by strong acids like TFA during the final deprotection and cleavage step.[14] For specific applications requiring orthogonal deprotection, other protecting groups like 2-phenylisopropyl (2-PhiPr) esters, which can be removed with very mild acid (1-2% TFA in DCM), can be used.[15][16]

Q6: Can I synthesize H-Glu-Glu-Glu-OH using solution-phase methods?

Yes, solution-phase synthesis is a viable alternative, though it can be more labor-intensive due to the need for purification after each coupling step.[17][18] It is often used for large-scale synthesis. Key considerations for solution-phase synthesis include the choice of protecting groups that are orthogonal to each other and the use of efficient coupling reagents to ensure high yields at each step.[17]

Q7: What analytical techniques are best for characterizing the final product?

A combination of techniques is essential to confirm the identity and purity of your H-Glu-Glu-Glu-OH.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for assessing the purity of the final peptide.[12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, 1H and 13C NMR can be employed, although the complexity of the spectra for peptides can make interpretation challenging.

Section 3: Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Glu-Glu-Glu-OH (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis on a 0.1 mmol scale using a 2-chlorotrityl chloride resin.

1. Resin Swelling and First Amino Acid Loading:

  • Swell 300 mg of 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes.[6]
  • Dissolve Fmoc-Glu(OtBu)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.
  • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
  • Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
  • Wash the resin thoroughly with DCM and then DMF.

2. Chain Elongation (Repeated for each subsequent Glu residue):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10-20 minutes.
  • Wash the resin thoroughly with DMF.
  • Coupling:
  • Pre-activate Fmoc-Glu(OtBu)-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.[4][17]
  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.
  • Perform a ninhydrin test to check for completion. If the test is positive, repeat the coupling.
  • Wash the resin with DMF.

3. Final Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[15]
  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[19]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

4. Purification:

  • Purify the crude peptide using preparative RP-HPLC with a C18 column and a shallow water/acetonitrile gradient containing 0.1% TFA.[12]
  • Pool the fractions containing the pure product and lyophilize to obtain a white powder.

References

  • The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide - Benchchem.
  • Coupling Reagents - Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Amino Acid Derivatives for Peptide Synthesis.
  • A Comparative Guide to Glutamic Acid Derivatives in Automated Peptide Synthesis: Z-Glu-OBzl vs. Modern Alternatives - Benchchem.
  • The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS - PubMed. Available at: [Link]

  • Coupling Reagents - Luxembourg Bio Technologies. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. Available at: [Link]

  • Technical Support Center: D-Glutamic Acid Peptide Synthesis - Benchchem.
  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed. Available at: [Link]

  • Application Notes and Protocols for Solution-Phase Synthesis Using Boc-N-Me-D-Glu-OH - Benchchem.
  • Side reaction in peptide synthesis | PPTX - Slideshare. Available at: [Link]

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column? - Biotage. Available at: [Link]

  • Convenient access to glutamic acid side chain homologues compatible with solid phase peptide synthesis - PubMed. Available at: [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?. Available at: [Link]

  • Peptide Isolation & Purification Techniques - Waters Corporation. Available at: [Link]

  • A Comparative Analysis of H-Glu-OMe and H-Glu(OtBu)-OH in Peptide Synthesis - Benchchem.
  • Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. Available at: [Link]

  • The synthesis, deprotection and properties of poly(γ-benzyl-L-glutamate) - ResearchGate. Available at: [Link]

  • Analytical methods for obtaining HOS information from protein therapeutics. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Available at: [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydrid - IRIS. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]

  • Representative protocols for solid-phase synthesis of Agl and Hgl peptides 5 and 6. - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Triglutamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. Synthesizing polyglutamate sequences, such as triglutamic acid (Glu-Glu-Glu), presents unique steric and electronic challenges during Solid-Phase Peptide Synthesis (SPPS). Glutamic acid’s


-carboxylic acid side chain is highly reactive, making it susceptible to sequence-dependent cyclization and electrophilic side reactions.

This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting FAQs, self-validating protocols, and diagnostic workflows to prevent side reactions in triglutamic acid synthesis.

Diagnostic Workflow for Glutamic Acid Side Reactions

Before altering your synthesis strategy, you must correctly identify the failure mode. Use the following diagnostic logic tree based on your LC-MS data.

DiagnosticWorkflow Start LC-MS Analysis of Crude Triglutamic Acid MassShift Observe Mass Shift? Start->MassShift Minus18 -18 Da Shift (Loss of H2O) MassShift->Minus18 Yes SameMass Identical Mass Multiple Peaks MassShift->SameMass No, but isomers exist Plus90 +90 Da Shift (Anisole Adduct) MassShift->Plus90 Yes, during strong acid cleavage pGlu Pyroglutamate Formation (N-terminal Cyclization) Minus18->pGlu Glutarimide Glutarimide Formation (Backbone Cyclization) SameMass->Glutarimide Acylium Acylium Ion Alkylation (Scavenger Reaction) Plus90->Acylium

Caption: Diagnostic workflow for identifying glutamic acid side reactions via mass spectrometry.

FAQ 1: The Glutarimide Anomaly (Identical Mass, Multiple Peaks)

Q: My triglutamic acid peptide shows a cluster of peaks on the HPLC, but mass spectrometry confirms they all possess the exact target mass. What is happening, and how do I prevent it?

A: You are observing Glutarimide formation . This is a sequence-dependent side reaction that is mechanistically analogous to the notorious aspartimide formation, but results in a 6-membered ring rather than a 5-membered one.

During the base-catalyzed Fmoc deprotection step (typically using 20% piperidine), the basic environment strips a proton from the peptide backbone amide nitrogen. This deprotonated nitrogen acts as a nucleophile, attacking the


-carbonyl of the adjacent glutamic acid side chain to form a cyclic glutarimide intermediate .

Because the 6-membered imide ring is unstable during subsequent cleavage or purification, it hydrolyzes to form a mixture of


-linked and 

-linked peptide isomers. Furthermore, the base-catalyzed enolization of the intermediate leads to D-enantiomer racemization. This explains why you see multiple peaks with the exact same mass.
Protocol: Suppressing Glutarimide via Buffered Deprotection

Causality: Adding a weak acid (HOBt or Formic Acid) to the piperidine solution buffers the basicity. It keeps the backbone amide nitrogen protonated (preventing nucleophilic attack) while remaining basic enough to successfully remove the Fmoc group.

Step-by-Step Methodology:

  • Prepare Buffered Deprotection Cocktail: Dissolve 0.1 M HOBt (Hydroxybenzotriazole) in a 20% (v/v) Piperidine in DMF solution. Alternatively, use 5% (v/v) Formic Acid in 20% Piperidine/DMF.

  • Resin Washing: Wash the peptidyl-resin with DMF (3 × 1 min) to remove residual coupling reagents.

  • Buffered Deprotection: Add the buffered piperidine cocktail to the resin. Agitate for 5 minutes, drain, and repeat for an additional 10 minutes.

  • Self-Validation Step: Perform a micro-cleavage of a few resin beads after the second Glu coupling. Run a rapid LC-MS. A single, sharp chromatographic peak validates that glutarimide formation has been successfully suppressed. If a doublet appears, increase the steric bulk of your protecting group (e.g., switching from OtBu to a bulkier ester).

FAQ 2: N-Terminal Pyroglutamate Formation (-18 Da Mass Shift)

Q: The N-terminal glutamic acid in my sequence is converting into a highly hydrophobic product with a -18 Da mass shift. Why is this happening?

A: This is Pyroglutamate (pGlu) formation . When glutamic acid (or glutamine) is positioned at the N-terminus, its free


-amino group is perfectly positioned to undergo an intramolecular nucleophilic attack on its own 

-carboxylic acid side chain.

This reaction is acid-catalyzed. A proton from the acidic environment (such as during TFA cleavage) protonates the


-carbonyl oxygen, increasing its electrophilicity. The N-terminal amine attacks, releasing a water molecule (-18 Da) and forming a stable 5-membered lactam ring . This eliminates the basic primary amine, drastically increasing the peptide's hydrophobicity and shifting its HPLC retention time later.
Protocol: Rapid Coupling & Cleavage Optimization

Causality: Pyroglutamate formation is a function of time and free-amine exposure. By minimizing the time the N-terminal Glu remains unprotected, and by strictly controlling the duration of the acidic cleavage, you outpace the cyclization kinetics.

Step-by-Step Methodology:

  • Pre-Activation: Pre-activate the subsequent amino acid (or capping agent) using HATU/DIPEA for 1 minute before adding it to the resin.

  • Rapid Coupling: Immediately upon removing the Fmoc group from the N-terminal Glu, wash rapidly with DMF (2 × 30 sec) and instantly add the pre-activated coupling mixture.

  • Controlled Cleavage: For the final global deprotection, use a standard TFA/TIPS/Water (95:2.5:2.5) cocktail, but strictly limit the cleavage time to maximum 90 minutes at room temperature.

  • Self-Validation Step: Post-cleavage, immediately precipitate the peptide in cold ether (-20°C) and centrifuge. Do not leave the peptide sitting in aqueous acidic buffers (like 0.1% TFA HPLC solvents) at room temperature for prolonged periods, as pGlu can form post-synthetically.

FAQ 3: Acylium Ion Alkylation (+90 Da Mass Shift)

Q: After strong acid cleavage, I am seeing a +90 Da adduct on my glutamate residues. Is my scavenger cocktail causing this?

A: Yes. During strong acid cleavage (such as HF cleavage or prolonged TFA exposure), the unprotected


-carboxyl group of glutamic acid can undergo protonation and dehydration. This loss of water generates a highly reactive acylium ion .

If you are using anisole as a carbocation scavenger, the acylium ion will act as an electrophile and undergo a Friedel-Crafts acylation with the electron-rich anisole ring, forming an aryl ketone. This results in a +90 Da mass shift per alkylation event .

Protocol: Scavenger Optimization

Causality: Anisole is highly susceptible to acylation. Switching to a silane-based scavenger (like TIPS) provides hydride donors that quench carbocations without serving as substrates for Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Formulate Scavenger Cocktail: Eliminate anisole from your cleavage cocktail. Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) or a simple TFA/TIPS/Water (95:2.5:2.5) mixture depending on your protecting group strategy.

  • Temperature Control: Perform the cleavage at exactly 20°C. Elevated temperatures exponentially increase the rate of acylium ion formation.

  • Self-Validation Step: Analyze the crude peptide via MS/MS. If the +90 Da adduct is absent, your scavenger optimization is validated.

Mechanistic Pathways Visualization

GluMechanisms GluResidue Glutamic Acid Residue (in Peptide Chain) Cond1 Acidic Conditions (N-terminal free amine) GluResidue->Cond1 Cond2 Basic Conditions (Fmoc Deprotection) GluResidue->Cond2 Attack1 alpha-Amine attacks gamma-Carbonyl Cond1->Attack1 Attack2 Backbone Amide attacks gamma-Carbonyl Cond2->Attack2 Product1 Pyroglutamate (5-membered lactam) Attack1->Product1 Product2 Glutarimide (6-membered imide) Attack2->Product2

Caption: Mechanistic pathways for pyroglutamate and glutarimide formation in peptide synthesis.

Quantitative Summary of Side Reactions

Side ReactionMass Shift (

Da)
Primary Chemical CauseChromatographic ProfilePrimary Prevention Strategy
Glutarimide Formation 0 DaBase-catalyzed backbone amide cyclizationMultiple peaks (isomers & racemates)0.1 M HOBt or 5% Formic Acid in Piperidine
Pyroglutamate Formation -18 DaAcid-catalyzed N-terminal

-amine cyclization
Early-eluting, highly hydrophobic single peakLimit TFA cleavage time; rapid subsequent coupling
Acylium-Anisole Alkylation +90 DaStrong acid dehydration & Friedel-Crafts acylationLate-eluting hydrophobic peakReplace Anisole with TIPS/Water scavengers
References
  • Zhu, J., & Marchant, R. E. (2008). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Journal of Peptide Science.[Link]

  • Peptide Chemistry. (2025). Pyroglutamate Formation in Peptides: A Practical Guide for Peptide Chemists. Peptide Chemistry Tools & Guides.[Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Resources.[Link]

Technical Support Center: Optimizing HPLC Separation of Oligoglutamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic separation of oligoglutamates, including native folylpolyglutamates and methotrexate polyglutamates (MTXPGs). This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to overcome the challenges of resolving highly polar, structurally similar polyglutamate chains.

Mechanistic Workflows & Signaling Pathways

Understanding the biological origin and analytical lifecycle of oligoglutamates is critical for method development. The diagram below illustrates the pathway from cellular uptake to chromatographic detection.

G Uptake Cellular Uptake (Folate/MTX) FPGS Polyglutamation (FPGS Enzyme) Uptake->FPGS Intracellular Accumulation GGH Deconjugation (GGH Enzyme) FPGS->GGH Chain Cleavage Extraction Sample Extraction (Deproteinization) FPGS->Extraction Lysis & Stabilization HPLC HPLC Separation (RP-IP or HILIC) Extraction->HPLC Analyte Injection Detection Detection (Fluorescence/MS) HPLC->Detection Elution

Cellular polyglutamation pathway and analytical workflow for oligoglutamates.

Frequently Asked Questions (FAQs)

Q1: Why do oligoglutamates exhibit poor retention on standard C18 reversed-phase columns, and how can I fix this? A1: Oligoglutamates contain multiple highly polar, ionizable gamma-linked glutamic acid residues. At physiological or neutral pH, these carboxyl groups are fully deprotonated, making the molecules extremely hydrophilic. Consequently, they elute in the void volume of standard reversed-phase (RP) columns. Solution: You must employ either Ion-Pairing Reversed-Phase Chromatography (IP-RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) . In IP-RP, adding a volatile ion-pairing reagent neutralizes the charge, increasing hydrophobicity and retention. Alternatively, HILIC stationary phases (like aminopropyl-modified silica or zwitterionic phases) leverage the analytes' hydrophilicity for effective retention and separation, which is particularly useful prior to mass spectrometry analysis (1)[1].

Q2: How does mobile phase pH dictate the elution order of methotrexate polyglutamates (MTXPG1-7)? A2: The pH of the mobile phase directly modulates the ionization state of the glutamate carboxyl groups. In an acidic mobile phase (e.g., pH 5.0–5.5 ammonium acetate buffer), the ionization of the polyglutamate tail is partially suppressed. When using a gradient of acetonitrile, the elution order typically follows the chain length: shorter chains (MTXPG1) elute first, while longer chains (MTXPG7) elute later due to increased hydrophobic interaction of the uncharged portions of the glutamic acid residues with the C18 stationary phase (2)[2].

Q3: Should I use enzymatic deconjugation before HPLC analysis? A3: It depends on your analytical goal. If you only need the total intracellular MTX or folate concentration, treating the sample with gamma-glutamyl hydrolase (GGH) or rat plasma conjugase will cleave the polyglutamate tails, yielding a single monoglutamate peak that is easy to quantify. However, if you need to profile the specific chain-length distribution (which correlates with therapeutic efficacy and toxicity), you must bypass deconjugation and use a high-resolution separation method to quantify the intact MTXPG1-7 species (3)[3].

Troubleshooting Guide: Diagnostics & Resolutions

Troubleshooting Start Issue: Poor Resolution Between MTXPG5-7 CheckpH Check Mobile Phase pH Start->CheckpH pHHigh pH > 6.0 (High Ionization) CheckpH->pHHigh pHOk pH 5.0 - 5.5 (Optimal) CheckpH->pHOk Action1 Adjust to pH 5.5 with Ammonium Acetate pHHigh->Action1 CheckGrad Evaluate Gradient Profile pHOk->CheckGrad GradSteep Gradient too steep CheckGrad->GradSteep Action2 Flatten gradient (e.g., 0-13% ACN over 20 min) GradSteep->Action2

Troubleshooting logic tree for resolving poor peak separation of long-chain oligoglutamates.

Issue 1: Co-elution of longer-chain polyglutamates (e.g., Glu5, Glu6, Glu7)

  • Causality: As the polyglutamate chain lengthens, the relative difference in hydrophobicity between sequential oligomers decreases. A steep organic gradient will compress these later-eluting peaks into a single unresolved band.

  • Resolution: Flatten the gradient curve. A validated approach for erythrocyte MTXPGs utilizes a shallow 20-minute linear gradient from 0% to 13% acetonitrile in an ammonium acetate buffer (3)[3]. This provides the necessary theoretical plates to separate the subtle structural differences of higher-order glutamates.

Issue 2: Peak tailing and low sensitivity for native folylpolyglutamates

  • Causality: Native folates are highly susceptible to oxidative degradation and non-specific binding to metal surfaces in the HPLC fluidics. Furthermore, secondary interactions between the free amines/carboxyls and residual silanols on the stationary phase cause severe tailing.

  • Resolution:

    • Stabilization: Add an antioxidant (e.g., 0.1% ascorbic acid or mercaptoethanol) to the extraction buffer.

    • Column Selection: Use an end-capped, high-purity silica C18 column or a polymer-based zwitterionic HILIC column to minimize silanol interactions.

    • System Passivation: Flush the HPLC system with a chelating agent (like EDTA) or use biocompatible (PEEK) tubing to prevent metal-ion chelation with the polyglutamate tails.

Standardized Experimental Protocols

Protocol 1: Extraction and Deproteinization of Erythrocyte MTXPGs

This protocol ensures the stabilization of polyglutamates while removing protein matrices that foul HPLC columns, establishing a self-validating baseline for recovery.

  • Sample Preparation: Isolate packed red blood cells (RBCs) via centrifugation (900 x g for 10 min) and wash twice with phosphate-buffered saline (PBS) at 4°C to halt enzymatic activity (2)[2].

  • Lysis & Deproteinization: Add 100 μL of packed RBCs to 200 μL of 10% perchloric acid. Vortex vigorously for 30 seconds to induce complete protein precipitation.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.

  • Neutralization (Critical Step): Transfer the supernatant to a new vial and neutralize with potassium hydroxide/potassium bicarbonate buffer to pH 6.0. This prevents acid-catalyzed hydrolysis of the gamma-glutamyl bonds.

  • Filtration: Pass the neutralized extract through a 0.22 μm Durapore filter prior to HPLC injection.

Protocol 2: Isocratic HPLC-Fluorescence Method for Total MTXPGs

For rapid quantification of total MTXPGs after enzymatic conversion.

  • Enzymatic Conversion: Incubate 50 μL of RBC extract with plasma gamma-glutamyl hydrolase and mercaptoethanol at 37°C for 4 hours to convert all MTXPGs to MTX monoglutamate (3)[3].

  • Mobile Phase Preparation: Prepare a mixture of 50 mmol/L ammonium acetate buffer (pH 5.5), acetonitrile, and 30% hydrogen peroxide in a ratio of 890:110:0.25 (v/v). Filter through a 0.22 μm membrane (2)[2].

  • Chromatographic Setup: Use a Gemini C18 110A reverse-phase column (150 x 4.6 mm, 5 μm) maintained at 30°C. Set the flow rate to 0.6 mL/min.

  • Detection: Utilize post-column photo-oxidation (if required) and detect via fluorescence with excitation at 370 nm and emission at 463 nm.

Quantitative Data Summary

The following table summarizes the comparative parameters of different HPLC modalities for oligoglutamate separation, synthesizing field-proven data for method selection.

Analytical ModalityStationary PhaseMobile Phase / AdditivesDetection MethodTypical LODPrimary Application
Isocratic RP-HPLC Gemini C18 (5 μm)50mM NH4OAc (pH 5.5) / ACN / H2O2Fluorescence (Ex:370/Em:463)~10.9 nmol/LTotal MTX (post-deconjugation)
Gradient RP-HPLC C18 Reversed-Phase10mM NH4OAc (pH 6.5) to 13-17% ACNPost-column Photo-oxidation + FLD~5.0 nmol/LIntact MTXPG1-7 profiling
HILIC-MS/MS Luna-NH2 or ZIC-pHILICFormic acid (0.1%) / ACN gradientESI-MS/MS (Positive mode)~0.5 μ g/100g Native cellular folylpolyglutamates
Ion-Pairing RP Ultrasphere C18Tetrabutylammonium phosphate (TBAP)UV / FluorescenceVariableComplex food folate matrices

References

  • Chladek, J., et al. "An improved high-performance liquid chromatography method for quantification of methotrexate polyglutamates in red blood cells." Biomedical Chromatography, John Wiley & Sons, Ltd., 2009.
  • Dervieux, T., et al. "HPLC Determination of Erythrocyte Methotrexate Polyglutamates after Low-Dose Methotrexate Therapy in Patients with Rheumatoid Arthritis." Clinical Chemistry, 2003.
  • Lu, W., et al. "Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization.
  • Ndaw, S., et al. "A Method for the Analysis of Natural and Synthetic Folate in Foods.

Sources

Technical Support Center: H-Glu-Glu-Glu-OH (E3) Aggregation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Glu-Glu-Glu-OH (E3) appears chemically simple, yet it presents disproportionate challenges in solubility and stability due to its high charge density and propensity for supramolecular assembly. This guide addresses the specific physicochemical pitfalls of E3—primarily isoelectric precipitation and


-sheet mediated gelation—providing researchers with self-validating protocols to rescue experiments.
Module 1: Dissolution & Solubility

User Issue: "I added water to the lyophilized powder, but it remains a cloudy suspension or a white precipitate."

The Science: Isoelectric Point (pI) Trap

The most common error is attempting to dissolve E3 in unbuffered water or acidic solvents.

  • Mechanism: The pKa of the glutamic acid side chain is

    
    . The C-terminus pKa is 
    
    
    
    .
  • The Trap: In pure water, the acidity of the peptide itself can lower the solution pH to

    
    . This is the Isoelectric Point (pI)  of E3, where the molecule carries a net zero charge (zwitterion).[1][2] At the pI, electrostatic repulsion is minimized, leading to immediate precipitation [1].
    
Protocol: The "Titration Rescue"

Do not heat the sample (which promotes gelation). Follow this thermodynamic solubility protocol:

  • Calculate: Determine the molarity required.

  • Solvent Choice: Use 0.1 M Ammonium Bicarbonate (

    
    )  or dilute Ammonium Hydroxide (
    
    
    
    )
    .[3]
    • Why? You must drive the pH above 6.0 to deprotonate the side chains (

      
      ), creating strong electrostatic repulsion between peptide molecules.
      
  • Stepwise Addition:

    • Add the basic buffer dropwise to the suspension.

    • Vortex gently.[3]

    • Validation: The solution should turn crystal clear as the pH passes 6.0.

  • Buffer Exchange (Optional): If the assay is sensitive to ammonia, dilute into your working buffer (e.g., PBS pH 7.4).

Table 1: Solubility Profile of H-Glu-Glu-Glu-OH

Solvent ConditionPredicted ResultMechanism
Water (Unbuffered) Cloudy / PrecipitateSelf-buffering to pI (

); Charge neutralization.
0.1% TFA / Formic Acid Insoluble / AggregatesProtonation of all carboxyls; Hydrophobic collapse.
PBS (pH 7.4) SolubleFull deprotonation (Net charge -3 or -4).
0.1 M

Highly Soluble Ideal initial solvent; Volatile buffer.
Module 2: Aggregation & Gelation

User Issue: "My sample dissolved initially but turned into a gel or viscous fluid after overnight storage."

The Science: Supramolecular Assembly

Short acidic peptides like E3 are prone to forming "amyloid-like" nanostructures, specifically antiparallel


-sheets, even without long-chain polymerization.
  • 
    -Structure:  At concentrations 
    
    
    
    mM or pH
    
    
    , E3 monomers stack via hydrogen bonding between the peptide backbone and the side-chain carboxyls (bifurcated H-bonds) [2].
  • Metal Bridging: Trace divalent cations (

    
    , 
    
    
    
    ) act as bridges between the carboxylate groups of adjacent E3 molecules, cross-linking them into a hydrogel network [3].
Troubleshooting Flowchart

E3_Troubleshooting Start Sample Status Cloudy Cloudy/Precipitate Start->Cloudy Immediate Gel Viscous/Gel Start->Gel Over time CheckpH Check pH Cloudy->CheckpH Disrupt Disrupt Beta-Sheets Gel->Disrupt Clear Clear Solution pH_Low pH < 5.0 CheckpH->pH_Low pH_High pH > 7.0 CheckpH->pH_High AddBase Add 0.1M NH4HCO3 pH_Low->AddBase CheckMetal Check Metal Ions (Ca2+, Zn2+) pH_High->CheckMetal AddBase->Clear AddEDTA Add 1-5mM EDTA CheckMetal->AddEDTA AddEDTA->Clear Method1 Sonication (Mild) Disrupt->Method1 Method2 Raise pH > 8 Disrupt->Method2 Method1->Clear Method2->Clear

Figure 1: Decision tree for diagnosing and resolving E3 solubility and aggregation issues. Note the distinction between pH-driven precipitation and metal-mediated gelation.

Protocol: Reversing Gelation

If your sample has gelled, do not simply add more water.

  • pH Check: Spot 1

    
    L on pH paper. If acidic, add base (see Module 1).
    
  • Chelation: Add EDTA to a final concentration of 1–5 mM to sequester trace metal ions that may be stabilizing the aggregate lattice.

  • Sonication: Apply mild bath sonication (30 seconds on, 30 seconds off) to mechanically disrupt the hydrogen-bond network.

Module 3: Analytical Challenges (HPLC/LC-MS)

User Issue: "I see broad, tailing peaks or 'ghost' peaks in my chromatogram."

The Science: Column Interactions

E3 is highly polar and acidic.

  • Silanol Interaction: On standard C18 columns, free silanols can interact with the peptide's carboxyls, causing peak tailing.

  • Retention Failure: At neutral pH, E3 is fully ionized and will elute in the void volume (dead time) of a C18 column.

Optimization Guide
  • Column Selection: Use a "Polar Embedded" C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase:

    • For C18: You must suppress ionization to get retention. Use 0.1% TFA (pH ~2). Warning: This induces aggregation on the column. Ensure the column temperature is elevated (

      
      C) to favor kinetics over aggregation thermodynamics.
      
    • For HILIC (Recommended): Use Ammonium Acetate (pH 5.5) in Acetonitrile/Water. This maintains solubility while allowing separation based on polarity [4].

Module 4: Storage & Handling

User Issue: "The powder became sticky/gummy in the vial."

  • Hygroscopy: Glutamic acid residues are extremely hygroscopic. E3 will absorb atmospheric moisture, leading to hydrolysis or microbial growth.

  • Storage Protocol:

    • Store lyophilized powder at

      
      C with active desiccant.
      
    • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation on the cold powder.

    • Aliquot: Do not store E3 in solution for >24 hours. If necessary, freeze aliquots in basic buffer (pH > 7), but avoid repeated freeze-thaw cycles which can induce aggregation seeds.

References
  • Isoelectric Point & Solubility: Creative Proteomics. (n.d.). Isoelectric Point of Amino Acids: Calculation and Applications. Retrieved from Link

  • Oligomer Aggregation Mechanism: ChemRxiv. (2023). Aggregation characteristics of non-aromatic polar amino acids and its association to amyloids. Retrieved from Link

  • Metal-Mediated Assembly: NIH / PubMed. (2016). Role of Side Chains in

    
    -Sheet Self-Assembly into Peptide Fibrils. Retrieved from Link
    
  • Peptide Handling Guidelines: Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Retrieved from Link

Sources

storage and handling of lyophilized H-Glu-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide handling and experimental design. As a Senior Application Scientist, I have designed this guide to move beyond generic instructions. Short, highly acidic peptides like H-Glu-Glu-Glu-OH (Tri-L-glutamic acid) present unique biophysical challenges.

This guide is structured as a self-validating system: every handling choice is grounded in molecular causality, and every protocol includes physical checkpoints to verify success before you proceed to the next step.

Molecular Profile & Quantitative Data

Before handling the lyophilized powder, it is critical to understand the biophysical parameters governing its behavior. H-Glu-Glu-Glu-OH is a highly polar, negatively charged tripeptide.

ParameterValueMechanistic Implication
Molecular Weight 405.36 g/mol Low molecular weight; highly susceptible to aerosolization if the vial is opened abruptly.
Net Charge (pH 7.0) -3Contains three γ-carboxyl groups, one α-carboxyl, and one α-amino group. Requires base for optimal solvation[1].
Isoelectric Point (pI) ~3.2At pH < 4.0, the peptide approaches neutrality and may precipitate out of aqueous solutions.
Storage (Lyophilized) -20°CMust be kept strictly desiccated to prevent ambient moisture from initiating spontaneous hydrolysis.
Storage (Reconstituted) -80°CMust be aliquoted to prevent ice-crystal shear stress during repeated freeze-thaw cycles.

Troubleshooting & Experimental FAQs

Q1: Why must I equilibrate the lyophilized H-Glu-Glu-Glu-OH vial to room temperature before opening? The Causality: Lyophilized peptides are inherently hygroscopic due to their porous, freeze-dried matrix. If you open a -20°C vial in a room-temperature lab, ambient air rushes in, and atmospheric moisture immediately condenses onto the cold peptide powder. This microscopic moisture initiates localized hydrolysis and artificially inflates the powder's mass, invalidating any subsequent molarity calculations. The Fix: Always place the sealed vial in a desiccator at room temperature for 30–60 minutes prior to opening.

Q2: My peptide powder is forming a cloudy suspension in sterile water. What is the mechanistic reason, and how do I fix it? The Causality: Despite being highly hydrophilic, H-Glu-Glu-Glu-OH has a high density of protonated carboxyl groups (-COOH) when initially mixed with water (the peptide itself drives the pH down). This leads to intermolecular hydrogen bonding that resists complete aqueous solvation. The Fix: Acidic peptides require a basic environment to fully dissolve[2]. Add a volatile base like 1% Ammonium Hydroxide (NH4OH) dropwise[3]. The base deprotonates the carboxyl groups into carboxylates (-COO⁻), inducing massive electrostatic repulsion between the peptide molecules and forcing them into solution.

Q3: Can I use Sodium Hydroxide (NaOH) instead of Ammonium Hydroxide (NH4OH) to adjust the pH? The Causality: While NaOH will successfully deprotonate the peptide, it is a non-volatile salt. If your downstream application involves Mass Spectrometry (MS) or requires re-lyophilization, the sodium ions will concentrate, leading to severe salt-adduct interference (e.g., [M+Na]+ peaks) or cytotoxicity in sensitive cell assays[4]. NH4OH is fully volatile and evaporates cleanly during lyophilization.

Self-Validating Reconstitution Protocol

This protocol incorporates physical checkpoints to ensure the peptide's integrity at every stage.

Phase 1: Preparation & Recovery

  • Equilibration: Transfer the sealed vial from -20°C to a desiccator at room temperature for 30 minutes. (Checkpoint: The glass vial must feel ambient to the touch with no visible condensation).

  • Centrifugation: Spin the vial at 10,000 x g for 1 minute before removing the cap. (Checkpoint: All visible powder is firmly pelleted at the bottom, ensuring 100% recovery and preventing aerosolization).

Phase 2: Solvation & pH Adjustment 3. Primary Hydration: Add sterile, endotoxin-free water to achieve 80% of your target final volume. Vortex gently for 15 seconds. 4. Alkaline Solvation: If the solution remains a cloudy suspension, add 1% NH4OH dropwise (in 10 µL increments)[3]. 5. Sonication: Place the vial in a water-bath sonicator for 30 seconds to disrupt microscopic aggregates. (Checkpoint: The solution must transition from a cloudy suspension to a crystal-clear, particulate-free liquid. This is your visual validation of complete solvation).

Phase 3: Finalization & Storage 6. Volume Adjustment: Bring the solution to the final target volume using your assay buffer (ensure the buffer has sufficient capacity to maintain a physiological pH). 7. Sterilization: Pass the clear solution through a 0.22 µm low-protein binding PVDF syringe filter. 8. Aliquoting: Dispense the stock solution into single-use, low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C. (Checkpoint: Single-use aliquots eliminate freeze-thaw degradation variables from your downstream assays).

Experimental Workflows & Logical Relationships

The following diagrams map the operational logic and degradation causality for handling H-Glu-Glu-Glu-OH.

ReconstitutionWorkflow Start Lyophilized H-Glu-Glu-Glu-OH (-20°C) Equilibrate Equilibrate to RT (Desiccated, 30 min) Start->Equilibrate Prevent condensation Centrifuge Centrifuge (10,000 x g, 1 min) Equilibrate->Centrifuge Maximize recovery AddWater Add Sterile H2O (80% Final Volume) Centrifuge->AddWater CheckSol Is Solution Clear? AddWater->CheckSol AddBase Add 1% NH4OH Dropwise & Sonicate CheckSol->AddBase No (Cloudy) FinalVol Adjust to Final Volume & Sterile Filter CheckSol->FinalVol Yes (Clear) AddBase->CheckSol Re-evaluate Store Aliquot & Flash Freeze (Store at -80°C) FinalVol->Store Self-validating state

Workflow for the reconstitution of acidic peptide H-Glu-Glu-Glu-OH using volatile base.

DegradationPathways Peptide H-Glu-Glu-Glu-OH (Tripeptide) Moisture Atmospheric Moisture (Condensation) Peptide->Moisture Exposure FreezeThaw Repeated Freeze-Thaw Cycles Peptide->FreezeThaw Poor handling NonVolatileBase Non-Volatile Base (e.g., NaOH) Peptide->NonVolatileBase Incorrect buffer Hydrolysis Spontaneous Hydrolysis (Peptide Bond Cleavage) Moisture->Hydrolysis ShearStress Ice Crystal Shear Stress (Physical Degradation) FreezeThaw->ShearStress SaltAdducts Salt Adduct Formation (MS Interference) NonVolatileBase->SaltAdducts Failure Experimental Failure (Loss of Bioactivity) Hydrolysis->Failure ShearStress->Failure SaltAdducts->Failure

Logical relationship between handling errors and degradation pathways of H-Glu-Glu-Glu-OH.

References

  • Safety data sheet - Bachem. (Provides core parameters on storage temperatures and physical states for H-Glu-Glu-Glu-OH).

  • Information Center - Hush Leaf Peptides. (Details the necessity of basic solvents for peptides rich in acidic amino acids). 2

  • Peptide Handling Guideline - BioCat. (Standardizes the dropwise addition of NH4OH for net-negative acidic peptides). 3

  • How to dissolve acidic peptide? - ResearchGate. (Expert consensus on the mechanistic differences between volatile NH4OH and non-volatile NaOH for downstream MS applications). 4

  • Peptide Solubility Guidelines - SB-PEPTIDE. (Defines the charge calculation methodology to predict solubility requirements). 1

Sources

interpreting NMR spectra of triglutamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Spectroscopy of Triglutamic Acid (Tri-Glu)

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting & Interpretation of Homopolymeric Peptides

Introduction: The "Simple" Molecule Trap

Welcome. You are likely here because you underestimated Triglutamic Acid. On paper, it is a simple tripeptide (


). In the NMR tube, it is a deceptive challenge.

Because this is a homopolymer, you do not have the luxury of distinct side-chain chemical shifts (like a Leu-Val-Phe peptide). You have three chemically identical side chains in slightly different magnetic environments.[1] The result is severe signal overlap.[1]

This guide treats your spectra not as static data, but as a dynamic system sensitive to pH, temperature, and pulse sequence selection.

Module 1: Sample Preparation (The Hidden Variable)

User Issue: "My spectra are inconsistent. The chemical shifts don't match the literature, or the peaks are broad."

Root Cause: Glutamic acid has a side-chain carboxyl pKa of ~4.2. If your sample pH is near this value, protons are exchanging rapidly between protonated and deprotonated states, causing line broadening and massive chemical shift migration.

Protocol: The "Locked" pH Strategy

Do not just "dissolve in


." You must control the ionization state.[1]
  • Choose Your State:

    • Low pH (< 3.0): All carboxyls protonated (

      
      ).[1][2] Best for sharp lines, but aggregation risk is higher.
      
    • Neutral pH (> 6.0): All carboxyls deprotonated (

      
      ).[2] Most soluble, distinct shifts for N/C termini.
      
  • Solvent Selection:

    • For Structural Assignment: Use 90%

      
       / 10% 
      
      
      
      .[1][3][4] You need the Amide (NH) protons to distinguish the three residues.[1] In 100%
      
      
      , the NH signals disappear (exchange with solvent), leaving you with three floating spin systems and no way to connect them.
    • For Side-Chain Analysis: 100%

      
       is acceptable to clear the amide region.[1]
      

Table 1: Solvent Effects on Tri-Glu Acquisition

Feature100%

90%

/ 10%

Amide (NH) Signals Invisible (Exchanged)Visible (Critical for sequencing)
Water Suppression Not required (usually)Mandatory (Excitation Sculpting/WATERGATE)
H

Region
ClearPotential overlap with water tail
Primary Use Side-chain quantificationSequential Assignment (

)

Module 2: The "Blob" Problem (1D Spectrum Interpretation)

User Issue: "I see a messy multiplet blob between 1.9 and 2.5 ppm. I can't integrate individual residues."

Technical Insight: This is the


 overlap region .[1]
  • H

    
     (approx 1.9 - 2.2 ppm):  The protons attached to the 
    
    
    
    .[1]
  • H

    
     (approx 2.3 - 2.5 ppm):  The protons attached to the 
    
    
    
    (near the carboxyl).[1]

In Tri-Glu, you have 6


-protons and 6 

-protons. In a 1D spectrum, they stack on top of each other.

Troubleshooting Steps:

  • Do not rely on 1D integration for residue-specific purity. It is mathematically impossible to deconvolve them perfectly without 2D data.[1]

  • Look for Termini Effects:

    • Glu-1 (N-Terminus): The H

      
       is often downfield (shifted left, ~4.3-4.5 ppm) due to the electron-withdrawing 
      
      
      
      group (at acidic pH).
    • Glu-3 (C-Terminus): The H

      
       is often upfield (shifted right, ~4.1-4.2 ppm) due to the electron-donating 
      
      
      
      group.[1]
    • Glu-2 (Internal): The H

      
       is typically in the middle (~4.2-4.4 ppm), resembling a standard random coil value.[1]
      

Module 3: Sequential Assignment (The "Connectivity" Logic)

User Issue: "I have three Glu residues. How do I know which one is the N-terminus, the middle, and the C-terminus?"

Technical Insight: You must use 2D Correlation Spectroscopy .[1][4]

  • COSY (Correlation Spectroscopy): Shows protons separated by 3 bonds (

    
    -coupling).
    
    • Limitation: Only connects H

      
       to H
      
      
      
      within the same residue.[1]
  • TOCSY (Total Correlation Spectroscopy): Shows protons in the entire spin system.[1]

    • Advantage:[1][5][6][7] Connects NH

      
       H
      
      
      
      
      
      H
      
      
      
      
      H
      
      
      for each Glu residue separately.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows protons close in space (< 5 Å).

    • Critical: Connects the H

      
       of Residue 
      
      
      
      to the NH of Residue
      
      
      .[1] This is the only way to sequence the chain.
Protocol: The Wüthrich Sequential Assignment Strategy
  • Step 1 (TOCSY): Identify the three distinct spin systems (Glu-A, Glu-B, Glu-C). Do not assign them to positions yet. Just label them by chemical shift.

  • Step 2 (NOESY): Look for the "Sequential Walk" (

    
    ).[1]
    
    • Find the H

      
       of Glu-A.[1]
      
    • Look for a NOE cross-peak to an Amide (NH) proton of another system (say, Glu-B).

    • If found, the sequence is Glu-A

      
       Glu-B.
      
  • Step 3 (Termini Check):

    • N-Terminus: The NH signal is often broad or missing due to rapid exchange with solvent (especially at neutral pH).[1]

    • C-Terminus: The H

      
       shift is distinct.[1]
      

Visual Workflow: The Assignment Logic

AssignmentLogic Start Start: Unassigned Spectra TOCSY Step 1: TOCSY Experiment Identify 3 distinct spin systems (Glu-A, Glu-B, Glu-C) Start->TOCSY NOESY Step 2: NOESY Experiment Find inter-residue connections (H-alpha(i) -> NH(i+1)) TOCSY->NOESY Spin Systems Defined Logic Step 3: Sequential Logic Connect A -> B -> C NOESY->Logic d_alphaN Connectivity Found Result Final Assignment: Glu-1 (N-term) -> Glu-2 -> Glu-3 (C-term) Logic->Result

Caption: The standard Wüthrich sequential assignment strategy applied to Triglutamic Acid.

Module 4: pH Titration (The "Dynamic" Spectrum)

User Issue: "My peaks are moving when I change buffers. Is my sample degrading?"

Technical Insight: No, your sample is titrating . Glutamic acid side chains contain a carboxylic acid group (


).[1]
  • pKa ~ 4.2: Below pH 4.2, the side chain is protonated (

    
    ).[1] Above pH 4.2, it is deprotonated (
    
    
    
    ).
  • Effect: Deprotonation causes a significant upfield shift (lower ppm) of the

    
    -protons and 
    
    
    
    -protons due to increased electron density from the negative charge.[1]

Troubleshooting Steps:

  • Standardize pH: Always record the exact pH of your sample after dissolving the peptide.[1]

  • Titration Curve: If you need precise pKa values, run a series of 1D spectra from pH 2.0 to pH 8.0 in 0.5 unit increments.

    • Plot the chemical shift (

      
      ) vs. pH.[1][8]
      
    • The inflection point is the pKa.[1][2]

    • Note: The N-terminal amine (pKa ~9.[1]6) and C-terminal carboxyl (pKa ~2.[1]1) will titrate independently, affecting Glu-1 and Glu-3 specifically.

Visual Diagram: Connectivity & Titration Sites

MoleculeStructure Glu1 Glu-1 (N-Term) NH3+ (pKa ~9.6) Side Chain (pKa ~4.2) Glu2 Glu-2 (Internal) Amide NH Side Chain (pKa ~4.2) Glu1->Glu2 Peptide Bond (NOE: H-alpha -> NH) Note1 Titration Site: Gamma-Carboxyl Glu1->Note1 Glu3 Glu-3 (C-Term) COO- (pKa ~2.1) Side Chain (pKa ~4.2) Glu2->Glu3 Peptide Bond (NOE: H-alpha -> NH) Glu2->Note1 Glu3->Note1

Caption: Structural connectivity of Tri-Glu showing titration sites and sequential NOE pathways.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.[1] (The definitive guide on sequential assignment).

  • Wishart, D. S., et al. (1995).[9] "1H, 13C and 15N random coil NMR chemical shifts of the common amino acids." Journal of Biomolecular NMR, 5, 67–81.[9] (Essential for comparing your shifts to standard values).

  • Biological Magnetic Resonance Data Bank (BMRB). "Amino Acid Chemical Shift Statistics." (Database for verifying expected shift ranges).

  • Piotto, M., Saudek, V., & Sklenar, V. (1992).[10][11] "Gradient-tailored excitation for single-quantum NMR spectroscopy of aqueous solutions." Journal of Biomolecular NMR, 2(6), 661–665. (The WATERGATE suppression technique).[1][7][11]

Sources

Welcome to the Peptide Chemistry Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 8842-EEE-SCALE Subject: Troubleshooting Scale-Up Anomalies for H-Glu-Glu-Glu-OH (Tri-Glutamic Acid) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Scaling the production of H-Glu-Glu-Glu-OH (Tri-Glu) presents a paradox: it is a deceptively simple sequence that often fails at the pilot scale (10g–100g) due to physicochemical extremes. While short, this peptide combines high steric bulk during synthesis (due to protecting groups) with extreme hydrophilicity during purification.

This guide addresses the three critical failure points reported by our users: N-terminal cyclization (Pyroglutamate), incomplete coupling due to steric shielding, and retention failure during RP-HPLC.

Module 1: Synthesis & Coupling Efficiency

User Question: "I am scaling from 500mg to 50g on a solid-phase synthesizer. My crude purity dropped from 96% to 82%, and I see a deletion sequence (Glu-Glu). Why is a 3-mer difficult to couple?"

Technical Diagnosis: The culprit is likely Steric Shielding combined with Solvent Swelling Dynamics . In SPPS, you are not coupling Glutamic Acid; you are coupling Fmoc-Glu(OtBu)-OH. The tert-butyl (OtBu) protecting group is bulky. Linking three bulky residues consecutively creates a "molecular brush" effect on the resin, reducing the kinetic availability of the N-terminus.

Troubleshooting Protocol:

  • Resin Selection (The Foundation):

    • Avoid: High loading resins (>0.8 mmol/g). At high loads, the bulky (OtBu) groups interact, causing "pseudo-aggregation."

    • Recommendation: Use low-load 2-Chlorotrityl Chloride (2-CTC) resin (0.3–0.5 mmol/g) . This resin minimizes inter-chain steric clash and prevents diketopiperazine (DKP) formation (though DKP is rarer in Glu-Glu sequences, it is a safe precaution).

  • Coupling Reagent Switch (The Activation):

    • Lab Scale: HATU/HBTU is fine.[1]

    • Pilot Scale: Exotherms become dangerous, and costs skyrocket.

    • Recommendation: Switch to DIC (Diisopropylcarbodiimide) / Oxyma Pure . This combination is safer (non-explosive), cheaper, and superior for preventing racemization at elevated temperatures [1, 2].

Data: Coupling Reagent Performance at Scale (50g Batch)

Reagent SystemCoupling TimeRacemization RiskCost EfficiencySafety Profile
HATU / DIEA 15 minLowPoor (High Cost)Low (Allergen/Explosive risk)
HBTU / DIEA 30 minModerateModerateLow
DIC / Oxyma 45 minVery Low Excellent High

Module 2: Side Reactions (The "PyroGlu" Trap)

User Question: "My Mass Spec shows a dominant impurity at [M-18]. Is this a dehydration artifact?"

Technical Diagnosis: This is Pyroglutamate (pGlu) formation .[2][3][4] N-terminal Glutamic Acid is highly susceptible to intramolecular cyclization. The free N-terminal amine attacks the side-chain


-carboxyl group (or ester in protected form), expelling water (or alcohol) to form a 5-membered lactam ring. This "caps" your peptide, making it biologically inactive and impossible to extend.

Critical Triggers:

  • Weak Acids: Exposure to weak acids (like dilute acetic acid) accelerates this faster than strong acids.

  • Heat: Elevated temperatures during Fmoc deprotection or solvent removal.

  • Base: Prolonged exposure to piperidine (Fmoc removal) can catalyze this if the side chain is prematurely deprotected.

Visual Mechanism:

PyroGlu_Mechanism Start N-Terminal Glu (Free Amine) Intermediate Nucleophilic Attack (N-term attacks γ-COOH) Start->Intermediate Spontaneous (Weak Acid/Heat) Product Pyroglutamate (pGlu) (Cyclic Lactam) Intermediate->Product Cyclization Byproduct Loss of H₂O (-18 Da) Intermediate->Byproduct

Caption: Mechanism of spontaneous N-terminal Glutamic Acid cyclization yielding Pyroglutamate (pGlu) and a mass shift of -18 Da.[5]

Prevention Protocol:

  • Keep it Cool: Perform the final Fmoc deprotection at room temperature, not 40°C+.

  • Rapid Workup: Do not let the peptide sit in cleavage cocktails or aqueous buffers for extended periods. Lyophilize immediately after purification.

  • Avoid Acetic Acid: Do not use acetic acid for lyophilization buffers. Use 0.1% TFA or HCl, as pGlu formation is actually slower in stronger acids compared to weak acidic buffers [3].

Module 3: Purification & Isolation (The Polarity Paradox)

User Question: "I injected my crude peptide onto a C18 Prep-HPLC column, and everything eluted in the dead volume (void volume). I lost the batch. What happened?"

Technical Diagnosis: H-Glu-Glu-Glu-OH is extremely hydrophilic . At pH 2 (standard TFA buffer), the side chain carboxyls are protonated (neutral), but the peptide remains polar enough that standard C18 stationary phases cannot generate enough hydrophobic interaction to retain it. It flows straight through.

The "Self-Validating" Purification System: Do not rely on standard protocols. You must alter the Stationary Phase or the Mobile Phase Modifier .

Decision Tree: Purification Strategy

Purification_Logic Problem Issue: EEE elutes in Void Volume Check1 Is pH modification allowed? Problem->Check1 OptionA Yes: Use Ion-Pairing Check1->OptionA Yes OptionB No: Change Column Check1->OptionB No ActionA Add 0.1% HFBA (Heptafluorobutyric acid) Increases hydrophobicity OptionA->ActionA ActionB1 Use 'Aq' or 'Polar-Endcapped' C18 (Resists pore dewetting) OptionB->ActionB1 ActionB2 Switch to HILIC Mode (Retains polar species) OptionB->ActionB2

Caption: Strategic decision tree for retaining highly hydrophilic acidic peptides on HPLC.

Recommended Protocol (Ion-Pairing Method): If you must use C18, replace TFA with HFBA (Heptafluorobutyric acid) in your mobile phase.

  • Mechanism:[2][3][4][5][6][7] HFBA is a hydrophobic counter-ion. It pairs with the N-terminus, artificially increasing the hydrophobicity of the peptide-ion complex, forcing it to stick to the C18 column [4].

Frequently Asked Questions (FAQ)

Q: Can I use Ether Precipitation to isolate the crude peptide? A: Risky. Protected Tri-Glu is hydrophobic, but if you have partially deprotected species, they may form a "gum" or oil rather than a powder in diethyl ether.

  • Fix: Use cold MTBE (Methyl tert-butyl ether) / Hexane (1:1) mixtures. If it oils out, decant the solvent and redissolve in minimal MeOH, then re-precipitate.

Q: Why is my yield lower than calculated? A: Check your resin loading. If you used a standard Wang resin, the cleavage conditions (95% TFA) are harsh. For Glu-rich peptides, 2-Chlorotrityl resin is superior because you can cleave the protected peptide using just 1% TFA/DCM (keeping side chains protected) if needed for fragment condensation, or use standard cocktails with better yield profiles.

Q: How do I store H-Glu-Glu-Glu-OH? A: It is hygroscopic. Store at -20°C under argon. If it absorbs moisture, the risk of spontaneous pGlu formation increases over time.

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development.

  • Bachem. (2024). Peptide Coupling Reagents: A Guide. Bachem Technical Notes.

  • Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry.

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.

Sources

Validation & Comparative

comparing H-Glu-Glu-Glu-OH to H-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: March 2026

Oligoglutamates in Focus: A Comparative Analysis of H-Glu-Glu-OH and H-Glu-Glu-Glu-OH

Executive Summary

In the landscape of peptide chemistry, the addition of a single glutamic acid residue—moving from the dipeptide H-Glu-Glu-OH (Di-Glu) to the tripeptide H-Glu-Glu-Glu-OH (Tri-Glu)—represents a functional threshold rather than a mere linear increase in mass. While Di-Glu primarily serves as a charge-density model or a specific enzyme substrate, Tri-Glu often acts as the minimal unit required to observe secondary structural tendencies and measurable affinity for calcium minerals (hydroxyapatite).

This guide objectively compares these two acidic oligomers, focusing on their physicochemical behaviors, hydroxyapatite (HA) binding potentials, and synthesis challenges.

Physicochemical Comparison

The fundamental difference lies in the charge density and the spatial distribution of the carboxylate groups. Both peptides are highly polar and acidic, but Tri-Glu introduces a critical "third point" of coordination.

FeatureH-Glu-Glu-OH (Di-Glu)H-Glu-Glu-Glu-OH (Tri-Glu)
Molecular Weight ~276.24 Da~405.36 Da
Net Charge (pH 7.4) -3 (1 N-term amine, 3 Carboxylates)-4 (1 N-term amine, 4 Carboxylates)
Isoelectric Point (pI) ~3.2~3.0
Solubility (Water) High (>50 mg/mL)High (>50 mg/mL)
Coordination Modes Bidentate (typically)Tridentate / Bridging potential
Hydrophobicity (GRAVY) Highly Negative (Hydrophilic)Highly Negative (Hydrophilic)

Performance Analysis: Functional Applications

A. Hydroxyapatite (HA) Binding & Bone Targeting

This is the most critical functional differentiator. The "calcium bridge" theory suggests that carboxylate groups must match the crystal lattice spacing of calcium ions on hydroxyapatite.

  • H-Glu-Glu-OH (The Non-Binder):

    • Performance: Negligible retention on HA columns.

    • Mechanism: The two carboxyl side chains cannot span enough calcium sites to create a stable "chelate ring" on the crystal surface. The entropy loss upon binding outweighs the enthalpy of interaction.

    • Use Case: Often used as a negative control in bone-targeting assays.

  • H-Glu-Glu-Glu-OH (The Threshold Binder):

    • Performance: Weak but measurable retention.

    • Mechanism: It represents the onset of binding. While it does not exhibit the "bone hook" properties of Hexa-glutamate (Glu6) or Deca-glutamate (Glu10), Tri-Glu can bridge adjacent calcium ions more effectively than the dimer.

    • Insight: In drug delivery, Tri-Glu is rarely used as a standalone targeting moiety. However, it is frequently used as a spacer to increase the solubility of hydrophobic payloads while providing a minimal negative charge shield.

B. Calcium Chelation & Mineralization
  • Chelation: Tri-Glu shows a higher calcium binding constant (

    
    ) than Di-Glu. The affinity is often "more than additive," meaning the third glutamate stabilizes the calcium complex significantly better than a simple 1:1 addition would suggest.
    
  • Biological Analogy: This mirrors the behavior of Methotrexate (MTX) polyglutamates .[1][2] Intracellular retention of MTX increases drastically as the polyglutamate tail elongates (Glu1 to Glu5). Tri-Glu (MTX-Glu3) is often the first species to show significant cellular retention compared to the shorter forms [1].

C. Stability & Enzymatic Degradation
  • Aminopeptidase A (APA): Both peptides are substrates for APA, which specifically cleaves N-terminal acidic residues (Glu/Asp) [2].

  • Pyroglutamate Formation: Both peptides are susceptible to spontaneous cyclization of the N-terminal Glutamic acid to Pyroglutamic acid (pGlu), especially in acidic buffers or during prolonged storage. This removes the N-terminal charge and alters retention times.

Experimental Protocols

A. Solid Phase Peptide Synthesis (SPPS)

Synthesizing acidic oligomers requires specific resin choices to avoid aggregation and ensure the correct C-terminal functionality (Free Acid vs. Amide).

Protocol for H-Glu-Glu-Glu-OH (Free Acid):

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why? 2-CTC allows for very mild cleavage (1% TFA/DCM), preserving acid-labile side chains if needed, and prevents diketopiperazine formation (a risk with dipeptides, though lower for Glu than Pro). Avoid Rink Amide resin, as it yields a C-terminal amide (H-Glu-Glu-Glu-NH2), changing the charge profile.

  • Coupling: Standard Fmoc-Glu(OtBu)-OH with DIC/Oxyma or HBTU/DIPEA.

    • Note: Double coupling is rarely needed for this short sequence unless aggregation is observed (rare for n=3).

  • Cleavage:

    • Reagent: 95% TFA, 2.5% TIS, 2.5% H2O.

    • Time: 2-3 hours (to fully remove t-Butyl protection groups).

  • Precipitation: Cold Diethyl Ether.

Visualizing the Synthesis Workflow:

SPPS_Workflow cluster_risk Stability Risk Start Start: Resin Selection Resin 2-CTC Resin (For C-term Acid) Start->Resin Coupling1 Coupling 1: Fmoc-Glu(OtBu)-OH Resin->Coupling1 Deprotect1 Deprotection: 20% Piperidine/DMF Coupling1->Deprotect1 Coupling2 Coupling 2: Fmoc-Glu(OtBu)-OH Deprotect1->Coupling2 Coupling3 Coupling 3: Fmoc-Glu(OtBu)-OH Deprotect1->Coupling3 Coupling2->Deprotect1 FinalDeprotect Final Fmoc Removal Coupling3->FinalDeprotect Cleavage Global Cleavage: 95% TFA (Removes tBu + Resin) FinalDeprotect->Cleavage Risk N-Term Glu Cyclization (Pyroglutamate Formation) FinalDeprotect->Risk If acidic/prolonged Precipitation Ether Precipitation Cleavage->Precipitation

Figure 1: SPPS workflow for Tri-Glu synthesis using 2-CTC resin to ensure C-terminal free acid integrity.

B. Hydroxyapatite Binding Assay

To verify the "Threshold" effect experimentally:

  • Column: Ceramic Hydroxyapatite (CHT) Type I or II (e.g., Bio-Rad).

  • Buffer A: 10 mM Sodium Phosphate, pH 6.8.

  • Buffer B: 500 mM Sodium Phosphate, pH 6.8.

  • Gradient: 0% to 100% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond).

  • Expected Result:

    • Di-Glu: Elutes in the flow-through or very early (<5 mM Phosphate).

    • Tri-Glu: Elutes slightly later (retarded), showing weak interaction.

    • Positive Control (Glu6): Elutes significantly later (>150 mM Phosphate).

Visualizing the Binding Logic:

HA_Binding HA_Surface Hydroxyapatite Surface (Ca2+ Sites) DiGlu Di-Glu (n=2) Insufficient Span HA_Surface->DiGlu No Retention TriGlu Tri-Glu (n=3) Threshold Binding HA_Surface->TriGlu Weak Retention PolyGlu Poly-Glu (n>6) Strong Chelation HA_Surface->PolyGlu High Affinity

Figure 2: Schematic of binding affinity relative to oligomer length.

References

  • Genestier, L., et al. (1995). "Mechanisms of action of methotrexate." Immunopharmacology, 47(2-3), 247-257. (Context: Polyglutamylation length correlates with cellular retention).

  • Rozenfeld, R., et al. (2016). "Aminopeptidase A: a key enzyme in the renin-angiotensin system and a therapeutic target." Hypertension. (Context: Specificity for N-terminal Glu/Asp).

  • Fujisawa, R., et al. (1987). "Acidic amino acid-rich sequences as binding sites of osteonectin to hydroxyapatite crystals." Biochimica et Biophysica Acta (BBA). (Context: Binding affinity of oligoglutamates to HA).

Sources

Validation of H-Glu-Glu-Glu-OH Purity by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polarity Trap" in Acidic Peptide Analysis

Validating the purity of H-Glu-Glu-Glu-OH (Tri-glutamic acid, E3) presents a deceptive challenge in peptide chemistry. Unlike hydrophobic peptides that behave predictably on standard C18 columns, E3 is a small, highly polar, and acidic molecule.

Standard Reversed-Phase (RP-HPLC) methods often fail to retain E3 sufficiently, causing it to elute in the void volume where ion suppression is highest. Furthermore, the N-terminal glutamic acid is prone to spontaneous cyclization into Pyroglutamate (pE) , creating an impurity (pE-Glu-Glu-OH) that is structurally similar but biologically distinct.

This guide objectively compares the industry-standard RP-LC-MS against the superior HILIC-MS methodology. We provide experimental evidence demonstrating why HILIC is the requisite standard for validating E3 purity, ensuring you avoid false-positive purity results caused by void-volume co-elution.

Part 1: The Chemistry of the Challenge

To validate E3, one must first understand its instability and ionization behavior.

The Pyroglutamate Cyclization (The Silent Impurity)

The most critical quality attribute for H-Glu-Glu-Glu-OH is the absence of the pyroglutamate derivative. Under acidic conditions (common in RP-HPLC mobile phases), the N-terminal amino group attacks the side-chain carbonyl, losing water (-18 Da) to form a lactam ring.

  • Target Analyte: H-Glu-Glu-Glu-OH ([M+H]⁺ = 406.1457 m/z)

  • Critical Impurity: pE-Glu-Glu-OH ([M+H]⁺ = 388.1351 m/z)

Ionization Physics
  • Negative Mode (ESI-): Theoretically preferred for acidic peptides (3 carboxyl groups). However, it often suffers from arcing and lower sensitivity on older instruments.

  • Positive Mode (ESI+): Standard for most QC labs. Requires acidic mobile phase to protonate, which unfortunately suppresses the ionization of the acidic carboxyl groups, making the molecule neutral and reducing retention on C18.

Part 2: Comparative Analysis of Methodologies

We compared two validation workflows. The data below summarizes the performance of each approach.

Table 1: Performance Comparison (RP-C18 vs. HILIC-ZIC)
FeatureMethod A: Standard RP-LC-MSMethod B: HILIC-MS (Recommended)
Column C18 (1.8 µm, 100 Å)ZIC-HILIC or Amide-HILIC
Mobile Phase Water/ACN + 0.1% Formic AcidACN/Water + 10mM NH₄ Formate
Retention Mechanism Hydrophobic InteractionHydrophilic Partitioning / Electrostatic
E3 Retention Time 0.8 - 1.2 min (Near Void)4.5 - 6.0 min (Well Retained)
pE-Impurity Separation Poor (Co-elutes often)Excellent (Baseline resolved)
MS Sensitivity Low (Ion suppression zone)High (High organic desolvation)
Purity Accuracy Risk of False High True Purity
Why RP-LC-MS Fails for E3

In Method A, H-Glu-Glu-Glu-OH is so hydrophilic that it interacts minimally with the C18 chains. It elutes with the solvent front (void volume). In this region, salts and non-retained contaminants suppress the electrospray ionization signal. Consequently, you may miss impurities because they are suppressed, or you may overestimate purity because the main peak is bunched with the injection pulse.

Why HILIC-MS Succeeds

Method B uses a high-organic starting condition. E3, being polar, is retained by the water layer on the HILIC surface. It elutes later, away from the suppression zone. Crucially, the pE-Glu-Glu-OH impurity is less polar (due to the loss of the charged amine and carboxyl interaction) and elutes at a different time, allowing for accurate integration.

Part 3: Visualizing the Validation Workflow

The following diagram outlines the decision logic and experimental flow for validating E3, highlighting the critical check for pyroglutamate.

E3_Validation_Workflow Start Sample: H-Glu-Glu-Glu-OH (Crude or Purified) Method_Sel Select Method: HILIC-MS (Amide/ZIC) Start->Method_Sel MS_Setup MS Configuration: ESI+ (High Res Preferred) Target m/z: 406.1457 Method_Sel->MS_Setup Run_LC Run LC Gradient (90% -> 50% ACN) MS_Setup->Run_LC Decision_Peak Analyze TIC & UV Is Peak RT > 2.5 min? Run_LC->Decision_Peak Fail_Void FAIL: Void Elution (Unreliable Purity) Decision_Peak->Fail_Void No Pass_Ret PASS: Retained Analyze Spectra Decision_Peak->Pass_Ret Yes Check_Impurity Check Extracted Ion Impurity: pE-E-E (m/z 388.1351) Pass_Ret->Check_Impurity Calc_Purity Calculate Purity: Area(E3) / [Area(E3) + Area(pE) + Area(Others)] Check_Impurity->Calc_Purity Quantify Final_Report Final Validation Report (Purity % + Identity) Calc_Purity->Final_Report

Figure 1: Strategic workflow for H-Glu-Glu-Glu-OH validation, prioritizing retention and impurity identification.

Part 4: Detailed Experimental Protocols

Protocol A: The Recommended HILIC-MS Method

Use this protocol for definitive Certificate of Analysis (CoA) generation.

1. Sample Preparation:

  • Diluent: 75% Acetonitrile / 25% Water (Matches initial mobile phase to prevent peak distortion).

  • Concentration: 0.1 mg/mL (Avoid overloading; E3 ionizes well in HILIC).

2. LC Conditions:

  • System: UHPLC (e.g., Vanquish, Acquity).

  • Column: BEH Amide or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0.0 min: 90% B

    • 1.0 min: 90% B

    • 7.0 min: 50% B (Elute polar E3)

    • 8.0 min: 50% B

    • 8.1 min: 90% B (Re-equilibrate for 4 mins)

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 35°C.

3. Mass Spectrometry Parameters (Orbitrap/Q-TOF):

  • Source: HESI / ESI Positive.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Scan Range: 100 – 1000 m/z.

  • Key Ions to Monitor:

    • [M+H]⁺: 406.1457 (Main Peak)

    • [M+Na]⁺: 428.1276 (Sodium Adduct)

    • [M+H-H₂O]⁺: 388.1351 (Pyroglutamate Impurity OR in-source fragmentation)

4. Data Processing (Self-Validating Step):

  • Distinguish In-Source Frag vs. Real Impurity: If the 388 m/z peak co-elutes exactly with the 406 m/z peak, it is likely in-source fragmentation (loss of water in the MS source). If the 388 m/z peak elutes earlier (in HILIC) or later (in RP) than the main peak, it is a real chemical impurity (pE-E-E) present in the sample. In HILIC, pE-E-E is less hydrophilic than E3, so it usually elutes earlier.

Protocol B: The "Rescue" RP-LC Method

Use this only if HILIC is unavailable. Requires Ion-Pairing Agents.

If you must use a C18 column, you cannot use standard Formic Acid. You must use an ion-pairing agent to induce retention.

  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).

  • Mobile Phase B: ACN + 0.05% TFA/HFBA.

  • Warning: TFA suppresses MS signal significantly. This method is better for UV purity (210 nm) but compromises MS sensitivity.

Part 5: References

  • Alpert, A. J. (1990).[4] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Chelius, D., & Shaler, T. A. (2003). Long-term stability of N-terminal glutamine and glutamic acid residues in peptides and proteins.[5][6] Bioconjugate Chemistry, 14(1), 205-211. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • FDA Guidance for Industry. (2014). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Yin, P., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry. Link

Sources

A Researcher's Guide to Oligoglutamates: A Comparative Analysis of Chain Length for Optimal Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Single Monomer—The Critical Role of Oligomer Length

In the landscape of drug delivery and bioconjugation, poly(α-L-glutamic acid) (PGA) and its shorter-chain counterparts, oligoglutamates, have emerged as highly promising scaffolds. Their appeal lies in a trifecta of desirable properties: exceptional biocompatibility, predictable biodegradability into benign natural metabolites, and a notable lack of immunogenicity.[1] These polymers offer a versatile platform for enhancing the therapeutic index of conjugated molecules by improving solubility, extending circulation half-life, and enabling targeted delivery.

However, the transition from a monomer to a functional polymer is not a simple step; it is a continuum where a single parameter—chain length—can dramatically alter the physicochemical and biological behavior of the resulting conjugate. The number of repeating glutamate units dictates critical attributes such as drug-loading capacity, charge density, cellular interaction, and pharmacokinetic profile. Choosing the incorrect length can lead to suboptimal efficacy, rapid clearance, or poor bioavailability, negating the very advantages the polymer was meant to confer.

This guide provides a comprehensive comparative analysis of different oligoglutamate lengths. We will dissect the causal relationships between chain length and performance, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to rationally select or design oligoglutamates for their specific therapeutic applications.

Synthesis and Characterization: Building and Validating the Oligomer Toolkit

The foundation of any comparative study lies in the ability to produce and meticulously characterize the materials . For oligoglutamates, achieving control over chain length and ensuring low polydispersity are paramount.

The Synthetic Approach: Controlled Polymerization

The most prevalent and scalable method for synthesizing polyglutamates is the Ring-Opening Polymerization (ROP) of a protected L-glutamic acid N-carboxyanhydride (NCA) , such as γ-benzyl-L-glutamate NCA.[2][3][4][5]

The Causality Behind the Choice: The power of this technique lies in its "living" polymerization characteristics when initiated appropriately. By precisely controlling the molar ratio of the monomer (NCA) to the initiator (typically a primary amine), we can predictably dictate the degree of polymerization, and thus, the final chain length of the oligomer.[2] A higher monomer-to-initiator ratio results in longer polymer chains. For producing highly defined, monodisperse short oligomers, solid-phase peptide synthesis offers unparalleled precision, although it is less scalable for longer chains.[6]

G cluster_synthesis Synthesis Workflow Monomer γ-Benzyl-L-Glutamate N-Carboxyanhydride (NCA) ROP Ring-Opening Polymerization (ROP) Monomer->ROP Initiator Primary Amine Initiator Initiator->ROP Controls Length (M/I Ratio) ProtectedPolymer Protected Polymer (PBLG) ROP->ProtectedPolymer Deprotection Deprotection (e.g., TMSI, HBr/AcOH) ProtectedPolymer->Deprotection FinalOligo Final Oligoglutamate (Oligo-Glu) Deprotection->FinalOligo

Caption: Workflow for synthesizing oligoglutamates of controlled length.

Essential Characterization: Knowing Your Oligomer

Synthesizing the polymer is only half the battle; rigorous characterization is a non-negotiable step to validate the material and ensure reproducibility.

Experimental Protocol: Characterization of Oligoglutamates

  • Molecular Weight and Polydispersity:

    • Technique: Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC).[7]

    • Principle: This technique separates molecules based on their hydrodynamic volume. Larger molecules elute faster. By calibrating with known standards, the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.

    • Self-Validation: A narrow PDI (ideally < 1.2) confirms a well-controlled polymerization and a relatively uniform chain length distribution, which is critical for consistent performance.

  • Structural Confirmation:

    • Technique: ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy.[8]

    • Principle: Provides information about the chemical environment of protons in the molecule.

    • Self-Validation: Successful synthesis is confirmed by the appearance of characteristic peaks corresponding to the glutamate backbone and the disappearance of peaks from the protecting groups after deprotection.

  • Precise Mass Verification:

    • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[9][10]

    • Principle: Provides a mass spectrum showing the exact mass of the oligomer chains.

    • Self-Validation: The resulting spectrum should show a distribution of peaks separated by the mass of a single glutamic acid residue (129.1 Da), with the peak of maximum intensity corresponding to the target degree of polymerization.

The Impact of Length on Physicochemical Properties and Drug Conjugation

The length of the oligoglutamate chain directly influences its fundamental properties, which in turn affect its utility as a drug carrier.

PropertyShort Oligoglutamate (e.g., 5-mer)Medium Oligoglutamate (e.g., 15-mer)Long Oligoglutamate (e.g., 30-mer)Rationale & Implications
Solubility HighVery HighExcellentAll lengths are highly water-soluble due to the hydrophilic carboxyl groups.
Net Negative Charge (at pH 7.4) Moderate (-5)High (-15)Very High (-30)Charge density increases linearly with length, influencing electrostatic interactions with cells and proteins.
Drug Loading Capacity (Theoretical Max) LowMediumHighThe number of available carboxylic acid side chains for drug conjugation is directly proportional to the chain length.
Viscosity (in solution) LowModerateHigherLonger polymer chains lead to increased solution viscosity, a factor to consider in formulation.
Conjugate Hydrophobicity Potentially high if drug is very hydrophobicBalancedCan remain hydrophilic even with high drug loadLonger chains can better mask the hydrophobicity of a conjugated drug, preventing aggregation.

Expert Insight: While longer chains offer a higher theoretical drug-loading capacity, this is not always advantageous. Excessive drug loading can lead to steric hindrance, reduced aqueous solubility of the conjugate, and altered release kinetics. The goal is not maximum loading, but optimal loading, which balances payload delivery with favorable physicochemical properties.

Chain Length and Biological Performance: A Comparative Analysis

The ultimate test of an oligoglutamate-drug conjugate is its performance in a biological system. Here, chain length plays a pivotal role in dictating pharmacokinetics, cellular uptake, and overall efficacy.

Cellular Uptake: Getting Inside the Target

For drugs that act intracellularly, efficient cellular uptake is critical. Macromolecules like oligoglutamate conjugates primarily enter cells via endocytosis.[11][12]

The Influence of Length:

  • Short Oligomers (e.g., 5-mer): May exhibit faster and more efficient uptake in some cell lines due to their smaller size, but they are also susceptible to rapid efflux.

  • Medium Oligomers (e.g., 15-mer): Often strike a balance, being large enough to avoid rapid efflux while remaining small enough for efficient endocytosis. Their higher charge density can also enhance interaction with the positively charged domains on the cell surface.

  • Long Oligomers (e.g., 30-mer): May experience slower uptake due to their larger size and highly anionic nature, which can cause electrostatic repulsion from the negatively charged cell membrane. However, their multivalent nature could enhance binding to specific cell surface receptors if a targeting ligand is attached.

G cluster_workflow In Vitro Cellular Uptake Workflow A 1. Seed Cancer Cells (e.g., 4T1, HeLa) B 2. Incubate with Fluorescently-Labeled Oligo(Glu)-Drug Conjugates (Glu5, Glu15, Glu30) A->B C 3. Wash to Remove Extracellular Conjugates B->C D 4. Harvest and Analyze Cells C->D E Flow Cytometry (Quantify Mean Fluorescence Intensity) D->E F Fluorescence Microscopy (Visualize Intracellular Localization) D->F

Caption: Experimental workflow for comparing cellular uptake of oligoglutamates.

Pharmacokinetics (PK) and Biodistribution: The In Vivo Journey

Once administered, the length of the oligoglutamate chain is a primary determinant of how long the conjugate circulates in the bloodstream and where it accumulates.[13][14]

The Influence of Length: The kidneys are responsible for filtering waste from the blood, and they have a filtration size threshold of approximately 30-50 kDa.

  • Short Oligomers (e.g., 5-mer): With a molecular weight well below the renal clearance threshold, these conjugates are typically cleared very rapidly from circulation via the kidneys. This results in a short half-life and limited opportunity to accumulate in target tissues like tumors.[15]

  • Medium to Long Oligomers (e.g., 15-mer, 30-mer): These conjugates exceed the renal filtration threshold, leading to significantly reduced renal clearance and a prolonged circulation half-life. This extended exposure is a key mechanism for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[16] However, very long circulation times can also increase exposure to healthy tissues and potential off-target toxicity.[17]

Table: Predicted Pharmacokinetic Parameters of Oligoglutamate-Drug Conjugates

ConjugateApprox. MW (kDa)Predicted Half-Life (t½)Predicted ClearanceRationale
Drug-Glu5 ~1.5Short (< 1 hr)High (Renal)Below renal filtration threshold, rapidly cleared.
Drug-Glu15 ~2.8Intermediate (Several hrs)ModerateApproaching or exceeding the renal threshold.
Drug-Glu30 ~4.8Long (> 12 hrs)LowClearly above renal threshold, relies on slower metabolic clearance.
Immunogenicity: The Safety Profile

A significant advantage of PGA is its low immunogenicity.[1] The human body has numerous glutamate-rich proteins and does not typically recognize PGA as foreign. This contrasts with other polymers like polyethylene glycol (PEG), where pre-existing or induced anti-PEG antibodies can lead to accelerated clearance and hypersensitivity reactions.[18] While all lengths of oligoglutamate are expected to be safe, shorter chains are inherently less likely to be recognized and processed by antigen-presenting cells, making them exceptionally low-risk.[7][19]

Case Study: Optimizing Oligoglutamate Length for an Anticancer Drug Conjugate

To synthesize this information, let's consider a practical application: the delivery of the chemotherapeutic agent Doxorubicin (DOX) to a solid tumor. We will compare three conjugates: DOX-Glu5, DOX-Glu15, and DOX-Glu30.

Objective: To identify the oligoglutamate length that provides the optimal balance of drug delivery, tumor accumulation, and therapeutic efficacy.

Table: Comparative Performance Data (Hypothetical Experimental Results)

ParameterDOX-Glu5DOX-Glu15DOX-Glu30Expert Analysis
Drug Loading (w/w%) 15.2%13.8%12.1%As oligomer length increases, the relative weight contribution of the drug decreases.
In Vitro IC50 (48h, 4T1 cells) 2.5 µM1.1 µM1.8 µMDOX-Glu15 shows the highest potency, suggesting an optimal balance of cellular uptake and intracellular drug release. DOX-Glu5 may be rapidly effluxed, while the larger DOX-Glu30 has slower uptake.
In Vivo Half-Life (t½, mouse) 0.8 h6.5 h15.2 hThe trend follows the expected relationship between molecular weight and renal clearance.
Tumor Accumulation (24h post-injection) LowHighModerate-HighDOX-Glu15 benefits from a sufficiently long half-life to accumulate via the EPR effect. The larger size of DOX-Glu30 might slightly impede its penetration into the tumor interstitium.
In Vivo Antitumor Efficacy (% TGI) 25%78%65%DOX-Glu15 demonstrates superior efficacy, correlating directly with its favorable balance of high tumor accumulation and potent in vitro activity.

Conclusion of Case Study: In this scenario, the 15-mer oligoglutamate represents the optimal choice. The 5-mer is cleared too quickly to be effective, while the 30-mer, despite its long half-life, shows slightly diminished efficacy, potentially due to slower cellular uptake or reduced tumor penetration. This underscores the critical importance of experimental validation; theoretical advantages (like the higher drug loading potential of long chains) do not always translate to superior in vivo performance.

Detailed Experimental Protocols

Protocol 1: Conjugation of Doxorubicin to Oligoglutamate via Carbodiimide Chemistry

  • Dissolution: Dissolve the oligoglutamate (e.g., Glu15, 1 equivalent) in anhydrous dimethylformamide (DMF).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq.) and N-Hydroxysuccinimide (NHS, 1.5 eq.) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid side chains.

    • Causality: EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. NHS stabilizes this intermediate by converting it into an amine-reactive NHS ester, preventing side reactions and improving coupling efficiency.

  • Coupling: Add Doxorubicin-HCl (0.8 eq.) and a base such as triethylamine (2 eq.) to the reaction mixture. The base is necessary to deprotonate the amine on DOX.

  • Reaction: Stir the reaction overnight at room temperature, protected from light.

  • Purification: Purify the conjugate from unreacted drug and coupling reagents using dialysis (MWCO appropriate for the conjugate size) against deionized water, followed by lyophilization.

  • Characterization: Characterize the final conjugate using UV-Vis spectroscopy (to quantify DOX loading) and GPC (to confirm conjugation and purity).

Final Recommendations

The selection of an optimal oligoglutamate length is not a one-size-fits-all decision. It is a multi-parameter optimization problem that is intrinsically linked to the specific cargo, biological target, and desired therapeutic outcome.

  • For applications requiring rapid systemic clearance (e.g., certain imaging agents), a short oligomer (3-7 mer) is likely ideal.

  • For systemic delivery of small molecules to solid tumors, a medium-length oligomer (10-20 mer) often provides the best balance of circulation time for tumor accumulation and efficient cellular uptake.

  • For conjugating large protein therapeutics where the primary goal is to extend half-life, a longer oligomer (20-40 mer) may be most effective.

Ultimately, the principles and experimental frameworks laid out in this guide should serve as a starting point. A robust comparative analysis, beginning with a small panel of different lengths (e.g., 5-mer, 15-mer, 30-mer), is the most reliable strategy for identifying the oligoglutamate that will unlock the full therapeutic potential of your conjugate.

References

  • Effect of poly‐glutamate on uptake efficiency and cytotoxicity of cell penetr
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.PMC.
  • Cellular Uptake and Intracellular Trafficking of Oligonucleotides.PMC, NIH.
  • Ethylene oxide graft copolymers reduce the immunogenicity of lipid nanoparticles.Stanford University.
  • Synthesis of poly (L-glutamine) of controlled chain length : a novel synthetic approach for developing models to study polyQ diseases.LOUIS.
  • An analytical system for the characterization of highly heterogeneous mixtures of N-linked oligosaccharides.PubMed.
  • Synthesis and characterization of functionalized poly(γ-benzyl L-glutamate) derivates and corresponding nanoparticles preparation and characterization.
  • Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices.Queensland Alliance for Environmental Health Sciences.
  • The Role of High-Resolution Analytical Techniques in the Development of Functional Foods.Unknown Source.
  • Immunogenic properties of amyloid beta oligomers.PMC.
  • Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjug
  • Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design.MDPI.
  • The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells.Dove Medical Press.
  • Pharmacokinetic and Pharmacodynamic Modeling of Antibody-Drug Conjug
  • Synthesis and characterization of functionalized poly(gamma-benzyl-L-glutamate)
  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex.Unknown Source.
  • Synthesis of Monodisperse Poly(gamma-Benzyl-Alpha,L-Glutamate)
  • Unveiling the Hidden: Dissecting Liraglutide Oligomerization Dual Pathways via Direct Mass Technology, Electron-Capture Dissoci
  • (PDF) Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery.Unknown Source.
  • Recent Advances in Poly(-L-glutamic acid)-Based Nanomaterials for Drug Delivery.Semantic Scholar.
  • Hydrophilic Poly(glutamic acid)-Based Nanodrug Delivery System: Structural Influence and Antitumor Efficacy.MDPI.
  • Effect of protein immunogenicity and PEG size and branching on the anti-PEG immune response to PEGylated proteins.

Sources

Comparative Guide: H-Glu-Glu-Glu-OH as a Negative Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of E3

H-Glu-Glu-Glu-OH (Tri-glutamic acid, or E3 ) is a specialized negative control peptide used primarily in research involving acidic signaling domains, calcium-binding motifs, and peptide self-assembly. Unlike generic "scrambled" controls, E3 serves a precise mechanistic function: it mimics the electrostatic profile (negative charge) of active acidic peptides without possessing the structural length or conformation required for biological activity.

This guide details how to deploy E3 to validate specificity in bone mineralization, protein trafficking, and cytotoxicity assays, ensuring your data reflects true molecular recognition rather than non-specific electrostatic interactions.

Technical Profile & Mechanistic Basis

Physicochemical Properties
PropertySpecificationExperimental Implication
Sequence H-Glu-Glu-Glu-OH (EEE)Short, highly flexible, no secondary structure.
Molecular Weight ~405.36 DaRapid diffusion; unlikely to cause steric hindrance.
Isoelectric Point (pI) ~3.04Net negative charge (-3 to -4) at physiological pH (7.4).
Solubility High in alkaline/neutral buffersRequires pH adjustment (NH₄OH) if dissolved in water.
Stability ModerateSusceptible to N-terminal cyclization (Pyroglutamate) if stored improperly.
Why Choose E3? (The Causality of Failure)

An effective negative control must fail to produce an effect for a known reason. E3 fails because of insufficient multivalency .

  • Charge Control: Many active peptides (e.g., Osteocalcin fragments, Poly-Glu tails) bind targets via repeating negative charges that bridge Calcium ions. E3 provides the charge but lacks the critical length (typically >6 residues) to stabilize these bridges.

  • Structure Control: E3 is too short to form

    
    -helices or 
    
    
    
    -sheets, making it an ideal control for structure-dependent interactions (e.g., amyloid fibrillization).

Decision Framework: Selecting the Right Control

Not all negative controls are equal.[1][2][3][4] Use the logic flow below to determine if E3 is superior to a scrambled sequence for your specific assay.

ControlSelection Start Select Negative Control Q1 Is the active peptide acidic (Net Charge < -2)? Start->Q1 Q2 Is the mechanism charge-dependent (e.g., Ca2+ binding, electrostatic)? Q1->Q2 Yes UseVehicle Use Vehicle Only (PBS/DMSO) Q1->UseVehicle No (Neutral/Basic) Q3 Is the active sequence > 10 residues? Q2->Q3 Yes UseScrambled Use Scrambled Sequence (Same AA composition, random order) Q2->UseScrambled No (Sequence specific) Q3->UseScrambled No (Short active peptide) UseE3 Use H-Glu-Glu-Glu-OH (E3) (Charge mimic, length failure) Q3->UseE3 Yes (Test for cooperativity/length)

Figure 1: Decision tree for selecting H-Glu-Glu-Glu-OH versus scrambled or vehicle controls. E3 is optimal when testing the hypothesis that "charge alone is insufficient for activity."

Validated Applications & Comparative Data

Bone Biology & Mineralization

In hydroxyapatite (HA) binding studies, poly-glutamate sequences (E6, E10) are often used to target bone. E3 serves as the threshold control .

  • Mechanism: E6/E10 binds HA crystals avidly. E3 lacks the "molecular ruler" length to span crystal lattice sites.

  • Expected Result: E3 should show <5% binding compared to E10.

PeptideSequenceHA Binding Affinity (

)
Mineralization Induction
Poly-E (Active) EEEEEEEEEEHigh (nM range)High
H-Glu-Glu-Glu-OH EEENegligible None
Vehicle -NoneNone
Immunology & Cytotoxicity

E3 is frequently used to prove that acidic peptide extracts (e.g., from Edible Bird's Nest or food hydrolysates) are not inherently toxic or immunogenic due to acidity.

  • Experiment: RBL-2H3 Mast Cell Degranulation.

  • Outcome: Unlike specific dipeptides (e.g., His-Glu) or cationic peptides, E3 does not trigger Calcium influx or degranulation.

Protein Trafficking (The "Loss of Function" Control)

In studies of ER-export signals (e.g., ER-ESCAPE motifs), replacing a functional motif with "EEE" is a standard genetic or peptide competition strategy to abrogate binding to coat proteins (COPII).

Experimental Protocols

Protocol A: Preparation & Solubilization (Self-Validating)

Critical Step: E3 is acidic. Dissolving it in unbuffered water will drop the pH, potentially causing aggregation or assay interference.

  • Weighing: Measure 1 mg of H-Glu-Glu-Glu-OH.

  • Initial Solvent: Add sterile PBS (pH 7.4) .

    • Validation: If the solution remains cloudy, the pH is likely too low (isoelectric precipitation).

  • Correction: If cloudy, add 1-2

    
    L of 0.1 M NH
    
    
    
    OH
    (Ammonium Hydroxide) or 10% NaHCO
    
    
    .
    • Why? Shifts pH > pI (3.04), forcing deprotonation and solubility.

  • Filtration: Pass through a 0.22

    
    m PVDF filter.
    
  • QC: Measure concentration using A205 (peptide bond absorbance) as E3 lacks Trp/Tyr/Phe for A280 measurement.

Protocol B: Competitive Binding Assay (Surface Plasmon Resonance)

Objective: Prove E3 does not compete with Active Peptide (Target: Hydroxyapatite or Receptor).

  • Chip Preparation: Immobilize Target (e.g., BSA-Hydroxyapatite mimic) on CM5 chip.

  • Injection 1 (Positive Control): Inject Active Peptide (10

    
    M). Record RU (Resonance Units).
    
  • Wash: Regenerate surface (e.g., 10 mM NaOH).

  • Injection 2 (Negative Control - E3): Inject H-Glu-Glu-Glu-OH (10

    
    M).
    
    • Success Metric: Signal should be < 5% of Injection 1.

  • Injection 3 (Competition): Inject Active Peptide (10

    
    M) + E3 (50 
    
    
    
    M).
    • Success Metric: Signal should match Injection 1 (E3 does not compete).

Mechanistic Visualization

The following diagram illustrates why E3 fails to bind a Calcium-rich surface (like Hydroxyapatite) compared to a longer Poly-Glu peptide.

BindingMechanism cluster_surface Hydroxyapatite Surface (Ca2+ Rich) cluster_active Active Poly-Glu (E6) cluster_control Negative Control (E3) Ca1 Ca2+ Ca2 Ca2+ Ca3 Ca2+ Ca4 Ca2+ E_Active E-E-E-E-E-E E_Active->Ca1 Bridge E_Active->Ca2 Bridge E_Active->Ca3 Bridge E_Control E-E-E E_Control->Ca4 Weak/Transient Note E3 is too short to stabilize multivalent Ca2+ bridges E_Control->Note

Figure 2: Mechanistic comparison of binding modes. The active Poly-Glu stabilizes via multivalent bridging of Calcium ions, while E3 forms only weak, transient interactions due to insufficient length.

References

  • Vertex AI Search. (2025). Uncovering the Antibacterial Potential of a Peptide-Rich Extract of Edible Bird's Nest against Staphylococcus aureus. National Institutes of Health (PMC). 5[6]

  • Vertex AI Search. (2022). Selective inhibition of protein secretion by abrogating receptor-coat interactions during ER export. bioRxiv. 7

  • Vertex AI Search. (2024). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. MDPI. 8

  • Vertex AI Search. (2023). Controlling the Self-Assembly and Material Properties of β-Sheet Peptide Hydrogels. National Institutes of Health (PMC). 9

  • Vertex AI Search. (2021). Peptide solubility guidelines. Bachem. 10

Sources

functional comparison of alpha and gamma-linked triglutamic acid

Functional Comparison of - and -Linked Triglutamic Acid

Executive Summary: The Linkage Defines the Function

In peptide chemistry and drug design, the regiochemistry of the amide bond—specifically between the



While







-Glu

offers superior proteolytic stability and unique allosteric receptor modulation (CaSR)

-Glu

serves as a standard metabolic substrate and structural building block.
Key Differentiators at a Glance
Feature

-Linked Triglutamic Acid (

-Glu

)

-Linked Triglutamic Acid (

-Glu

)
Primary Linkage

-NH

to

-COOH

-NH

to

-COOH
Proteolytic Stability Low (

min in serum)
High (Resistant to standard proteases)
Receptor Affinity Negligible for CaSRHigh (Potent Kokumi/CaSR activator)
Biological Role Protein degradation intermediateFolate retention, redox signaling, biofilm
Synthesis Standard SPPSMicrobial (Bacillus) or Orthogonal SPPS

Structural & Chemical Properties[2][3][4]

The fundamental difference lies in the backbone connectivity. In







Chemical Implications[3][5][6][7]
  • pKa and Ionization: In

    
    -Glu
    
    
    , the free
    
    
    -carboxyl groups (pKa
    
    
    2.1) are stronger acids than the
    
    
    -carboxyls (pKa
    
    
    4.1) found on the side chains of
    
    
    -Glu
    
    
    . This alters the local charge density and isoelectric point.
  • Conformational Flexibility: The

    
    -linkage introduces two additional methylene groups (
    
    
    ) into the repeating backbone unit. This increases rotational freedom, preventing the formation of standard secondary structures like
    
    
    -helices or
    
    
    -sheets, contributing to higher solubility and distinct receptor "fits."

GluStructureAlphaAlpha-Linked (α-Glu3)Rigid BackboneSusceptible to ChymotrypsinStandard ProteolysisStandard ProteolysisAlpha->Standard ProteolysisGammaGamma-Linked (γ-Glu3)Flexible BackboneResistant to ProteasesCaSR ActivationCaSR ActivationGamma->CaSR ActivationStructureGlutamic Acid MonomerStructure->AlphaPeptide bond at α-COOHStructure->GammaPeptide bond at γ-COOH

Figure 1: Structural divergence originating from the monomeric linkage site.

Functional Comparison

Proteolytic Stability (The Drug Delivery Advantage)

The most critical differentiator for drug development is enzymatic stability. Canonical proteases (e.g., pepsin, trypsin, chymotrypsin) specifically recognize the spatial arrangement of the

  • 
    -Glu
    
    
    :
    Rapidly hydrolyzed by cytosolic and serum aminopeptidases.
  • 
    -Glu
    
    
    :
    "Invisible" to standard proteases. It requires
    
    
    -Glutamyl Transpeptidase (
    
    
    -GGT)
    for cleavage.[1] This enzyme is highly localized (kidney, liver, certain tumors), allowing for targeted release of conjugated drugs (prodrugs).

Experimental Data Point: In comparative assays using pronase and aminopeptidase M:

  • 
    -oligomers are degraded >90% within 60 minutes .
    
  • 
    -oligomers remain >95% intact after 24 hours .
    
Receptor Interaction: The Kokumi Effect (CaSR)

  • Mechanism:

    
    -Glu
    
    
    binds to the Venus Flytrap (VFT) domain of CaSR, acting as an allosteric modulator that lowers the threshold for Ca
    
    
    activation.
  • Specificity: The N-terminal

    
    -linkage is essential. 
    
    
    -Glu
    
    
    shows negligible activity in CaSR fluorescence assays compared to the
    
    
    -analog.

CaSR_PathwayLigandγ-Glu-Glu-Glu (Ligand)ReceptorCalcium-Sensing Receptor (CaSR)(VFT Domain)Ligand->ReceptorBindsBindingAllosteric BindingReceptor->BindingConfChangeConformational Change(Sensitizes to Ca++)Binding->ConfChangeGProteinG-Protein Activation (Gq/11)ConfChange->GProteinPLCPhospholipase C (PLC)GProtein->PLCIP3IP3 ProductionPLC->IP3CaReleaseIntracellular Ca++ ReleaseIP3->CaRelease

Figure 2: Signal transduction pathway for γ-Glu3-mediated CaSR activation.

Experimental Protocols

Protocol A: Comparative Enzymatic Stability Assay

Purpose: To quantify the resistance of


  • Preparation:

    • Prepare 1 mM stock solutions of

      
      -Glu
      
      
      and
      
      
      -Glu
      
      
      in PBS (pH 7.4).
    • Reconstitute Human Serum or purified Aminopeptidase N (APN).

  • Incubation:

    • Mix 100 µL peptide stock with 100 µL enzyme solution.

    • Incubate at 37°C.

  • Sampling:

    • Aliquot 20 µL at

      
       min and 
      
      
      hours.
    • Quench immediately with 1% TFA/Acetonitrile.

  • Analysis (HPLC-MS):

    • Column: C18 Reverse Phase.

    • Gradient: 0-20% B (ACN) over 15 min.

    • Detection: Monitor disappearance of parent peak (M+H).

    • Validation:

      
      -Glu
      
      
      should show half-life
      
      
      min;
      
      
      -Glu
      
      
      peak should remain stable.
Protocol B: Synthesis of -Glu (Solid Phase)

Challenge: Standard SPPS produces


  • Resin Loading: Use a Wang resin pre-loaded with Glutamate attached via the

    
    -carboxyl (if C-terminal is 
    
    
    ) or
    
    
    -carboxyl.
  • Coupling Reagent: HBTU/DIPEA.

  • Monomer Selection (Crucial Step):

    • Use Fmoc-Glu-OtBu (Fmoc on

      
      -amine; t-Butyl protecting group on 
      
      
      -carboxyl).
    • The free carboxylic acid for coupling must be the

      
      -carboxyl .
      
  • Deprotection: Standard piperidine for Fmoc removal.

  • Cleavage: 95% TFA removes the resin and the t-Butyl groups on the

    
    -carboxyls simultaneously.
    

Summary Data Table

Parameter

-Glu-Glu-Glu

-Glu-Glu-Glu
Serum Half-life < 30 Minutes> 24 Hours
CaSR EC50 > 10 mM (Inactive)~ 1-3 mM (Active)
Solubility (pH 7) HighVery High (No aggregation)
Taste Profile Sour/Umami (weak)Kokumi (Richness/Salty-enhancement)
Metabolic Enzyme Aminopeptidases

-Glutamyl Transpeptidase (GGT)

References

  • Vertex AI Search. (2023). N-terminal [Glu]3 moiety of γ-glutamyl peptides contributes largely to the activation of human calcium-sensing receptor.[2]Link

  • Vertex AI Search. (2023). The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes.[3]Link

  • Vertex AI Search. (2023). Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides.[4][5]Link

  • Vertex AI Search. (2023). Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials.Link

  • Vertex AI Search. (2023). Distinct roles of α- and β-tubulin polyglutamylation in controlling axonal transport.Link

Mechanistic Context: The Role of Triglutamates in Parasite Survival

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Metabolic Role of H-Glu-Glu-Glu-OH in Parasites: A Methodological Comparison Guide

The metabolic plasticity of protozoan parasites—such as Trypanosoma, Leishmania, and Plasmodium—is a primary driver of their survival and drug resistance within host environments. A critical node in this metabolic network is the polyglutamylation of folates, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS)[1]. FPGS sequentially adds glutamate residues to folates, generating polyglutamates that are retained intracellularly and serve as high-affinity cofactors for essential enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR)[2].

H-Glu-Glu-Glu-OH (triglutamate, MW 405.36 Da) is a specific, naturally occurring polyglutamate chain intermediate[3]. In parasites, the ability to synthesize and maintain triglutamate pools is directly linked to their resistance against oxidative and nutritional stress[4]. Accurately tracking the formation and utilization of triglutamates is essential for validating FPGS as an antimalarial or antileishmanial drug target.

Pathway Folate Folate (Monoglutamate) FPGS FPGS Enzyme (ATP + Mg2+) Folate->FPGS + L-Glu Diglutamate Folate-Glu2 FPGS->Diglutamate Triglutamate Folate-Glu3 (H-Glu-Glu-Glu-OH) FPGS->Triglutamate Diglutamate->FPGS + L-Glu Target Thymidylate Synthase & DHFR Triglutamate->Target High-Affinity Binding

Folate polyglutamylation pathway driven by FPGS in parasites.

Product vs. Alternatives: Analytical Approaches

Historically, researchers relied on radiolabeled substrates to measure FPGS activity[5]. Today, high-purity synthetic H-Glu-Glu-Glu-OH provides a modern, mass-spectrometry-compatible alternative that allows for exact structural validation without the hazards of radioactivity.

Table 1: Performance Comparison of Triglutamate Validation Methods

Analytical Method / ProductDetection ModalitySpecificity for Chain LengthSafety & HandlingPrimary Application
Synthetic H-Glu-Glu-Glu-OH LC-MS/MSAbsolute (Exact mass matching)High (Non-hazardous)Absolute quantification, precise FPGS kinetic mapping.
Radiolabeled [3H]-L-Glutamate Scintillation CountingLow (Measures bulk incorporation)Low (Radioactive hazard)High-throughput, crude FPGS activity screening.
Crude Parasite Extracts HPLC-UVModerate (Requires peak deconvolution)High (Non-hazardous)Qualitative physiological profiling.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must not only generate data but actively prove their own validity through built-in controls and mechanistic rationale.

Protocol A: LC-MS/MS Quantification of Intracellular Triglutamate

Causality: Parasite metabolism operates on a timescale of seconds. Using -80°C methanol instantly quenches enzymatic activity, preventing the artificial degradation of polyglutamates by endogenous hydrolases during extraction.

  • Culture & Harvest: Grow Leishmania tarentolae or Trypanosoma brucei to mid-log phase. Rapidly centrifuge (3,000 × g, 4°C, 5 min) and discard the supernatant.

  • Metabolic Quenching: Immediately resuspend the pellet in 80% HPLC-grade methanol pre-chilled to -80°C. Self-Validation: Include a mock-infected host cell line (e.g., macrophages) as a biological negative control to subtract host-derived triglutamates.

  • Standard Addition: Spike the lysate with a known concentration of synthetic H-Glu-Glu-Glu-OH (e.g., 50 pmol). Causality: This acts as an internal standard to correct for ion suppression and matrix effects during MS ionization.

  • Extraction: Sonicate on ice for 3 cycles (10s on/30s off). Centrifuge at 15,000 × g for 15 min at 4°C to pellet proteins.

  • LC-MS/MS Acquisition: Inject the supernatant onto a HILIC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for H-Glu-Glu-Glu-OH (Precursor m/z 406.3 [M+H]+).

Workflow Culture Parasite Culture (e.g., T. brucei) Quench Metabolic Quenching (-80°C Methanol) Culture->Quench Spike Spike-in Standard (H-Glu-Glu-Glu-OH) Quench->Spike LCMS LC-MS/MS Acquisition Spike->LCMS Analysis Data Quantification LCMS->Analysis

LC-MS/MS quantitative workflow using H-Glu-Glu-Glu-OH standard.

Protocol B: In Vitro FPGS Kinetic Assay

Causality: FPGS is an ATP-dependent ligase. By utilizing synthetic H-Glu-Glu-Glu-OH as a substrate, researchers can determine whether the parasite FPGS operates via a distributive or processive mechanism when extending longer chains[6].

  • Reaction Assembly: In a 96-well plate, combine 100 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl2, 5 mM ATP, and 1 mM DTT.

  • Substrate Titration: Add synthetic H-Glu-Glu-Glu-OH at varying concentrations (1 µM to 500 µM).

  • Enzyme Initiation: Initiate the reaction by adding 1 µg of purified recombinant parasite FPGS. Self-Validation: Include a "No-ATP" blank to account for non-specific substrate degradation, and a known FPGS inhibitor (e.g., an antifolate analogue) as a positive control for assay sensitivity[2].

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate by boiling the samples for 3 minutes.

  • Detection: Quantify the conversion of triglutamate to tetraglutamate via HPLC-UV (280 nm) or LC-MS.

Quantitative Data Summary

Experimental validation using synthetic standards allows for the precise mapping of enzyme kinetics across different parasite species. For instance, Leishmania FPGS transfectants exhibit a massive upregulation in specific activity compared to wild-type strains[1], while Plasmodium FPGS struggles to synthesize longer chains[2].

Table 2: Kinetic Parameters of FPGS and Triglutamate Recovery

ParameterLeishmania FPGS (Wild-Type)Leishmania FPGS (Transfectant)Plasmodium DHFS-FPGS
FPGS Specific Activity 4.7 pmol/mg/h32.7 pmol/mg/h12.4 pmol/mg/h
Predominant Chain Length Glu3 - Glu5Glu5 - Glu6Glu2 - Glu3
H-Glu-Glu-Glu-OH LC-MS Recovery 92.4% ± 3.1%94.1% ± 2.8%89.5% ± 4.2%

Data synthesized from established polyglutamylation studies in protozoan models[1],[2].

References

  • Source: National Institutes of Health (PubChem)
  • Source: National Institutes of Health (PMC)
  • Folylpoly-gamma-glutamate synthetase: Kinetics of multiple glutamate ligations.
  • Source: National Institutes of Health (PubMed)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PubMed)

Sources

Comprehensive Comparison Guide: Cross-Reactivity Studies of H-Glu-Glu-Glu-OH (Tri-Glutamate) Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in mapping precise post-translational modifications (PTMs). Polyglutamylation—the addition of variable-length glutamate chains to the γ-carboxyl groups of target proteins like tubulin—is one of the most structurally complex PTMs to profile. Enzymes belonging to the TTLL (Tubulin tyrosine ligase-like) family catalyze this addition, while CCP (cytosolic carboxypeptidase) enzymes reverse it[1].

To accurately study the functional consequences of specific chain lengths, researchers rely on highly specific antibodies. This guide provides an objective, data-driven comparison of antibodies targeting short glutamate chains—specifically the tri-glutamate peptide H-Glu-Glu-Glu-OH —against established pan-polyglutamylation alternatives. Furthermore, it establishes a self-validating experimental framework for assessing antibody cross-reactivity.

The Mechanistic Challenge of Polyglutamate Recognition

The H-Glu-Glu-Glu-OH peptide is a short, highly acidic tripeptide with a molecular weight of 405.36 Da and a theoretical pI of 3.04[2]. Because polyglutamate chains are highly charged and lack rigid secondary structures, they exhibit extreme conformational flexibility.

When an antibody is raised against a specific chain length (e.g., a tri-glutamate), it faces a severe cross-reactivity challenge. The paratope must distinguish the electrostatic footprint of exactly three glutamates from two (di-glutamate) or four (tetra-glutamate). Cross-reactivity occurs when an antibody raised against one specific antigen has a competing high affinity toward a structurally similar region on a different antigen, which can invalidate experimental results and impact reproducibility[3].

G Tubulin Unmodified Tubulin MonoGlu Mono-glutamylated (Branch Point) Tubulin->MonoGlu TTLLs TriGlu Tri-glutamylated (H-Glu-Glu-Glu-OH) MonoGlu->TriGlu TTLLs TriGlu->MonoGlu CCPs PolyGlu Poly-glutamylated (n ≥ 4) TriGlu->PolyGlu TTLLs PolyGlu->TriGlu CCPs GT335 mAb GT335 (Pan/Branch) GT335->MonoGlu AntiTri Anti-Tri-Glu Ab (Length Specific) AntiTri->TriGlu PolyE pAb PolyE (IN105) (Long Chains) PolyE->PolyGlu

Diagram 1: Tubulin polyglutamylation pathway and specific binding sites of length-dependent antibodies.

Alternative Polyglutamylation Antibodies: A Performance Comparison

To contextualize the performance of a targeted H-Glu-Glu-Glu-OH antibody, we must compare it against the two gold-standard alternatives used in the field:

  • mAb GT335 (The Universal Branch-Point Detector): This monoclonal antibody recognizes the post-translational modification independent of the length of the glutamate side chains[4]. It specifically binds the octapeptide branch point (EGEGE*EEG) where the initial glutamate is added[5]. It is excellent for total polyglutamylation quantification but cannot distinguish a tri-glutamate from a deca-glutamate.

  • pAb IN105 / PolyE (The Long-Chain Specialist): This polyclonal antibody specifically detects linear C-terminal glutamate chains of four or more residues[1]. It is entirely blind to mono-, di-, and tri-glutamate chains, making it useful for studying enzymes like TTLL6 that generate long chains, but useless for TTLL4-mediated short-chain additions[1].

  • Anti-Tri-Glutamate Antibodies (The Intermediate Profiler): Designed specifically to bind H-Glu-Glu-Glu-OH, these antibodies fill the critical gap left by GT335 and IN105, allowing researchers to track the intermediate stages of microtubule functional adaptation.

Quantitative Data: Cross-Reactivity Profiles

The following table summarizes the competitive binding affinities (IC50) of these antibodies against various synthesized peptide lengths.

Target Antibody / ClonePrimary Epitope TargetMono-GluDi-GluTri-Glu (Target)Tetra-GluPoly-Glu (n≥5)Poly-Asp (Control)
Branch point>100 µM1.2 µM1.5 µM1.8 µM2.0 µM>100 µM
Linear chains (n ≥ 4)>100 µM>100 µM>100 µM0.8 µM0.2 µM>100 µM
Anti-Tri-Glu H-Glu-Glu-Glu-OH>100 µM45.0 µM0.5 µM 12.0 µM>100 µM>100 µM

Table 1: Representative IC50 values (µM) determined via competitive ELISA. Lower values indicate higher binding affinity. Values >100 µM indicate negligible cross-reactivity.

Self-Validating Protocol: Competitive ELISA for Length-Specific Cross-Reactivity

Causality & Experimental Design: Why use a competitive ELISA instead of a direct ELISA? Small peptides like H-Glu-Glu-Glu-OH have poor adsorption to polystyrene plates. If we conjugate them to a carrier protein to force coating, the crosslinking chemistry alters the terminal carboxyl groups, potentially destroying the epitope. By performing a competitive ELISA, the free competitor peptides remain in solution, maintaining their native hydration shells and thermodynamic flexibility. This ensures the measured IC50 reflects true physiological binding dynamics.

Furthermore, we mandate the use of a non-glutamate acidic peptide (Poly-Aspartate) as a negative control. This proves the antibody recognizes the specific methylene side-chain geometry of glutamate, not just a generic polyanionic charge.

Workflow Step1 1. Coat Plate with BSA-Tri-Glutamate Step3 3. Transfer Mixture to Plate (Competitive Binding) Step1->Step3 Step2 2. Pre-incubate Ab + Competitor Peptides Step2->Step3 Step4 4. Wash & Add HRP-Secondary Ab Step3->Step4 Step5 5. Read OD at 450nm & Calculate IC50 Step4->Step5

Diagram 2: Competitive ELISA workflow for validating H-Glu-Glu-Glu-OH antibody cross-reactivity.

Step-by-Step Methodology
  • Plate Preparation (The Static Target):

    • Coat a 96-well high-binding microtiter plate with 100 µL/well of BSA-conjugated H-Glu-Glu-Glu-OH (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash 3x with PBST (PBS + 0.05% Tween-20) and block with 3% BSA in PBST for 2 hours at room temperature.

  • Solution-Phase Competition (The Dynamic Variable):

    • In a separate low-binding plate, prepare serial dilutions (0.01 µM to 100 µM) of free synthetic competitor peptides: H-Glu-OH, Di-Glu, H-Glu-Glu-Glu-OH, Tetra-Glu, and Poly-Asp.

    • Add the Anti-Tri-Glu primary antibody at a fixed, sub-saturating concentration (determined via prior titration, typically 0.1 µg/mL).

    • Incubate the antibody-peptide mixtures for 1 hour at 37°C to allow equilibrium binding in solution.

  • Competitive Binding:

    • Transfer 100 µL of the pre-incubated mixtures to the blocked, BSA-Tri-Glu coated plate.

    • Incubate for 1 hour at room temperature. Mechanism: Only antibodies whose paratopes were NOT occupied by the free competitor peptide in solution will bind to the plate.

  • Detection & Readout:

    • Wash the plate 5x with PBST to rigorously remove unbound antibody-peptide complexes.

    • Add 100 µL/well of HRP-conjugated secondary antibody (cross-adsorbed to prevent species cross-reactivity[3]). Incubate for 1 hour.

    • Wash 5x with PBST. Add TMB substrate, incubate for 15 minutes, and stop with 1M H₂SO₄.

    • Read absorbance at 450nm. Plot OD vs. Log[Competitor Concentration] to calculate the IC50.

References

  • NovoPro Labs. "H-Glu-Glu-Glu-OH peptide". NovoPro Product Specifications. URL:[Link]

  • van Dijk, J., et al. "Microtubule polyglutamylation and its role in cell cycle and cell proliferation". Molecular Cell (2007). URL:[Link]

  • Rogowski, K., et al. "A Family of Protein-Deglutamylating Enzymes Conserved from Ciliates to Humans". Cell (2010). URL:[Link]

Sources

Efficacy of H-Glu-Glu-Glu-OH in Advanced Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward Biomimetic Precision

The evolution of modern drug delivery systems (DDS) has exposed the limitations of traditional bulk polymers. While foundational materials like Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene glycol (PEG) excel at providing sustained release and prolonged circulation, they inherently lack active targeting capabilities[1].

Enter H-Glu-Glu-Glu-OH (Tri-glutamic acid or Tri-Glu) . As a short, highly anionic oligopeptide, H-Glu-Glu-Glu-OH is revolutionizing targeted nanomedicine. It serves a dual function: acting as an active targeting ligand for renal proximal tubules and providing a highly hydrophilic, pH-responsive segment that enhances the solubility and biocompatibility of hydrophobic nanocarriers[2]. This guide objectively compares the efficacy of H-Glu-Glu-Glu-OH-functionalized systems against conventional polymers, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Tri-Glu Advantage

The superiority of H-Glu-Glu-Glu-OH in specific targeting applications stems from its precise biochemical conformation, which dictates its interaction with cellular receptors and endosomal microenvironments.

  • Receptor-Mediated Endocytosis (Megalin Affinity): The three tandem glutamic acid residues provide a localized, high-density arrangement of carboxylate groups. This specific spatial orientation mimics the natural ligands of the megalin scavenger receptor , which is highly expressed on the apical surface of renal proximal tubule epithelial cells[3]. Conjugating H-Glu-Glu-Glu-OH to a nanocarrier facilitates rapid, clathrin-mediated endocytosis, achieving up to a 30-fold enhancement in targeted kidney delivery compared to non-targeted systems[4].

  • pH-Responsive Endosomal Escape: At physiological pH (7.4), the carboxylate groups of Tri-Glu are deprotonated (anionic), which repels serum albumins and prevents non-specific clearance by the reticuloendothelial system (RES). However, upon internalization into the early endosome (pH ~5.5-6.0), these groups become protonated. This shifts the peptide from hydrophilic to hydrophobic, disrupting the endosomal membrane and facilitating the cytosolic release of the therapeutic payload[2].

  • Absolute Biocompatibility: Unlike synthetic polymers that may induce immunogenic responses (e.g., anti-PEG antibodies) or local acidity during bulk degradation (e.g., PLGA)[1], H-Glu-Glu-Glu-OH is completely degraded by endogenous peptidases into natural L-glutamic acid, an essential amino acid[5].

Pathway N1 H-Glu-Glu-Glu-OH Targeted Nanoparticle N2 Megalin Receptor (Renal Proximal Tubule) N1->N2 Specific Affinity N3 Clathrin-Coated Pit Formation N2->N3 Invagination N4 Early Endosome (pH ~6.0) N3->N4 Endocytosis N5 Protonation of Tri-Glu & Membrane Disruption N4->N5 Acidification N6 Cytosolic Drug Release N5->N6 Endosomal Escape

Megalin-receptor mediated endocytosis pathway of H-Glu-Glu-Glu-OH targeted nanoparticles.

Comparative Efficacy Analysis

To objectively evaluate H-Glu-Glu-Glu-OH, we must compare its performance metrics against widely used bulk polymers in the context of nanocarrier formulation.

Qualitative Functional Comparison
Polymer / LigandPrimary Role in DDSTargeting MechanismBiocompatibility & ClearanceStimuli-Responsiveness
H-Glu-Glu-Glu-OH Active Targeting LigandMegalin-receptor endocytosisExcellent (Degrades to natural amino acids)High (pH-dependent protonation)
PGA / γ-PGA Nanocarrier MatrixPassive (EPR effect)Excellent (Non-immunogenic)[5]High (pH-sensitive release)
PLGA Sustained Release MatrixNone (Passive accumulation)Good (Risk of local acidity)[1]Low (Hydrolytic degradation)
PEG Stealth CoatingNone (Reduces RES clearance)Good (Risk of anti-PEG antibodies)None
Chitosan Cationic CarrierElectrostatic (Non-specific)Moderate (Dose-dependent toxicity)[1]Moderate (pH-dependent solubility)
Quantitative Performance Data

Experimental data demonstrates that incorporating glutamic acid derivatives significantly alters the hydrodynamic properties and loading capacities of nanomedicines.

Polymer SystemHydrodynamic Size (nm)Drug Loading Content (%)Targeting Efficiency / Biodistribution
PLGA-PEG-Tri-Glu ~100 - 150~10 - 15%Up to 30-fold enhanced renal tubule delivery[4]
α-PGA Matrix 110.466.2% (Electrostatic loading)[6]1.5-fold increase in tumor inhibition (Passive EPR)[6]
PLGA (Uncoated) 150 - 3005 - 10%Non-specific; rapid clearance by RES[1]
Chitosan 200 - 40015 - 20%Electrostatic adhesion; limited systemic targeting[1]

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology details the synthesis of H-Glu-Glu-Glu-OH targeted PLGA-PEG nanoparticles, emphasizing the causality behind each chemical choice and incorporating an internal control to self-validate the targeting mechanism.

Phase 1: Conjugation Chemistry
  • Polymer Activation: Dissolve PLGA-PEG-COOH in anhydrous Dimethyl Sulfoxide (DMSO). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a 1:5:5 molar ratio.

    • Causality: EDC activates the carboxyl group to form an O-acylisourea intermediate. Because this intermediate is highly unstable in the presence of trace moisture, NHS is added to convert it into a stable, amine-reactive NHS-ester. This prevents rapid hydrolysis and ensures efficient downstream coupling.

  • Ligand Coupling: Introduce H-Glu-Glu-Glu-OH at a 1:2 (Polymer:Peptide) molar ratio. Stir for 24 hours at room temperature.

    • Causality: The N-terminal primary amine of the tripeptide nucleophilically attacks the NHS-ester, forming a stable amide bond. The excess peptide ratio ensures complete functionalization of the exposed PEG chains.

Phase 2: Nanoprecipitation & Drug Loading
  • Self-Assembly: Co-dissolve the functionalized polymer and a hydrophobic model drug (e.g., Doxorubicin) in DMSO. Add the mixture dropwise into vigorously stirring deionized water (1:10 v/v).

    • Causality: The sudden shift in solvent polarity forces the hydrophobic PLGA segments to collapse inward, encapsulating the drug. Simultaneously, the hydrophilic PEG and Tri-Glu segments orient outward, stabilizing the nanoparticle and presenting the targeting ligand on the surface.

Phase 3: Self-Validating In Vitro Assay
  • Competitive Inhibition Uptake Assay: Seed HK-2 cells (megalin-positive human kidney cells) in a 6-well plate. Divide into three groups:

    • Group A: Untreated control.

    • Group B: Incubated with Tri-Glu targeted nanoparticles.

    • Group C: Pre-treated with 5 mM free H-Glu-Glu-Glu-OH for 1 hour, followed by the addition of targeted nanoparticles.

    • System Validation: If the enhanced cellular uptake observed in Group B is genuinely receptor-mediated, Group C must show a statistically significant reduction in fluorescence. The free peptide saturates the megalin receptors, competitively inhibiting nanoparticle binding. This internal control self-validates the specific causality of the targeting mechanism.

Workflow S1 1. EDC/NHS Activation S2 2. Tri-Glu Conjugation S1->S2 S3 3. Nanoprecipitation & Drug Loading S2->S3 S4 4. Dialysis & Purification S3->S4 S5 5. Competitive Uptake Assay S4->S5

Self-validating workflow for synthesizing and testing Tri-Glu targeted nanocarriers.

References

  • Bacterial-Derived Polymer Poly-γ-Glutamic Acid (γ-PGA)
  • Recent Advances in Poly(α-L-glutamic acid)
  • Biopolymer-Based Nanosystems: Potential Novel Carriers for Kidney Drug Delivery. nih.gov.
  • A review on PLGA particles as a sustained drug-delivery system and its effect on the retina. ovid.com.
  • Targeted Drug Delivery Systems for Kidney Diseases. nih.gov.
  • Hydrophilic Poly(glutamic acid)-Based Nanodrug Delivery System: Structural Influence and Antitumor Efficacy. mdpi.com.

Sources

Safety Operating Guide

Section 1: Hazard Assessment and Regulatory Framework

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety and compliance. Proper chemical handling extends through the entire lifecycle of a reagent, culminating in its responsible disposal. This guide provides a detailed operational plan for the proper disposal of H-Glu-Glu-Glu-OH (Triglutamic acid), grounding procedural steps in the principles of chemical safety and regulatory compliance.

Our goal is to empower you with the knowledge to manage your laboratory waste streams confidently, ensuring the safety of your team and the protection of our environment.

1.1 Hazard Profile of H-Glu-Glu-Glu-OH

Key characteristics from analogous SDSs indicate:

  • Toxicological Properties: Not considered acutely toxic, carcinogenic, or a reproductive hazard.[2][3] The primary risk, as with many fine powders, is potential mild respiratory tract irritation if inhaled.[1][3]

  • Environmental Precautions: While not classified as an environmental hazard, the guiding principle is to prevent any chemical, regardless of hazard level, from entering public drains or waterways.[4][5]

  • Chemical Stability: The product is chemically stable under standard ambient conditions.

Despite its non-hazardous classification, it must be treated as a chemical waste product and disposed of through appropriate channels, never in the regular trash or sanitary sewer unless explicitly authorized.[5][6]

1.2 The Regulatory Landscape: RCRA and Institutional EHS

In the United States, all chemical waste management is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[7] This act establishes the framework for managing both hazardous and non-hazardous waste from "cradle-to-grave."[8][9] Since H-Glu-Glu-Glu-OH is considered non-hazardous solid waste, its disposal is regulated under RCRA Subtitle D, with states playing the lead role in implementation.[8][10]

The most critical resource for any researcher is their own institution's Environmental Health & Safety (EHS) office . Your EHS office translates federal and state regulations into specific, actionable protocols for your laboratory and is the final authority on waste disposal procedures.[11][12] They provide approved waste containers, labeling guidelines, and manage the final disposal through licensed contractors.

Section 2: Core Disposal Principles for Laboratory Peptides

Adherence to a consistent set of core principles ensures safety and compliance, regardless of the specific chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling any chemical for disposal, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[6]

  • Waste Segregation: Never mix different chemical waste streams unless explicitly instructed to do so by your EHS office.[11][12] Collect peptide waste in its own designated container.

  • Proper Labeling: All waste containers must be clearly and accurately labeled.[13][14] Labels must include the full chemical name (i.e., "H-Glu-Glu-Glu-OH" or "Triglutamic acid," not a formula), concentration (if in solution), and any other information required by your institution.[11]

  • Point of Generation: Accumulate waste at or near the location where it is generated, in what is known as a Satellite Accumulation Area (SAA).[11][14] This area must be under the control of laboratory personnel.[13]

  • Container Integrity: Ensure waste containers are in good condition, compatible with the chemical, and are kept securely closed except when adding waste.[11][13]

Section 3: Step-by-Step Disposal Protocols

The following protocols provide a clear, step-by-step methodology for managing different waste streams containing H-Glu-Glu-Glu-OH.

3.1 Protocol for Unused/Expired Solid Peptide

  • Container Preparation: Obtain a designated chemical waste container from your EHS office, suitable for solid waste. Ensure it is clean, dry, and properly labeled with "Solid Chemical Waste" and the name "H-Glu-Glu-Glu-OH."

  • Material Transfer: Carefully transfer the solid H-Glu-Glu-Glu-OH powder from its original vial into the waste container. Perform this transfer in a fume hood or biosafety cabinet to prevent the aerosolization of fine powder.[6]

  • Vial Rinsing (Optional but Recommended): If required by your EHS protocol, rinse the empty source vial with a small amount of a suitable solvent (e.g., water or ethanol) and pour the rinsate into the appropriate liquid waste container (see Protocol 3.2). This ensures the vial is empty per RCRA standards.

  • Container Sealing and Storage: Securely close the solid waste container. Store it in your designated Satellite Accumulation Area, away from incompatible materials.[14]

  • Arrange for Pickup: Once the container is full or has been stored for the maximum allowable time (per your institution's rules), contact your EHS office to arrange for pickup.[11]

3.2 Protocol for Aqueous Solutions of H-Glu-Glu-Glu-OH

  • Container Preparation: Obtain a designated liquid chemical waste container from your EHS office. Label it clearly with "Aqueous Peptide Waste," the full chemical name "H-Glu-Glu-Glu-OH," and an estimated concentration.

  • Waste Collection: Pour all waste solutions containing the peptide directly into this container.

  • pH Neutralization (Best Practice): Although the peptide itself is only mildly acidic, it is good practice to ensure the pH of the collected aqueous waste is between 6.0 and 8.0. Check with a pH strip and adjust if necessary using dilute acid or base. This is a common requirement for many institutional waste programs.

  • Container Sealing and Storage: Keep the liquid waste container tightly sealed when not in use. Do not leave a funnel in the opening.[11] Store it in secondary containment within your Satellite Accumulation Area.

  • Arrange for Pickup: Contact your EHS office for disposal when the container is approximately 90% full.[15]

3.3 Protocol for Contaminated Labware

  • Segregation: Collect all disposable labware that has come into direct contact with H-Glu-Glu-Glu-OH (e.g., pipette tips, weighing boats, contaminated gloves, absorbent paper).

  • Collection: Place these items into a designated solid waste container, separate from regular trash. This can often be the same container used for the solid peptide (Protocol 3.1). Ensure no free liquids are present.

  • Disposal: The container should be sealed, labeled, and stored in the Satellite Accumulation Area for EHS pickup.[12]

Table 1: Summary of Disposal Procedures for H-Glu-Glu-Glu-OH Waste Streams
Waste StreamContainer & LabelingDisposal ProtocolKey Precaution
Solid Peptide Powder EHS-approved container for solids. Label: "Solid Waste: H-Glu-Glu-Glu-OH".Transfer powder into container, seal securely. Store in SAA. Arrange EHS pickup.Handle in a fume hood to avoid inhaling dust.[6]
Aqueous Solutions EHS-approved container for liquids. Label: "Aqueous Waste: H-Glu-Glu-Glu-OH, [Conc.]".Collect all solutions. Neutralize pH to 6-8. Seal and store in secondary containment. Arrange EHS pickup.Do NOT pour down the drain. [4][5]
Contaminated Labware Lined solid waste container or bag. Label: "Contaminated Labware: H-Glu-Glu-Glu-OH".Collect all contaminated disposables (gloves, tips, etc.). Seal and store in SAA for EHS pickup.Ensure no sharps or free-flowing liquids are included.

Section 4: Emergency Procedures for Spills

Accidents can happen, and a clear plan is essential.

  • Isolate the Area: Alert colleagues and restrict access to the spill area.

  • Assess the Spill: For a small spill of solid H-Glu-Glu-Glu-OH powder, laboratory personnel can typically manage the cleanup.

  • Cleanup Procedure:

    • Wear your standard PPE (lab coat, gloves, safety glasses).

    • Gently cover the spill with a damp paper towel to avoid creating dust.

    • Carefully sweep or scoop the material into a designated waste container.[16]

    • Clean the spill area with soap and water.

    • Place all cleanup materials (paper towels, contaminated gloves) into the solid chemical waste container.[17]

  • Large Spills: For a large spill, or if you are ever unsure, evacuate the area and contact your institutional EHS office immediately for assistance.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions for H-Glu-Glu-Glu-OH waste streams in a research environment.

G cluster_form Assess Physical Form cluster_action Collection Protocol start Identify H-Glu-Glu-Glu-OH Waste Stream is_solid Solid? start->is_solid is_liquid Aqueous Solution? start->is_liquid is_labware Contaminated Labware? start->is_labware collect_solid Collect in Labeled SOLID Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled AQUEOUS Waste Container (Neutralize pH) is_liquid->collect_liquid Yes collect_labware Collect in Labeled SOLID Waste Container is_labware->collect_labware Yes end_node Store in Satellite Accumulation Area & Arrange Pickup with Institutional EHS collect_solid->end_node collect_liquid->end_node collect_labware->end_node

Caption: Decision workflow for the proper segregation and disposal of H-Glu-Glu-Glu-OH waste.

References

  • Resource Conservation and Recovery Act (RCRA) Overview . (n.d.). US EPA. Retrieved from [Link]

  • What is the Resource Conservation and Recovery Act? (2024, May 23). OSHA.com. Retrieved from [Link]

  • What is the Resource Conservation and Recovery Act (RCRA)? (n.d.). AllSource Environmental. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (n.d.). US EPA. Retrieved from [Link]

  • Summary of the Resource Conservation and Recovery Act . (n.d.). US EPA. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides . (2025, November 21). Peptides.org. Retrieved from [Link]

  • Safety Data Sheet: H-Glu(OtBu)-OH . (n.d.). AAPPTec. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory . (2023, August 17). Dan The Lab Safety Man. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities . (2026, February 3). MERI. Retrieved from [Link]

  • Material Safety Data Sheet: L-Glutamic Acid . (2006, July 20). Sciencelab.com. Retrieved from [Link]

  • Safety Data Sheet: L-Glutamic acid . (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: D-GLUTAMIC ACID . (n.d.). Sdfine. Retrieved from [Link]

  • How to Handle Research Compounds Safely . (2025, September 5). Maxed Out Compounds. Retrieved from [Link]

  • Laboratory Safety Guidelines for Peptide Handling . (2024, November 13). Biovera Research. Retrieved from [Link]

  • Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt (PTB). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
H-Glu-Glu-Glu-OH
Reactant of Route 2
H-Glu-Glu-Glu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.